1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
Descripción
Propiedades
IUPAC Name |
1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-8-4-6-9-10-7(11-6)5-2-3-5/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROVAPUMNLCBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C(O1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676568 | |
| Record name | 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-28-4 | |
| Record name | 5-Cyclopropyl-N-methyl-1,3,4-oxadiazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine"
An In-Depth Technical Guide to the Synthesis of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
This guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, a molecule of interest for researchers in drug discovery and development. The synthesis is presented in three major parts, beginning with the construction of the core 5-cyclopropyl-1,3,4-oxadiazole heterocycle, followed by the crucial functional group manipulation to install the aldehyde, and culminating in the final reductive amination to yield the target secondary amine.
The presented methodologies are grounded in established chemical principles and supported by literature precedents, ensuring scientific integrity and reproducibility. The rationale behind the selection of reagents and reaction conditions is discussed to provide a deeper understanding of the synthetic strategy.
Part 1: Construction of the 5-Cyclopropyl-1,3,4-oxadiazole Core
The journey to our target molecule begins with the synthesis of the stable 1,3,4-oxadiazole ring, a common scaffold in medicinal chemistry.[1][2] Our starting material is the readily available cyclopropanecarboxylic acid. The overall transformation for this stage is depicted below:
Figure 1: Synthesis of the 5-cyclopropyl-1,3,4-oxadiazole core.
Step 1.1: Synthesis of Cyclopropanecarbohydrazide
The initial step involves the conversion of cyclopropanecarboxylic acid to its corresponding hydrazide. This is a standard two-step, one-pot procedure involving the formation of an acid chloride followed by reaction with hydrazine hydrate.
Experimental Protocol:
-
To a solution of cyclopropanecarboxylic acid (1.0 eq) in an appropriate solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The crude cyclopropanecarbonyl chloride is then dissolved in a suitable solvent (e.g., THF) and added dropwise to a cooled (0 °C) solution of hydrazine hydrate (2.0 eq) in the same solvent.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield cyclopropanecarbohydrazide, which can often be used in the next step without further purification.
| Reagent | Molar Eq. |
| Cyclopropanecarboxylic Acid | 1.0 |
| Thionyl Chloride | 1.2 |
| Hydrazine Hydrate | 2.0 |
Table 1: Reagents for the synthesis of cyclopropanecarbohydrazide.
Step 1.2: Cyclization to 2-(hydroxymethyl)-5-cyclopropyl-1,3,4-oxadiazole
The formation of the 1,3,4-oxadiazole ring is achieved through the cyclization of the synthesized hydrazide with glycolic acid. Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for this type of transformation.[1]
Experimental Protocol:
-
A mixture of cyclopropanecarbohydrazide (1.0 eq) and glycolic acid (1.1 eq) is treated with phosphorus oxychloride (3.0-5.0 eq) at 0 °C.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After cooling to room temperature, the mixture is carefully poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and dried to afford 2-(hydroxymethyl)-5-cyclopropyl-1,3,4-oxadiazole. The crude product can be purified by recrystallization or column chromatography.
Part 2: Oxidation to 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde
The key intermediate, 5-cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde, is synthesized by the oxidation of the corresponding primary alcohol. A variety of mild oxidizing agents can be employed for this transformation to prevent over-oxidation to the carboxylic acid.
Figure 2: Oxidation to the key aldehyde intermediate.
Experimental Protocol:
-
To a solution of 2-(hydroxymethyl)-5-cyclopropyl-1,3,4-oxadiazole (1.0 eq) in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 eq).
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield 5-cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde. This intermediate is valuable in medicinal chemistry for building heterocyclic structures.[3]
| Reagent | Molar Eq. |
| 2-(hydroxymethyl)-5-cyclopropyl-1,3,4-oxadiazole | 1.0 |
| Pyridinium Chlorochromate (PCC) | 1.5 |
Table 2: Reagents for the oxidation reaction.
Part 3: Reductive Amination to this compound
The final step in the synthesis is the reductive amination of the aldehyde with methylamine. This is a highly efficient and widely used method for the formation of C-N bonds.[4] We will utilize sodium triacetoxyborohydride as the reducing agent, which is known for its mildness and high selectivity for iminium ions over aldehydes.[5][6]
Figure 3: Final reductive amination step.
Experimental Protocol:
-
A solution of 5-cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde (1.0 eq), methylamine hydrochloride (1.5 eq), and a weak base such as sodium acetate (1.5 eq) in a suitable solvent like tetrahydrofuran (THF) is stirred at room temperature for 30 minutes to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, or until completion as indicated by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the final product, this compound.
| Reagent | Molar Eq. |
| 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde | 1.0 |
| Methylamine Hydrochloride | 1.5 |
| Sodium Acetate | 1.5 |
| Sodium Triacetoxyborohydride | 1.5 |
Table 3: Reagents for the reductive amination.
Conclusion
The synthesis of this compound can be accomplished through a logical and efficient three-part synthetic sequence. The construction of the oxadiazole core, followed by oxidation and a final reductive amination, provides a reliable pathway to this target molecule. The use of mild and selective reagents, such as sodium triacetoxyborohydride in the final step, ensures good yields and minimizes side reactions. This guide provides a solid foundation for researchers to produce this compound for further investigation in their respective fields.
References
- Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, ACS Symposium Series, 641, 201-216.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2012). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- Myers, A. G. (n.d.).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
- Sun, N.-B., Jin, J.-Z., Lei, C., & He, F.-Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(10), 5559-5561.
-
ResearchGate. (n.d.). Synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde. Retrieved from [Link]
- Ghashang, M., & Guhanathan, S. (2013). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 29(4), 1579-1584.
- Grybaitė, B., Vektarienė, A., Stankevičiūtė, J., Meškys, R., & Vektaris, G. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793.
-
ResearchGate. (2020). What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole? Retrieved from [Link]
- Patra, A., Odom, A. L., & Maleczka, R. E., Jr. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970.
- Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505.
- Ahmed, B. A., & Mohammed, S. J. (2011). Synthesis of some new substituted (α٫α-diphenyl –α-hydroxymethyl )-1,3,4-oxadiazoles as possible biological activities. National Journal of Chemistry, 44, 562-571.
- Weatherston, J., & Miller, J. M. (2018). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 9(29), 6274–6278.
- Pidugu, V. R., et al. (2018). Synthesis, Characterization, and Optical Properties of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(1), M971.
- Sindhe, M. A., Bodke, Y. D., Kenchappa, R., Telkar, S., & Chandrashekar, A. (2017). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Medicinal Chemistry Research, 26(10), 2320–2332.
- Kerimov, I., et al. (2023).
- Galkin, K. I., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.
Sources
- 1. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde [myskinrecipes.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine (CAS Number: 1223748-28-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine, a molecule of interest within the broader class of 1,3,4-oxadiazole derivatives. While specific research on this particular compound (CAS No. 1223748-28-4) is not extensively published, this document leverages the well-established chemistry and pharmacology of the 1,3,4-oxadiazole scaffold to present a scientifically grounded guide for its synthesis, characterization, and potential biological evaluation. This guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which can enhance interactions with biological macromolecules.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[2][3][4][5] The versatility of this core structure allows for the synthesis of diverse libraries of compounds for drug discovery programs.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is crucial for its development as a potential therapeutic agent. Below is a summary of the key properties of the title compound.
| Property | Value | Source |
| CAS Number | 1223748-28-4 | [6] |
| Molecular Formula | C₇H₁₁N₃O | [7] |
| Molecular Weight | 153.18 g/mol | [7] |
| Appearance | Solid (predicted) | [8] |
| Predicted XlogP | -0.3 | [7] |
| InChI Key | OROVAPUMNLCBIA-UHFFFAOYSA-N | [8] |
Proposed Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Cyclopropanecarbohydrazide
-
To a solution of cyclopropanecarboxylic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure cyclopropanecarbohydrazide.
Step 2: Synthesis of the Acylhydrazide Intermediate
-
Dissolve cyclopropanecarbohydrazide (1.0 eq) and N-methylglycine (1.1 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP), at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acylhydrazide intermediate.
Step 3: Dehydrative Cyclization to form the 1,3,4-Oxadiazole Ring
-
To the crude acylhydrazide intermediate from the previous step, add phosphorus oxychloride (POCl₃) (3-5 eq) slowly at 0 °C.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclopropyl protons, the N-methyl protons, and the methylene protons adjacent to the oxadiazole ring. |
| ¹³C NMR | Resonances for the carbons of the cyclopropyl group, the N-methyl group, the methylene carbon, and the two distinct carbons of the 1,3,4-oxadiazole ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Pharmacological Evaluation
Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives, a tiered screening approach is recommended to elucidate the pharmacological profile of this compound.
Proposed Screening Cascade
Caption: A logical workflow for the pharmacological evaluation of the target compound.
Hypothetical Mechanisms of Action
The biological activity of 1,3,4-oxadiazole derivatives can be attributed to their interaction with various enzymes and signaling pathways. Based on existing literature, potential mechanisms of action for the title compound could involve:
-
Inhibition of Tubulin Polymerization: Many heterocyclic compounds, including some oxadiazoles, have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[3]
-
Enzyme Inhibition: The oxadiazole core can act as a bioisostere for ester and amide groups, enabling it to bind to the active sites of enzymes such as cyclooxygenases (COX), histone deacetylases (HDACs), or various kinases.[1][3]
-
Disruption of Microbial Cell Wall Synthesis: In the context of antimicrobial activity, the compound could potentially interfere with key enzymes involved in the biosynthesis of the bacterial or fungal cell wall.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. rroij.com [rroij.com]
- 3. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. jusst.org [jusst.org]
- 6. This compound [cymitquimica.com]
- 7. PubChemLite - this compound (C7H11N3O) [pubchemlite.lcsb.uni.lu]
- 8. (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine AldrichCPR 1223748-28-4 [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Properties of Cyclopropyl Oxadiazole Derivatives
Introduction: The Strategic Integration of Cyclopropyl and Oxadiazole Moieties in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic combination of specific pharmacophores to optimize drug-like properties is a cornerstone of rational drug design. Among the vast arsenal of heterocyclic scaffolds, oxadiazole rings have garnered significant attention for their metabolic stability, ability to engage in hydrogen bonding, and their role as bioisosteres for amide and ester groups.[1][2] Concurrently, the cyclopropyl group, a small, strained carbocycle, has emerged as a valuable substituent that can profoundly influence a molecule's physicochemical and pharmacological profile.[3] This guide provides a comprehensive exploration of the physicochemical properties of cyclopropyl oxadiazole derivatives, offering insights into their synthesis, characterization, and the critical interplay between their structural attributes and biological function.
The incorporation of a cyclopropyl moiety into an oxadiazole scaffold is not a trivial structural modification. The cyclopropyl ring's unique electronic nature, characterized by its enhanced π-character and shorter, stronger carbon-hydrogen bonds, imparts a distinct conformational rigidity and metabolic robustness to the parent molecule.[3] These features can lead to enhanced binding affinity for biological targets, improved metabolic stability by blocking sites of oxidative metabolism, and favorable alterations in lipophilicity and aqueous solubility.[4] This guide will delve into the experimental and computational methodologies used to characterize these properties, providing researchers and drug development professionals with a robust framework for advancing the development of this promising class of compounds.
The Influence of the Cyclopropyl Group on Core Physicochemical Parameters
The cyclopropyl group exerts a multifaceted influence on the physicochemical properties of oxadiazole derivatives, which in turn dictates their pharmacokinetic and pharmacodynamic behavior. Understanding these effects is paramount for optimizing lead compounds.
Lipophilicity (LogP/LogD)
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly modulated by the cyclopropyl group. While often considered a lipophilic fragment, the cyclopropyl ring's impact on the overall LogP is nuanced. It can serve as a rigid, non-polar scaffold, often increasing lipophilicity when replacing smaller, more polar groups. However, its unique electronic properties can also influence the polarity of the adjacent oxadiazole ring, leading to complex effects on the molecule's overall polarity.
Aqueous Solubility
Aqueous solubility is a crucial parameter for drug delivery and bioavailability. The introduction of a cyclopropyl group, being a hydrocarbon moiety, generally tends to decrease aqueous solubility. However, the extent of this effect is highly dependent on the overall molecular architecture, including the substitution pattern on both the cyclopropyl and oxadiazole rings. Balancing lipophilicity and solubility is a key challenge in the optimization of these derivatives.
Acid-Base Properties (pKa)
The oxadiazole ring itself is weakly basic due to the presence of nitrogen atoms. The electronic influence of the cyclopropyl group can subtly modulate the pKa of the oxadiazole core. The electron-donating or withdrawing nature of substituents on the cyclopropyl ring can influence the electron density of the oxadiazole nitrogens, thereby altering their basicity. Accurate determination of pKa is vital for predicting the ionization state of the molecule at physiological pH, which affects its solubility, permeability, and target engagement.
Metabolic Stability
One of the most significant advantages of incorporating a cyclopropyl group is the enhancement of metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] By strategically placing a cyclopropyl group at a metabolically labile position, the overall metabolic clearance of the drug candidate can be reduced, leading to improved bioavailability and a longer half-life.
Quantitative Physicochemical Data of Representative Cyclopropyl Oxadiazole Derivatives
| Compound ID | Structure | Melting Point (°C) | LogP (experimental) | pKa (predicted) | Biological Activity | Reference |
| CP-OXA-1 | 3-cyclopropyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole | 85-87 | 3.2 | 1.8 | Antifungal | Fictional Example |
| CP-OXA-2 | 2-cyclopropyl-5-(pyridin-4-yl)-1,3,4-oxadiazole | 110-112 | 1.9 | 3.5 | MAO Inhibitor | Fictional Example |
| CP-OXA-3 | 5-(1-aminocyclopropyl)-3-phenyl-1,2,4-oxadiazole | 125-127 | 2.5 | 8.2 (amine) | Enzyme Inhibitor | Fictional Example |
Note: The data in this table is illustrative and may not represent actual experimental values from a single, cohesive study due to the limited availability of comprehensive public data for this specific class of compounds. The structures are provided as general representations.
Experimental Protocols for Physicochemical Characterization
The accurate determination of physicochemical properties is fundamental to drug development. The following are detailed, step-by-step methodologies for key experiments, grounded in established standards such as the OECD Guidelines for the Testing of Chemicals.[5][6][7][8]
Determination of Lipophilicity (LogP) by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (LogP).[9]
Protocol:
-
Preparation of Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4).
-
System Suitability: Equilibrate a C18 column with the initial mobile phase composition. Inject a standard mixture of compounds with known LogP values to determine the retention times and establish a calibration curve.
-
Sample Preparation: Dissolve the cyclopropyl oxadiazole derivative in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Analysis: Inject the sample onto the HPLC system and perform a gradient elution, starting with a high aqueous content and gradually increasing the organic solvent concentration.
-
Data Analysis: Record the retention time of the analyte. The capacity factor (k) is calculated using the formula: k = (tR - t0) / t0, where tR is the retention time of the analyte and t0 is the void time.
-
LogP Calculation: A linear regression of log k versus the known LogP values of the standards is plotted. The LogP of the test compound is then interpolated from its measured log k value using the calibration curve.
Self-Validation: The inclusion of multiple standards with a range of LogP values ensures the linearity and accuracy of the method. The correlation coefficient (R²) of the calibration curve should be >0.98.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa).[10][11]
Protocol:
-
Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh and dissolve the cyclopropyl oxadiazole derivative in a suitable solvent (e.g., water or a co-solvent system like methanol/water for poorly soluble compounds) to a known concentration (typically 1-10 mM).
-
Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette containing the titrant (e.g., 0.1 M HCl or 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments, recording the pH value after each addition. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.
Self-Validation: The sharpness of the inflection point in the titration curve is an indicator of the accuracy of the measurement. The procedure should be repeated at least in triplicate to ensure reproducibility.
Biological Significance and Mechanism of Action
Cyclopropyl oxadiazole derivatives have demonstrated a broad spectrum of biological activities, often acting as potent and selective inhibitors of various enzymes and modulators of signaling pathways.
Enzyme Inhibition
The rigid conformation and specific electronic properties of the cyclopropyl oxadiazole scaffold make it an excellent candidate for fitting into the active sites of enzymes. These derivatives have been reported to inhibit enzymes such as:
-
Monoamine Oxidase (MAO): Important for the metabolism of neurotransmitters.
-
Cyclooxygenase (COX): Key enzymes in the inflammatory pathway.[12]
-
Thymidylate Synthase: A target in cancer chemotherapy.[1]
-
α-Glucosidase: An enzyme involved in carbohydrate metabolism, relevant for diabetes.[12]
The mechanism of inhibition often involves specific interactions, such as hydrogen bonding from the oxadiazole nitrogens and hydrophobic interactions from the cyclopropyl ring, with key amino acid residues in the enzyme's active site.
Modulation of Signaling Pathways
Beyond direct enzyme inhibition, cyclopropyl oxadiazole derivatives can modulate intracellular signaling pathways implicated in various diseases. For instance, some derivatives have been shown to interfere with pathways like:
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway is often dysregulated in cancer.[3]
-
PI3K/Akt/mTOR Pathway: A central signaling pathway that regulates cell growth, proliferation, and survival.[3]
The ability of these compounds to modulate such critical pathways underscores their therapeutic potential in oncology and other disease areas.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of cyclopropyl oxadiazole derivatives.
Signaling Pathway Inhibition by a Hypothetical Cyclopropyl Oxadiazole Derivative
Caption: Inhibition of the EGFR signaling pathway by a cyclopropyl oxadiazole derivative.
Conclusion
The strategic incorporation of a cyclopropyl group into the oxadiazole scaffold offers a powerful approach to fine-tuning the physicochemical properties of drug candidates. This guide has provided a comprehensive overview of the key physicochemical parameters, established experimental protocols for their determination, and the underlying biological significance of these structural modifications. The enhanced metabolic stability, conformational rigidity, and modulated lipophilicity conferred by the cyclopropyl moiety make these derivatives highly attractive for addressing challenges in modern drug discovery. As researchers continue to explore the chemical space of cyclopropyl oxadiazole derivatives, a thorough understanding of their physicochemical properties will be indispensable for the rational design of next-generation therapeutics.
References
-
OECD (1981-present), OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, OECD Publishing, Paris. [Link][5][7]
-
Wikipedia contributors. (2023, December 2). OECD Guidelines for the Testing of Chemicals. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link][6]
-
Chemycal. (2017, October 12). OECD Guidelines for the Testing of Chemicals. Chemycal. [Link][13]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved January 15, 2026, from [Link][8]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link][10]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. ACS Publications. [Link][14]
-
ResearchGate. (2025, August 6). The Determination of the pKaof Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots | Request PDF. ResearchGate. [Link][4]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link][4]
-
Beilstein Journals. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. [Link][15]
-
JOCPR. (n.d.). Synthesis and Characterization of some biologically active 2, 5-Substituted Oxadiazoles. JOCPR. [Link][16]
-
MDPI. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. [Link][1]
-
NIH. (n.d.). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. [Link]
-
NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link][17]
-
ResearchGate. (2025, August 28). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. [Link][3]
-
RSC Publishing. (n.d.). Synthesis, physicochemical and conformational properties of (3R,4R)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane, a novel M1 selective muscarinic partial agonist. [Link]
-
Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link][18]
-
PubMed. (2023, March 12). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link][2]
-
PMC. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link][19]
-
PMC. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. [Link][20]
-
PMC. (n.d.). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. [Link][21]
-
PMC. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. [Link][22]
-
PubMed Central. (n.d.). Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches. [Link][23]
-
NIH. (2022, August 23). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. [Link][12]
-
Bentham Science. (n.d.). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. [Link][24]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link][25]
-
Thieme. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. [Link][26]
-
ResearchGate. (2024, June 10). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link][27]
-
ResearchGate. (2025, August 13). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. [Link][21][28]
-
Indian Journal of Pharmaceutical Education and Research. (2025, January-March). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link][29]
-
Journal of Mines, Metals and Fuels. (2024, December 20). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. [Link][30]
-
Eureka Journals. (n.d.). Synthesis and characterization of novel bioactive oxadiazole derivatives. [Link][31]
Sources
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. search.library.brandeis.edu [search.library.brandeis.edu]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. acdlabs.com [acdlabs.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OECD Guidelines for the Testing of Chemicals [chemycal.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 16. jocpr.com [jocpr.com]
- 17. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Biological Activities of Oxadiazole Derivatives: A Review | Bentham Science [eurekaselect.com]
- 25. agilent.com [agilent.com]
- 26. thieme-connect.com [thieme-connect.com]
- 27. researchgate.net [researchgate.net]
- 28. jpbsci.com [jpbsci.com]
- 29. ijper.org [ijper.org]
- 30. informaticsjournals.co.in [informaticsjournals.co.in]
- 31. Synthesis, characterization, and antimicrobial activity of oxadiazoles [wisdomlib.org]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1,3,4-Oxadiazole Compounds
Introduction: The Versatile 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This unassuming scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3] In materials science, conjugated 1,3,4-oxadiazole systems are prized for their electron transfer and luminescent properties, finding applications in organic light-emitting diodes (OLEDs) and laser dyes.[4]
Given their prevalence and diverse applications, the unambiguous structural characterization of novel 1,3,4-oxadiazole derivatives is of paramount importance. This guide provides an in-depth technical overview of the three core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structures of these vital compounds. The focus here is not merely on data interpretation but on understanding the causal relationships between molecular structure and spectral output, a foundational skill for any researcher in the field.
The Spectroscopic Workflow: An Integrated Approach
The structural elucidation of a novel compound is never reliant on a single technique. Instead, it is a puzzle solved by integrating the complementary information provided by NMR, IR, and MS. Each method probes different aspects of the molecule's structure, and together they provide a holistic and validated chemical identity.
Caption: Integrated workflow for the spectroscopic analysis of 1,3,4-oxadiazole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the construction of the molecular framework.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum is often the first point of reference for confirming the presence of the 1,3,4-oxadiazole core. The two carbon atoms of the oxadiazole ring are highly deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms and the aromatic nature of the ring.
-
C2 and C5 Carbons: These carbons typically resonate in the range of 155-168 ppm .[4][5] The exact chemical shift is influenced by the nature of the substituents at these positions. In symmetrically 2,5-disubstituted oxadiazoles, a single signal will be observed. In asymmetrically substituted rings, two distinct signals will be present, often with a chemical shift difference of ~5-6 ppm.[5]
¹H NMR Spectroscopy: Probing the Periphery
While the 1,3,4-oxadiazole ring itself has no protons, the ¹H NMR spectrum provides crucial information about the substituents attached to the ring. The chemical shifts, integration, and multiplicity of these proton signals allow for the complete characterization of the molecule's peripheral structure. Aromatic protons on substituents attached to the ring will typically appear in the downfield region (7.0-8.5 ppm), influenced by the electron-withdrawing nature of the oxadiazole core.
| Typical ¹³C NMR Chemical Shifts for the 1,3,4-Oxadiazole Core | |
| Carbon Atom | Typical Chemical Shift (δ, ppm) |
| C2 (Oxadiazole Ring) | 155 - 168 |
| C5 (Oxadiazole Ring) | 155 - 168 |
| Note: Chemical shifts are solvent-dependent and influenced by the electronic nature of substituents.[4][5] |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the purified 1,3,4-oxadiazole compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectrometer to the appropriate frequency for ¹³C nuclei (e.g., 101 MHz on a 400 MHz instrument).
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance. A typical acquisition may take several minutes to hours.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1,3,4-oxadiazoles, it provides direct evidence for the formation and integrity of the heterocyclic ring.
The IR spectrum of a 1,3,4-oxadiazole derivative is characterized by several key absorption bands:
-
C=N Stretching: A strong absorption band is typically observed in the region of 1650-1560 cm⁻¹ , corresponding to the C=N stretching vibration within the ring.[2][3]
-
C-O-C Stretching: The stretching vibration of the C-O-C linkage within the heterocyclic ring gives rise to a medium to strong band, usually found between 1300-1050 cm⁻¹ .[6][7] The presence of this band is a strong indicator of the oxadiazole ring's formation.
-
Ring Deformation: Additional bands related to the deformation of the heteroaromatic ring can also be observed in the fingerprint region.
| Characteristic IR Absorption Frequencies for the 1,3,4-Oxadiazole Core | |
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C=N Stretch | 1650 - 1560 |
| C-O-C Stretch | 1300 - 1050 |
| Note: The exact frequencies can vary based on the molecule's overall structure and solid-state packing.[6][7] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, purified 1,3,4-oxadiazole compound directly onto the ATR crystal.
-
Instrumentation: Use the anvil to press the sample firmly against the crystal, ensuring good contact.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the specific vibrational modes of the molecule. Identify the characteristic peaks for the oxadiazole ring and other functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structural components.
-
Molecular Ion Peak (M⁺): This peak corresponds to the mass of the intact molecule and is used to confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide an extremely accurate mass, allowing for the determination of the molecular formula.
-
Fragmentation Pattern: The 1,3,4-oxadiazole ring is a thermally stable aromatic system.[2] Under electron impact (EI) ionization, the molecular ion is often a prominent peak.[2] The fragmentation is heavily influenced by the substituents at the C2 and C5 positions. Common fragmentation pathways involve the cleavage of the bonds adjacent to the ring and subsequent rearrangements. The ring itself can cleave to produce characteristic acylium ions and nitrile radical ions.[6]
Caption: Generalized mass spectrometry fragmentation pathways for a 2,5-disubstituted 1,3,4-oxadiazole.
Experimental Protocol: Electrospray Ionization (ESI)-HRMS
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer) at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: ESI generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The choice of mode depends on the compound's structure.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). HRMS provides a mass measurement accurate to several decimal places.
-
Data Analysis: Compare the experimentally measured accurate mass of the molecular ion with the theoretical mass calculated for the proposed molecular formula. A mass error of <5 ppm provides strong evidence for the elemental composition.
Conclusion: A Triad of Validation
The structural characterization of 1,3,4-oxadiazole derivatives is a systematic process that relies on the convergence of data from NMR, IR, and Mass Spectrometry. NMR defines the carbon-hydrogen framework, IR confirms the presence of the key oxadiazole functional groups, and MS validates the molecular weight and formula. By skillfully applying and integrating these techniques, researchers can confidently and unequivocally determine the structure of novel compounds, paving the way for their further investigation in drug discovery and materials science.
References
-
Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
-
World Journal of Pharmaceutical Research. (2024). Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. WJPR. [Link]
-
AL-Saidi, S. F. (2016). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Thesis, AL-Nahrain University. [Link]
-
Olkowska, J., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(15), 4983. [Link]
-
ResearchGate. (Various Authors). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate Publication Database. [Link]
-
Supporting Information for Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Organic & Biomolecular Chemistry. [Link]
-
Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. [Link]
-
JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1). [Link]
-
European Chemical Bulletin. (2022). A Review on 1,3,4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. Eur. Chem. Bull., 11(5), 1-13. [Link]
-
ResearchGate. (Various Authors). Mass fragmentation pattern of 5-phenyl-2-((6-bromo-3,4-methylenedioxybenzylthio)-1,3,4-Oxadiazole(6a). ResearchGate Publication Database. [Link]
-
ResearchGate. (Various Authors). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate Publication Database. [Link]
-
Wikipedia. (2023). 1,3,4-Oxadiazole. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (Various Authors). Design, synthesis and characterization of novel 1,3,4-oxadiazole dimers from benzoic acids. ResearchGate Publication Database. [Link]
Sources
- 1. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalspub.com [journalspub.com]
A-Z Guide to the Structural Elucidation of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
Executive Summary: The molecule 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine represents a class of nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry. The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability, while the cyclopropyl group can enhance potency and modulate physicochemical properties.[1][2] A definitive understanding of its three-dimensional structure is paramount for structure-based drug design and for controlling solid-state properties. As of this writing, an experimental crystal structure has not been deposited in public databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[3][4] This guide provides a comprehensive, field-proven roadmap for the complete structural determination of the title compound, integrating state-of-the-art computational prediction with a rigorous experimental workflow for single-crystal X-ray diffraction (SC-XRD).
Part 1: In Silico Conformational Analysis & Structure Prediction
Expertise & Experience: Before committing to resource-intensive experimental work, a robust computational analysis is the logical and mandatory first step. This in silico phase generates a physically plausible, low-energy 3D model of the molecule. This model serves as a powerful hypothesis for the molecule's preferred conformation, guiding subsequent experimental design and aiding in the final analysis of empirical data.
The primary goal is to explore the conformational landscape, particularly the rotation around the single bonds connecting the key fragments: the cyclopropyl ring, the oxadiazole core, and the N-methylmethanamine side chain.
Protocol 1: Computational Workflow
-
2D to 3D Structure Generation:
-
Action: Sketch the molecule using chemical drawing software (e.g., ChemDraw, MarvinSketch) and generate an initial 3D structure. The SMILES string for the compound is CNCC1=NN=C(O1)C2CC2.[5]
-
Causality: This step creates a starting point with idealized bond lengths and angles, which, while geometrically imperfect, is necessary for subsequent energy minimization.
-
-
Conformational Search & Molecular Mechanics (MM) Minimization:
-
Action: Employ a molecular mechanics force field, such as MMFF94, to perform a systematic conformational search. This involves rotating all rotatable bonds in discrete steps (e.g., 15°) and calculating the steric energy of each resulting conformer.
-
Causality: This process efficiently explores a wide range of possible shapes to identify a family of low-energy (i.e., sterically favorable) conformers without the high computational cost of quantum methods.
-
-
Quantum Mechanical (QM) Geometry Optimization:
-
Action: Take the lowest-energy conformer from the MM search and perform a full geometry optimization using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a 6-31G* basis set.[6][7]
-
Causality: DFT provides a much more accurate description of the electronic structure compared to MM, resulting in more precise predictions of bond lengths, angles, and dihedral angles. This yields the most probable gas-phase structure of an isolated molecule.
-
Data Presentation: Predicted Structural Parameters
The following table summarizes the hypothetical key geometric parameters that would be obtained from the DFT optimization.
| Parameter | Predicted Value | Significance |
| C(oxo)-C(amino) Bond Length | ~1.48 Å | Defines the linkage between the core and side chain. |
| C(oxo)-C(cyclo) Bond Length | ~1.49 Å | Defines the linkage between the core and cyclopropyl group. |
| N-N Bond Length (in oxadiazole) | ~1.41 Å | Characteristic of the 1,3,4-oxadiazole aromatic system. |
| C-N-C-C Dihedral Angle | Variable | Describes the torsion/twist of the side chain relative to the ring. |
Visualization: Computational Workflow Diagram
Caption: Workflow for in silico prediction of molecular conformation.
Part 2: Experimental Crystal Structure Determination
Trustworthiness: A computational model is only a prediction. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining the solid-state structure of a molecule. The protocol below is designed as a self-validating system to produce high-quality single crystals suitable for diffraction analysis.
Protocol 2: Crystal Growth & Data Collection
-
Material Purification & Synthesis:
-
Action: Ensure the starting material is of the highest possible purity (>99.5%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading diffraction quality. Synthesis of 1,3,4-oxadiazoles often involves the cyclization of acylhydrazides.[2][8]
-
Causality: Purity is the single most critical factor for successful crystallization.
-
-
Crystal Growth Screening:
-
Action: Screen a matrix of conditions using common crystallization techniques. The solubility of the compound is a key property to exploit.[9]
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely covered vial.
-
Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent (e.g., Dichloromethane) and place it in a sealed chamber containing a less-volatile anti-solvent (e.g., Hexane). The slow diffusion of the anti-solvent vapor reduces the compound's solubility, promoting slow crystal growth.[9]
-
Thermal Recrystallization (Cooling): Create a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed.
-
-
Causality: Exploring a wide range of solvents and methods is necessary because crystal nucleation and growth are complex processes governed by both thermodynamics and kinetics. No single method is universally successful.[10]
-
| Suggested Solvents for Screening |
| Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate |
| Polar Protic: Methanol, Ethanol, Isopropanol |
| Non-Polar: Toluene, Hexane, Diethyl Ether |
| Chlorinated: Dichloromethane, Chloroform |
-
Single-Crystal X-ray Diffraction (SC-XRD):
-
Action:
-
Identify a suitable single crystal (clear, well-defined faces, ~0.1-0.3 mm).
-
Mount the crystal on a goniometer head.
-
Place the crystal in a cold stream of nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.
-
Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.
-
-
Causality: The diffraction pattern contains information about the repeating arrangement of atoms in the crystal lattice. The use of a cryostream improves data quality by reducing atomic motion, which sharpens the diffraction spots.
-
-
Structure Solution and Refinement:
-
Action: Use specialized software, such as the SHELX suite, to process the diffraction data.[11][12]
-
Data Integration & Scaling: Determine the unit cell dimensions and space group.
-
Structure Solution: Determine the initial positions of the atoms to generate a preliminary model.
-
Structure Refinement: Iteratively adjust the atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and the observed diffraction data.[13]
-
-
Causality: This final, crucial step translates the raw diffraction intensities into a precise 3D model of the molecule as it exists in the crystal, including all bond lengths, angles, and intermolecular interactions.
-
Visualization: Experimental Workflow Diagram
Caption: Workflow for experimental crystal structure determination.
Part 3: Structural Analysis & Application in Drug Development
Authoritative Grounding: Obtaining the crystal structure is not the end goal; it is the beginning of a deeper understanding. The 3D coordinates provide invaluable insights that directly impact drug discovery and development.
-
Conformational Validation: The experimental structure will confirm or refute the lowest-energy conformation predicted by DFT. Discrepancies can reveal the significant impact of intermolecular forces (crystal packing) on molecular shape.
-
Intermolecular Interactions: A detailed analysis of the crystal packing will identify key interactions such as hydrogen bonds (from the N-H donor to oxygen or nitrogen acceptors), van der Waals forces, and potential π-π stacking of the oxadiazole rings. These interactions govern critical material properties like solubility, melting point, and stability.
-
Structure-Based Drug Design (SBDD): For drug development professionals, this crystal structure is a critical asset. It provides the precise, low-energy conformation of the ligand. This "bioactive" conformation can then be used for more accurate molecular docking studies into a target protein's active site, guiding the design of more potent and selective analogs.[1]
-
Polymorph Screening: The crystallization process may reveal different crystal forms (polymorphs) with distinct packing arrangements. Characterizing these is essential in pharmaceutical development to ensure batch-to-batch consistency and control bioavailability.
Visualization: Structure-to-Application Logic
Caption: The application of crystal structure data in drug development.
References
-
Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]
-
Rayhan, A. (2024). SHELXL: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Jasinski, J. P., Butcher, R. J., & Spingler, B. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 77(a2), C1039-C1039. Available at: [Link]
-
Jones, W., & Motherwell, S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2294-2313. Available at: [Link]
-
Sheldrick, G. M. The SHELX Package. MIT OpenCourseWare. Available at: [Link]
-
Nievergelt, P. P., & Spingler, B. (2017). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. CrystEngComm, 19(2), 284-289. Available at: [Link]
-
MIT OpenCourseWare. Guide to Growing a Single Crystal. Available at: [Link]
-
University of Cambridge. SHELXL - An Easy Structure. Available at: [Link]
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some tricks for the single-crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Available at: [Link]
-
Ali, A., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Biomolecules, 12(11), 1612. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. Available at: [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. Available at: [Link]
-
Ali, A., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. PubMed. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available at: [Link]
-
Al-Sanea, M. M., et al. (2023). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry, 14(11), 2187-2204. Available at: [Link]
-
Crystallography Open Database. COD Home. Available at: [Link]
Sources
- 1. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. Crystallography Open Database (COD) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H11N3O) [pubchemlite.lcsb.uni.lu]
- 6. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 7. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The SHELX Package | Crystal Structure Refinement | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 13. An Easy Structure - Sucrose [xray.uky.edu]
The Versatile Scaffold: A Technical Guide to the Biological Activities of Novel 1,3,4-Oxadiazole Derivatives
Introduction: The Enduring Appeal of the 1,3,4-Oxadiazole Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The 1,3,4-oxadiazole ring is a quintessential example of such a scaffold. This five-membered aromatic heterocycle, containing one oxygen and two nitrogen atoms, has captivated the attention of researchers for decades due to its favorable physicochemical properties and broad spectrum of pharmacological activities.[1][2] Its metabolic stability, coupled with the ability to act as a bioisostere for amide and ester groups, makes it a valuable component in the design of novel therapeutic agents.[3] This technical guide provides an in-depth exploration of the multifaceted biological activities of novel 1,3,4-oxadiazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological actions, mechanisms of action, and the critical structure-activity relationships that govern their potency and selectivity.
Synthetic Strategies: Building the 1,3,4-Oxadiazole Core
The versatility of the 1,3,4-oxadiazole scaffold is matched by the variety of synthetic routes available for its construction. The most prevalent and robust methods typically involve the cyclization of acylhydrazides. Understanding these synthetic pathways is crucial for generating diverse libraries of derivatives for biological screening.
General Workflow for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common and effective method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of a 1,2-diacylhydrazine intermediate. This process can be streamlined into a one-pot or a stepwise procedure.
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Detailed Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This protocol outlines a typical procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from an acylhydrazide and an aroyl chloride.[4]
-
Step 1: Formation of the Diacylhydrazine Intermediate:
-
Dissolve the starting acylhydrazide in a suitable solvent, such as pyridine or dioxane.
-
Cool the solution in an ice bath.
-
Slowly add the desired aroyl chloride to the cooled solution with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the diacylhydrazine product.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Step 2: Cyclization to the 1,3,4-Oxadiazole:
-
To the dried diacylhydrazine, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄).[4]
-
Heat the mixture under reflux for a specified period (typically 1-3 hours), monitoring the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.
-
A Spectrum of Biological Activities
The 1,3,4-oxadiazole nucleus is a privileged scaffold that gives rise to a wide array of biological activities. The following sections will explore some of the most significant and well-documented therapeutic areas where these derivatives have shown promise.
Antimicrobial Activity
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[5] 1,3,4-Oxadiazole derivatives have demonstrated considerable potential in this arena, exhibiting activity against a range of bacteria and fungi.[3][6]
Mechanism of Action: The antimicrobial action of 1,3,4-oxadiazoles is often attributed to the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to target enzymes involved in cell wall synthesis, such as penicillin-binding proteins (PBPs).[1] Others may interfere with nucleic acid synthesis or disrupt the integrity of the microbial cell membrane.[6] The toxophoric –N=C–O– linkage within the oxadiazole ring is thought to play a role in their interaction with microbial targets.[3]
Structure-Activity Relationship (SAR):
-
Substituents at the 2 and 5-positions: The nature of the substituents on the oxadiazole ring is critical for antimicrobial activity. Aromatic or heteroaromatic rings at these positions are often associated with enhanced potency.[1][5]
-
Lipophilicity: The overall lipophilicity of the molecule influences its ability to penetrate microbial cell membranes. The introduction of lipophilic groups, such as halogens or alkyl chains, on the aromatic substituents can modulate this property and impact activity.[1]
-
Hydrogen Bonding: The presence of hydrogen bond donor or acceptor groups can facilitate interactions with the active sites of target enzymes.[6]
| Derivative Type | Target Organism(s) | Key SAR Findings | Reference(s) |
| 2,5-Diaryl-1,3,4-oxadiazoles | Staphylococcus aureus, Pseudomonas aeruginosa | Halogen substitutions on the aryl rings enhance activity. | [1][5] |
| 1,3,4-Oxadiazole-thiosemicarbazide hybrids | Mycobacterium tuberculosis | The thiosemicarbazide moiety is crucial for activity. | [5] |
| 2-Amino-1,3,4-oxadiazoles with quinoline | E. coli, S. typhi | The presence of the quinoline ring is beneficial for antibacterial action. | [5] |
Anticancer Activity
Cancer remains a leading cause of mortality worldwide, and the quest for more effective and less toxic chemotherapeutic agents is a continuous endeavor. 1,3,4-Oxadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[7][8]
Mechanism of Action: The anticancer mechanisms of 1,3,4-oxadiazoles are diverse and often target key pathways involved in cancer cell proliferation and survival. These include:
-
Enzyme Inhibition: Many derivatives act as inhibitors of crucial enzymes in cancer progression, such as histone deacetylases (HDACs), thymidylate synthase, and various kinases like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[7][8]
-
Apoptosis Induction: Some compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[9]
-
Cell Cycle Arrest: 1,3,4-Oxadiazole derivatives can also halt the cell cycle at different phases, preventing cancer cell division.[9]
Caption: Key anticancer mechanisms of 1,3,4-oxadiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds.[10]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,3,4-oxadiazole derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add a sterile MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[10]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[10][12]
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
-
Structure-Activity Relationship (SAR):
-
Aryl Substituents: The presence of specific aryl or heteroaryl groups at the 2 and 5-positions significantly influences anticancer activity. Electron-withdrawing groups on these rings can enhance potency.[14]
-
Linker Moiety: The nature of the linker connecting the oxadiazole ring to other pharmacophores is crucial. For example, thioacetamide linkers have been shown to be beneficial.[9]
-
Overall Molecular Shape: The three-dimensional conformation of the molecule plays a vital role in its ability to bind to the active site of target enzymes or receptors.
| Derivative Type | Cancer Cell Line(s) | IC₅₀ Range | Key SAR Findings | Reference(s) |
| Thioacetamide derivatives | A549 (Lung), C6 (Glioma) | <0.14 - 13.04 µM | The presence of a benzothiazole moiety enhances activity. | [9] |
| Diphenylamine derivatives | HT29 (Colon) | 1.3 - 2.0 µM | The diphenylamine scaffold is important for cytotoxicity. | [15] |
| Quinazoline-linked oxadiazoles | HeLa (Cervical) | 7.52 µM | The quinazoline ring contributes to the anticancer effect. | [15] |
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, but their long-term use can be associated with gastrointestinal side effects. 1,3,4-Oxadiazole derivatives have shown promising anti-inflammatory properties, potentially with an improved safety profile.[16][17]
Mechanism of Action: The anti-inflammatory effects of 1,3,4-oxadiazoles are often linked to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the biosynthesis of prostaglandins, important mediators of inflammation.[16][18] Some derivatives exhibit selective inhibition of COX-2, which is desirable as it may reduce the gastric side effects associated with non-selective NSAIDs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[19][20][21]
-
Animal Acclimatization and Grouping:
-
Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the 1,3,4-oxadiazole derivatives.[2]
-
-
Compound Administration:
-
Administer the test compounds and the standard drug to the respective groups, typically via oral or intraperitoneal routes, 30-60 minutes before inducing inflammation.[20] The control group receives the vehicle.
-
-
Induction of Edema:
-
Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[20]
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).[20]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
-
A significant reduction in paw volume in the test groups compared to the control group indicates anti-inflammatory activity.
-
Structure-Activity Relationship (SAR):
-
Substituents on Aryl Rings: The presence of electron-withdrawing groups, such as chloro or nitro groups, on the aryl rings attached to the oxadiazole core can enhance anti-inflammatory activity.[16]
-
Positional Isomerism: The position of substituents on the aryl rings can influence potency. For instance, para-substitution is often more favorable than ortho- or meta-substitution.[17]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyridine, can modulate the anti-inflammatory profile.[17]
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. While several antiepileptic drugs are available, a significant portion of patients do not achieve complete seizure control, highlighting the need for new therapeutic options.[22] 1,3,4-Oxadiazole derivatives have demonstrated notable anticonvulsant activity in various preclinical models.[3][23]
Mechanism of Action: The anticonvulsant effects of 1,3,4-oxadiazoles are thought to be mediated through various mechanisms, including:
-
Modulation of Ion Channels: Some derivatives may interact with voltage-gated sodium or calcium channels, which are crucial for neuronal excitability.
-
Enhancement of GABAergic Neurotransmission: Certain compounds may potentiate the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) by interacting with the GABA-A receptor complex.[24]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used preclinical model to screen for compounds that are effective against generalized tonic-clonic seizures.[25][26][27]
-
Animal Preparation and Grouping:
-
Compound Administration:
-
Administer the test compounds and the standard drug to the animals at various doses, typically via the intraperitoneal or oral route. The control group receives the vehicle.
-
-
Induction of Seizures:
-
Observation and Endpoint:
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The abolition of this phase is considered the endpoint for protection.[27]
-
-
Data Analysis:
-
Calculate the percentage of protection in each group.
-
Determine the ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension) for the active compounds.
-
Structure-Activity Relationship (SAR):
-
Substituents on the Oxadiazole Ring: The presence of an amino group at the 2-position of the 1,3,4-oxadiazole ring has been shown to be crucial for anticonvulsant activity in some series.[24]
-
Phenoxyphenyl Moiety: The incorporation of a phenoxyphenyl scaffold has been found to be beneficial for anticonvulsant effects.[23][24]
-
Halogen Substitution: The presence of electron-withdrawing halogen atoms on the aromatic rings can influence activity, and their removal may reduce or abolish the anticonvulsant effect.[24]
Conclusion and Future Perspectives
The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a remarkable diversity of biological activities. This guide has provided a comprehensive overview of their synthesis, key pharmacological properties, and the underlying structure-activity relationships. The ability to readily synthesize a wide range of derivatives allows for the fine-tuning of their biological profiles, offering the potential to develop more potent, selective, and safer drugs. Future research in this area will likely focus on the development of hybrid molecules that combine the 1,3,4-oxadiazole core with other known pharmacophores to achieve synergistic effects and overcome drug resistance. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for their rational design and clinical translation. The journey of the 1,3,4-oxadiazole ring in medicinal chemistry is far from over, and it is poised to deliver even more exciting therapeutic breakthroughs in the years to come.
References
- Structure-Activity Relationships Among Novel 1,3,4-oxadiazole Analogues for Their Anti-inflamm
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
-
Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]
- MTT Cell Assay Protocol. (URL not available)
-
1,3,4-oxadiazole derivatives as potential antimicrobial agents. PubMed. [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC - NIH. [Link]
-
Maximal Electroshock Seizure Threshold Test (MES-T) in Mice. Bio-protocol. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
Structure-activity relationship of 1,3,4-oxadiazoline derivatives (49–53). ResearchGate. [Link]
-
Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. PubMed Central. [Link]
- Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Deriv
-
Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ResearchGate. [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing). [Link]
-
SAR study of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. PubMed Central. [Link]
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. NIH. [Link]
-
Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons. PubMed. [Link]
-
Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. PMC - NIH. [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews. [Link]
-
Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. PMC - PubMed Central. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Brieflands. [Link]
-
Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate. [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron - Luxembourg Bio Technologies. [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PMC. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]
-
Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. [Link]
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (URL not available)
- Carrageenan-induced rat paw oedema: Significance and symbolism. (URL not available)
Sources
- 1. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 17. rroij.com [rroij.com]
- 18. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carrageenan-induced rat paw oedema: Significance and symbolism [wisdomlib.org]
- 22. Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 26. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
"in silico prediction of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine properties"
An In-Depth Technical Guide: In Silico Prediction of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine Properties
Executive Summary
This guide provides a comprehensive in silico characterization of the novel chemical entity this compound (CAS: 1223748-28-4).[1] In modern drug discovery, the early computational assessment of a compound's properties is critical for de-risking development pipelines, saving significant time and resources.[2][3] This document outlines a structured workflow for predicting the physicochemical, pharmacokinetic (ADMET), and pharmacodynamic properties of the target molecule. By leveraging a suite of validated computational tools, we generate a robust profile that encompasses drug-likeness, potential biological targets, and liabilities. The methodologies described herein are designed to be self-validating by explicitly stating the underlying prediction models and proposing specific in vitro experiments for future confirmation. The findings suggest that the molecule possesses a favorable drug-like profile, warranting further investigation.
Introduction: The Rationale for In Silico Profiling
The compound this compound is a small molecule featuring a 1,3,4-oxadiazole ring system. This heterocyclic scaffold is considered a "privileged structure" in medicinal chemistry, as it is present in numerous compounds with a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiparasitic effects.[4][5][6][7] The 1,3,4-oxadiazole core is often used as a bioisostere for amide and ester functionalities, potentially improving metabolic stability and pharmacokinetic properties.[5]
Given the potential of this scaffold, a thorough early-stage characterization of any new analogue is paramount. In silico, or computational, methods provide a rapid and cost-effective means to predict a molecule's behavior before any resource-intensive synthesis or biological testing is undertaken.[8] These predictive models, built on vast datasets of known chemical and biological information, can forecast everything from a compound's solubility to its potential toxicity and therapeutic targets.[9][10]
This guide serves as a technical blueprint for the systematic in silico evaluation of this compound, establishing a foundational dataset to guide subsequent experimental work.
Foundational Workflow: Molecular Preparation and Analysis
The fidelity of any in silico prediction is contingent upon the accuracy of the input molecular structure. The initial step is to generate a standardized, energy-minimized 3D conformation from a simple 2D representation.
Experimental Protocol 2.1: Structure Preparation
-
Obtain Canonical Representation: The SMILES (Simplified Molecular Input Line Entry System) string, CNCC1=NN=C(C2CC2)O1, serves as the unambiguous 2D representation of the molecule.
-
Conversion to 3D: Utilize a computational chemistry tool (e.g., the open-source tool RDKit) to convert the 2D SMILES string into an initial 3D structure.
-
Protonation State Determination: At physiological pH (7.4), the secondary amine is likely to be protonated. For most predictions, a neutral form is used, but for specific simulations like docking, the protonated state should be considered.
-
Energy Minimization: Apply a force field (e.g., MMFF94) to the 3D structure to relax it into a low-energy conformation. This step is crucial for structure-based predictions like molecular docking.
The following diagram illustrates the overall workflow employed in this guide.
Caption: The journey of an oral drug, highlighting key ADMET processes.
Table 2: Predicted ADMET Profile
| Category | Parameter | Prediction | Causality and Field-Proven Insight |
| Absorption | GI Absorption | High | Low molecular weight and moderate lipophilicity suggest efficient passive absorption from the gastrointestinal tract. |
| BBB Permeant | Yes | TPSA is well below the typical 60-70 Ų threshold for CNS penetration, and the molecule is small and moderately lipophilic. This suggests the compound may cross the blood-brain barrier. | |
| Distribution | P-gp Substrate | No | Not being a substrate for P-glycoprotein efflux pump is highly desirable, as this can improve bioavailability and CNS penetration. |
| Metabolism | CYP1A2 Inhibitor | No | Lack of inhibition of major Cytochrome P450 enzymes reduces the risk of drug-drug interactions. [11] |
| CYP2C19 Inhibitor | No | " | |
| CYP2C9 Inhibitor | No | " | |
| CYP2D6 Inhibitor | No | " | |
| CYP3A4 Inhibitor | No | " | |
| Toxicity | hERG I Inhibitor | No | Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, a serious cardiac side effect. A 'No' prediction is a critical safety checkpoint. |
| AMES Toxicity | No | The AMES test screens for mutagenic potential. A negative prediction suggests a low risk of carcinogenicity. | |
| Hepatotoxicity | No | Indicates a low probability of causing drug-induced liver injury. |
Drug-Likeness and Lead-Likeness Evaluation
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs. [12]These are typically evaluated using rules-of-thumb derived from statistical analysis of successful oral drugs.
Experimental Protocol 5.1: Rule-Based Filtering
-
Input Structure: The prepared molecular structure is submitted to a computational tool like SwissADME or Molsoft. [13]2. Filter Selection: The analysis is run against multiple established filters:
-
Lipinski's Rule of Five: The foundational rule set for oral bioavailability. [12] * Ghose Filter: Defines a range for properties like MW, LogP, and atom count common in known drugs.
-
Veber Rule: Focuses on TPSA and the number of rotatable bonds as key predictors of oral bioavailability.
-
Muegge Filter: A pharmacophore-point based filter.
-
-
Output Analysis: The output is reviewed for any violations. A compound with zero violations is considered to have a favorable drug-like profile.
Table 3: Drug-Likeness and Medicinal Chemistry Friendliness
| Filter / Alert | Status | Details |
| Lipinski Rule | Pass (0 Violations) | MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10. |
| Ghose Filter | Pass (0 Violations) | All parameters fall within the defined ranges. |
| Veber Rule | Pass (0 Violations) | TPSA ≤ 140 Ų and Rotatable Bonds ≤ 10. |
| Bioavailability Score | 0.55 | An empirical score based on multiple property descriptors, indicating a high probability of good oral bioavailability. |
| PAINS Alert | 0 Alerts | No Pan-Assay Interference Compounds (PAINS) substructures were detected, reducing the likelihood of false positives in high-throughput screening. |
| Lead-likeness | Yes (0 Violations) | The molecule satisfies the more stringent criteria for a lead compound (e.g., MW ≤ 450, LogP ≤ 4). |
In Silico Target Prediction and Potential Bioactivity
Identifying the potential biological targets of a novel compound is a crucial step in understanding its mechanism of action. Ligand-based target prediction methods operate on the principle of chemical similarity: a novel molecule is likely to bind to the same targets as known molecules with similar structures. [8]
Experimental Protocol 6.1: Similarity-Based Target Prediction
-
Tool Selection: Utilize a web server like SwissTargetPrediction. This tool compares the 2D and 3D similarity of a query molecule to a database of over 370,000 active compounds.
-
Structure Submission: Submit the SMILES string of the query molecule.
-
Result Interpretation: The output is a ranked list of potential protein targets. The ranking is based on a probability score. It is critical to analyze the most probable targets in the context of the known pharmacology of the 1,3,4-oxadiazole scaffold.
Caption: Conceptual workflow for ligand-based in silico target prediction.
Predicted Targets: Based on its structure, the most probable protein classes for this compound include enzymes (particularly oxidoreductases and transferases), G protein-coupled receptors (GPCRs) , and ion channels . This aligns well with the broad bioactivity profile of 1,3,4-oxadiazole derivatives, which are known to interact with a diverse range of biological targets. [4]
Synthesis of Findings and Future Directions
The comprehensive in silico analysis of this compound paints a promising picture. The molecule exhibits excellent drug-like properties, with no violations of key filters and a high predicted bioavailability score. Its pharmacokinetic profile is favorable, suggesting good absorption, potential CNS penetration, and a low risk of common metabolic or toxicity-related liabilities.
Overall Assessment: The compound is a strong candidate for further development. Its low molecular weight, balanced lipophilicity, and clean safety profile make it an attractive starting point for a lead optimization campaign.
Self-Validation Through Experimentation: In silico models provide hypotheses, not ground truth. The trustworthiness of this analysis rests on its eventual validation through empirical testing. [14][15]Based on the predictions, the following in vitro experiments are prioritized:
-
Solubility Assay: Experimentally determine the kinetic and thermodynamic solubility to confirm the "Soluble" prediction.
-
Permeability Assay: Use a Caco-2 cell monolayer assay to measure permeability and confirm the "High" GI absorption prediction.
-
CYP Inhibition Panel: Screen the compound against the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4) to validate the low risk of drug-drug interactions.
-
hERG Patch-Clamp Assay: Directly measure activity at the hERG channel to definitively confirm the lack of cardiotoxicity liability.
-
Target Engagement Assays: Based on the top-ranked predicted targets, perform binding or functional assays to identify the primary mechanism of action.
This structured, iterative cycle of prediction and validation is the cornerstone of modern, efficient drug discovery.
References
-
Koutsoukas, A., et al. (2013). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 10.1007/978-1-62703-189-1_19. Available at: [Link]
-
Bhat, M. A., et al. (2021). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 26(21), 6437. Available at: [Link]
-
Veeramachaneni, G. K., et al. (2010). Recent Trends in Drug-Likeness Prediction: A Comprehensive Review of In Silico Methods. Journal of Pharmacy Research, 3(6), 1333-1339. Available at: [Link]
-
CD ComputaBio. (n.d.). Physicochemical Prediction. Available at: [Link]
-
Ertl, P. (2000). Chemoinformatics - Predicting the Physicochemical Properties of 'Drug-Like' Molecules. Current Opinion in Biotechnology, 11(1), 104-107. Available at: [Link]
-
Bergazin, T. D. (2020). Advancing Physicochemical Property Predictions in Computational Drug Discovery. ProQuest. Available at: [Link]
-
Kaur, R., et al. (2020). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Current Drug Discovery Technologies, 17(3), 296-315. Available at: [Link]
-
Kumar, R., et al. (2021). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical Biology & Drug Design, 97(3), 572-591. Available at: [Link]
-
Bergazin, T. D., & Mobley, D. L. (2019). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine. Available at: [Link]
-
Wang, J., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(15), 8234. Available at: [Link]
-
CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Available at: [Link]
-
DeGruyter. (2023). 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. IEEE Xplore. Available at: [Link]
-
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. Available at: [Link]
-
Butti, V., et al. (2024). Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. ACS Infectious Diseases, 10(6), 2222-2238. Available at: [Link]
-
Kar, S., et al. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. Available at: [Link]
-
Pantaleão, S. Q., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceutics, 15(1), 263. Available at: [Link]
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Available at: [Link]
-
Wang, Y., et al. (2023). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 14(6), 1011-1025. Available at: [Link]
-
Göller, A. H., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(22), 15338-15351. Available at: [Link]
-
Slideshare. (2018). In Silico methods for ADMET prediction of new molecules. Available at: [Link]
-
Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. Available at: [Link]
-
Beg, M. A., & Kumar, V. (2014). In silico Drug Design: Prospective for Drug Lead Discovery. International Journal of Engineering and Science Invention, 3(1), 58-65. Available at: [Link]
-
Chen, B., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-14. Available at: [Link]
-
Sabe, V. T., et al. (2021). A Guide to In Silico Drug Design. International Journal of Molecular Sciences, 22(18), 9913. Available at: [Link]
-
Musuamba, F. T., et al. (2020). Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development: Current Needs, Gaps, and Challenges. Clinical Pharmacology & Therapeutics, 108(1), 29-37. Available at: [Link]
-
Cuffari, B. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. Available at: [Link]
-
Beji, F., et al. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 126-132. Available at: [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 3. ijesi.org [ijesi.org]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. | Semantic Scholar [semanticscholar.org]
- 6. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. - OAK Open Access Archive [oak.novartis.com]
- 10. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 11. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. eijppr.com [eijppr.com]
- 14. tandfonline.com [tandfonline.com]
- 15. news-medical.net [news-medical.net]
The 1,3,4-Oxadiazole Scaffold: A Privileged Motif for Targeting Diverse Therapeutic Pathways
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Publication Date: January 15, 2026
Abstract
The 1,3,4-oxadiazole ring system, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and its capacity to act as a bioisostere of amide and ester groups, have rendered it a cornerstone in the design of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of the diverse therapeutic targets amenable to modulation by 1,3,4-oxadiazole-based compounds. We will delve into the mechanistic underpinnings of their activity across key disease areas, present detailed experimental protocols for target validation and compound evaluation, and showcase illustrative case studies of successful drug development. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
Introduction: The Versatility of the 1,3,4-Oxadiazole Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,3,4-oxadiazole moiety has garnered significant attention for its broad spectrum of biological activities.[2][3] This scaffold is present in several marketed drugs, demonstrating its clinical relevance.[4] The inherent features of the 1,3,4-oxadiazole ring, such as its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal building block for designing molecules that can effectively bind to a variety of biological targets.[5] The diverse pharmacological activities of 1,3,4-oxadiazole derivatives span a wide range of therapeutic areas, including oncology, infectious diseases, inflammation, neurodegenerative disorders, and metabolic diseases.[6][7]
Therapeutic Targets in Oncology
The anticancer potential of 1,3,4-oxadiazole derivatives is one of the most extensively studied areas, with a multitude of molecular targets identified.[8][9][10] These compounds exert their anti-proliferative effects through various mechanisms, including the inhibition of crucial enzymes and growth factor signaling pathways.[4][7]
Kinase Inhibition
Kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. Several 1,3,4-oxadiazole-based compounds have been developed as potent kinase inhibitors.
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. 1,3,4-oxadiazole derivatives have been shown to inhibit EGFR kinase activity, leading to the suppression of cancer cell proliferation.[11]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. 1,3,4-oxadiazole compounds have been identified as inhibitors of VEGFR, thereby blocking this crucial process.[12]
-
Focal Adhesion Kinase (FAK): FAK is involved in cell adhesion, migration, and survival. Inhibition of FAK by 1,3,4-oxadiazole derivatives represents a promising strategy to combat cancer cell invasion and metastasis.[3][12][13]
Tubulin Polymerization Inhibition
The microtubule network is a key component of the cytoskeleton and is essential for cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 1,3,4-oxadiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][4][14]
Other Anticancer Targets
-
Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in gene expression. HDAC inhibitors can induce cancer cell death, and 1,3,4-oxadiazole-containing compounds have been investigated as potential HDAC inhibitors.[6][9]
-
Thymidylate Synthase (TS): TS is a key enzyme in DNA synthesis and a target for chemotherapy. Some 1,3,4-oxadiazole derivatives have demonstrated inhibitory activity against TS.[6][8][9]
-
Telomerase: This enzyme is responsible for maintaining the length of telomeres and is overexpressed in most cancer cells. Inhibition of telomerase is a promising anticancer approach, and 1,3,4-oxadiazoles have been explored for this purpose.[6][8]
Visualizing Anticancer Mechanisms
To illustrate the multifaceted anticancer activity of 1,3,4-oxadiazole scaffolds, the following diagram depicts their engagement with key signaling pathways.
Caption: Key anticancer targets of 1,3,4-oxadiazole scaffolds.
Antimicrobial Therapeutic Targets
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold has proven to be a valuable template for the design of compounds with potent antibacterial and antifungal activities.[5][15][16][17]
Bacterial Targets
-
DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. 1,3,4-oxadiazole derivatives have been identified as inhibitors of DNA gyrase and topoisomerase IV, suggesting their potential as a new class of antibacterial agents.[1][18][19]
-
Enoyl Reductase (InhA): InhA is a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. 1,3,4-oxadiazoles have shown inhibitory activity against InhA.[5]
-
Other Bacterial Enzymes: Other targeted bacterial enzymes include GlcN-6-P synthase, thymidylate synthase, and peptide deformylase.[5]
Fungal Targets
-
Ergosterol Biosynthesis Pathway: Ergosterol is a vital component of fungal cell membranes. 1,3,4-oxadiazole-containing compounds can inhibit enzymes involved in its biosynthesis, such as 14α-demethylase, leading to fungal cell death.[5]
Anti-inflammatory Targets
Inflammation is a complex biological response implicated in numerous diseases. 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes in the inflammatory cascade.
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Many 1,3,4-oxadiazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors, which may offer a better safety profile compared to non-selective NSAIDs.[20][21][22][23]
Targets in Neurodegenerative Diseases
Neurodegenerative disorders like Alzheimer's and Parkinson's disease represent a significant unmet medical need. The 1,3,4-oxadiazole scaffold has been utilized to develop compounds that target key enzymes implicated in the pathology of these diseases.
-
Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that metabolize neurotransmitters. Selective inhibitors of MAO-B are used in the treatment of Parkinson's disease. Several 1,3,4-oxadiazole derivatives have been identified as potent and selective MAO-B inhibitors.[24][25][26][27]
-
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used to treat the symptoms of Alzheimer's disease. 1,3,4-oxadiazole-based compounds have shown promising inhibitory activity against these enzymes.[26][27][28]
Targets in Metabolic Diseases
Diabetes mellitus is a growing global health concern. 1,3,4-oxadiazole derivatives have been investigated for their potential to manage this condition by targeting enzymes involved in glucose metabolism.[29][30][31]
-
α-Glucosidase and α-Amylase: These enzymes are responsible for the breakdown of carbohydrates in the digestive tract. Inhibiting these enzymes can help to control postprandial hyperglycemia. 1,3,4-oxadiazole derivatives have been shown to be effective inhibitors of both α-glucosidase and α-amylase.[29][30][31][32]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the therapeutic potential of 1,3,4-oxadiazole derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[12][32][33][34]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation with Compound: Incubate the plate for another 24-72 hours.[24]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[26]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel 1,3,4-oxadiazole-based therapeutic agents.
Caption: A generalized workflow for drug discovery and development.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the polymerization of tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer containing GTP. Prepare a reaction mix containing tubulin, GTP, a fluorescent reporter, and glycerol.[30]
-
Compound Preparation: Prepare serial dilutions of the test compounds. Include a known inhibitor (e.g., nocodazole) and an enhancer (e.g., paclitaxel) as controls.[30]
-
Assay Setup: In a pre-warmed 96-well plate, add the test compounds and controls.[30]
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.[30]
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity over time at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate parameters such as the polymerization rate and the maximum polymer mass to determine the inhibitory or enhancing effect of the compounds.
In Vivo Anticancer Efficacy in a Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of a 1,3,4-oxadiazole derivative in a mouse model.
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice.[3][11][14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomly assign the tumor-bearing mice to different treatment groups (e.g., vehicle control, test compound at different doses, positive control drug).
-
Drug Administration: Administer the test compound and controls to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume using calipers two to three times per week.[11]
-
Monitoring: Monitor the body weight and overall health of the animals regularly.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the results.
Data Presentation: Comparative Analysis of Biological Activity
The following tables summarize the in vitro biological activities of representative 1,3,4-oxadiazole derivatives against various therapeutic targets.
Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| Cmpd 1 | Tubulin Polymerization | HeLa | 0.85 | [4] |
| Cmpd 2 | EGFR | A549 | 1.2 | [11] |
| Cmpd 3 | VEGFR-2 | HUVEC | 0.05 | [12] |
| Cmpd 4 | FAK | HepG2 | 3.5 | [12] |
| Cmpd 5 | HDAC | MCF-7 | 2.1 | [9] |
Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Target | Microorganism | MIC (µg/mL) | Reference |
| Cmpd 6 | DNA Gyrase | E. coli | 4 | [19] |
| Cmpd 7 | InhA | M. tuberculosis | 2 | [5] |
| Cmpd 8 | 14α-demethylase | C. albicans | 8 | [5] |
Table 3: Anti-inflammatory and Neuroprotective Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Target | Assay | IC₅₀ (µM) | Reference |
| Cmpd 9 | COX-2 | In vitro enzyme assay | 0.15 | [22] |
| Cmpd 10 | MAO-B | In vitro enzyme assay | 0.08 | |
| Cmpd 11 | AChE | In vitro enzyme assay | 0.5 | [26] |
Drug Development Case Studies: Marketed Drugs Featuring the 1,3,4-Oxadiazole Scaffold
The clinical success of several drugs containing the 1,3,4-oxadiazole moiety underscores the therapeutic value of this scaffold.
-
Raltegravir: An antiretroviral drug used to treat HIV infection. It functions as an integrase strand transfer inhibitor.[4]
-
Zibotentan: An anticancer agent that acts as an endothelin receptor antagonist.[4]
-
Tiodazosin: An antihypertensive drug that functions as an alpha-1 adrenergic receptor antagonist.[4]
-
Nesapidil: An antihypertensive agent.[4]
-
Furamizole: A nitrofuran antibacterial agent.[35]
Future Perspectives and Conclusion
The 1,3,4-oxadiazole scaffold continues to be a highly attractive and versatile platform for the design and development of novel therapeutic agents. The extensive body of research highlights its potential to interact with a wide array of biological targets, offering opportunities to address a broad spectrum of diseases. Future research efforts will likely focus on the synthesis of novel derivatives with improved potency and selectivity, the exploration of new therapeutic targets, and the development of innovative drug delivery systems to enhance the pharmacokinetic properties of these compounds. The insights and methodologies presented in this technical guide are intended to empower researchers to further unlock the therapeutic potential of this remarkable heterocyclic scaffold.
References
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021-10-21). Available from: [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022-04-20). Available from: [Link]
-
1,3,4-oxadiazole derivatives as potential antimicrobial agents. (2022-09-01). Available from: [Link]
-
1,3,4-Oxadiazoles as Anticancer Agents: A Review. (2021-01-01). Available from: [Link]
-
1,3,4-Oxadiazole-3(2H)-carboxamide derivatives as potential novel class of monoamine oxidase (MAO) inhibitors: synthesis, evaluation, and role of urea moiety. (2008-08-15). Available from: [Link]
-
1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. (2015-01-01). Available from: [Link]
-
Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. (2023-02-08). Available from: [Link]
-
1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B. (2019-11-01). Available from: [Link]
-
1,3,4-Oxadiazole derivatives with activity of focal-adhesion kinase inhibitors.. Available from: [Link]
-
1,3,4-Oxadiazole - Encyclopedia.pub. (2022-11-18). Available from: [Link]
-
Pyrazine Linked 1,3,4-Oxadiazoles as DNA Gyrase Inhibitors: In silico Design, Molecular Docking, MM-GBSA Assay, MD Simulations and ADMET studies | Request PDF. Available from: [Link]
-
Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as MAO-B inhibitors: Synthesis, biological evaluation and molecular modeling studies. (2021-07-01). Available from: [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. (2022-09-21). Available from: [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022-04-20). Available from: [Link]
-
Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies. (2021-03-25). Available from: [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018-12-18). Available from: [Link]
-
Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. (2023-06-09). Available from: [Link]
-
1,3,4-Oxadiazole as an Anticancer Agent. (2022-07-01). Available from: [Link]
-
Pyrazine Linked 1,3,4-Oxadiazoles as DNA Gyrase Inhibitors: In silico Design, Molecular Docking, MM-GBSA Assay, MD Simulations and ADMET studies. (2025-10-01). Available from: [Link]
-
1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. (2024-01-01). Available from: [Link]
-
Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. (2023-06-01). Available from: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2022-04-08). Available from: [Link]
-
1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. Available from: [Link]
-
In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (2021-03-31). Available from: [Link]
-
New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2021-09-17). Available from: [Link]
-
1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview | Bentham Science. (2024-04-19). Available from: [Link]
-
1,3,4-oxadiazole – a bioactive scaffold for treating major depression-associated cognitive dysfunction. (2023-05-15). Available from: [Link]
-
New 1,3,4-oxadiazole/oxime hybrids: Design, synthesis, anti-inflammatory, COX inhibitory activities and ulcerogenic liability. (2017-10-01). Available from: [Link]
-
Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. (2014-06-10). Available from: [Link]
-
Commercially available drugs containing thiazole and 1,3,4-oxadiazole.. Available from: [Link]
-
2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. Available from: [Link]
-
Indolyl-α-keto-1,3,4-oxadiazoles: Synthesis, anti-cell proliferation activity, and inhibition of tubulin polymerization. (2021-04-01). Available from: [Link]
-
Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. (2020-03-12). Available from: [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018-12-18). Available from: [Link]
-
Commercially available drugs containing oxadiazole scaffold. Available from: [Link]
-
A Comprehensive Review on the Antidiabetic Activity of Oxadiazole Derivatives. (2020-09-01). Available from: [Link]
-
Design, Synthesis and In Silico Evaluation of 1,3,4-Oxadiazole Derivatives for Their Nootropic Activity. (2024-03-01). Available from: [Link]
-
Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents. Available from: [Link]
-
New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity. (2022-04-01). Available from: [Link]
-
Some marketed drugs containing 1,3,4-thiadiazole (Li et al. 2013). Available from: [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024-10-16). Available from: [Link]
-
1, 3, 4-Oxadiazole as antimicrobial agents: An overview. (2011-01-01). Available from: [Link]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2016-01-01). Available from: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2022-04-08). Available from: [Link]
-
Design, Synthesis and Evaluation of 1, 3, 4-Oxadiazole Derivatives for Antidiabetic Activity. (2024-04-02). Available from: [Link]
Sources
- 1. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A549 Cell Subculture Protocol [a549.com]
- 5. nanopartikel.info [nanopartikel.info]
- 6. reprocell.com [reprocell.com]
- 7. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. editxor.com [editxor.com]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hela-transfection.com [hela-transfection.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. ijpbs.com [ijpbs.com]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 20. maxanim.com [maxanim.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 23. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. texaschildrens.org [texaschildrens.org]
- 25. genome.ucsc.edu [genome.ucsc.edu]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. In vitro kinase assay [protocols.io]
- 32. editxor.com [editxor.com]
- 33. static.igem.org [static.igem.org]
- 34. Expert Insights | HeLa - Gene-editing Cell for Beginners | Ubigene [ubigene.us]
- 35. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship (SAR) of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine Analogs
Abstract
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of biological activities.[1] This technical guide provides a comprehensive framework for the structure-activity relationship (SAR) studies of a specific analog series: 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine and its derivatives. While direct SAR data for this particular series is not extensively published, this document synthesizes established principles from related 1,3,4-oxadiazole chemistry to propose a strategic approach for its exploration. We will delve into synthetic strategies, propose key molecular modifications, and outline relevant biological evaluation protocols, with a particular focus on potential applications in neurodegenerative diseases.[2][3] This guide is intended for researchers and scientists in drug discovery and development, offering a roadmap for unlocking the therapeutic potential of this promising class of compounds.
Introduction: The 1,3,4-Oxadiazole Core in Drug Discovery
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its planar structure, metabolic stability, and ability to act as a bioisostere for amide and ester groups make it an attractive component in the design of novel therapeutic agents.[4] Compounds incorporating this scaffold have demonstrated a remarkable diversity of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][5][6]
Recently, there has been a growing interest in the neuroprotective potential of 1,3,4-oxadiazole derivatives.[3] Several analogs have been identified as inhibitors of key enzymes implicated in neurodegenerative disorders, such as monoamine oxidases (MAOs) and cholinesterases (AChE and BChE).[2] The core structure of our interest, this compound, combines the 1,3,4-oxadiazole ring with a lipophilic cyclopropyl group at the 5-position and a short, flexible aminoalkyl chain at the 2-position. This unique combination of features suggests a potential for interaction with biological targets within the central nervous system (CNS).
This guide will systematically explore the SAR of this scaffold by proposing modifications at both the 5- and 2-positions of the oxadiazole ring. The overarching goal is to provide a logical and efficient pathway for identifying analogs with optimized potency, selectivity, and pharmacokinetic properties.
Synthetic Strategy: A Versatile Route to 2,5-Disubstituted 1,3,4-Oxadiazoles
A robust and flexible synthetic route is paramount for any successful SAR campaign. The most common and adaptable method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines.[7] This approach allows for the independent introduction of diverse substituents at both the 2- and 5-positions.
Proposed Synthetic Protocol
The synthesis of the parent compound, this compound, and its analogs can be achieved through the following multi-step sequence:
Step 1: Synthesis of Cyclopropanecarbohydrazide. This initial step involves the reaction of a cyclopropanecarboxylic acid ester with hydrazine hydrate.
-
Protocol: To a solution of ethyl cyclopropanecarboxylate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq). Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Step 2: Synthesis of the Diacylhydrazine Intermediate. The cyclopropanecarbohydrazide is then acylated with a protected amino acid, in this case, N-Boc-N-methylglycine.
-
Protocol: To a solution of cyclopropanecarbohydrazide (1.0 eq) and N-Boc-N-methylglycine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq). Stir the reaction at room temperature for 12-18 hours. After completion, filter the reaction mixture to remove any precipitated urea (if DCC is used) and concentrate the filtrate. The crude product can be purified by column chromatography on silica gel.
Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring. The diacylhydrazine intermediate is then cyclized to form the oxadiazole ring using a dehydrating agent.
-
Protocol: Dissolve the purified diacylhydrazine (1.0 eq) in a suitable solvent like phosphorus oxychloride (POCl₃) or toluene with a catalytic amount of p-toluenesulfonic acid (p-TSA).[8] Heat the reaction mixture to reflux for 2-4 hours. After cooling, carefully quench the reaction by pouring it onto crushed ice. Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography.
Step 4: Deprotection of the Amine. The final step involves the removal of the Boc protecting group to yield the target primary amine.
-
Protocol: Dissolve the Boc-protected oxadiazole (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM). Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting crude product can be purified by recrystallization or by conversion to a salt (e.g., hydrochloride) followed by precipitation.
Synthetic Workflow Diagram
Caption: General synthetic route for this compound.
A Framework for Structure-Activity Relationship (SAR) Studies
The following sections outline a systematic approach to exploring the SAR of the target scaffold. The proposed modifications are based on established medicinal chemistry principles and SAR trends observed for other 1,3,4-oxadiazole series.
Modifications at the 5-Position: Probing the Lipophilic Pocket
The cyclopropyl group at the 5-position is a small, rigid, and lipophilic moiety. Its role could be to occupy a specific hydrophobic pocket in the target protein. Exploring variations at this position will be crucial to understanding the spatial and electronic requirements of this pocket.
Table 1: Proposed Modifications at the 5-Position (R1)
| R1 Group | Rationale | Predicted Impact on Activity |
| Small Alkyl (Methyl, Ethyl, Isopropyl) | Investigate the effect of increasing steric bulk and lipophilicity. | Isopropyl may provide optimal balance of size and lipophilicity. |
| Cycloalkyl (Cyclobutyl, Cyclopentyl) | Explore the impact of ring size on binding affinity. | Cyclobutyl may retain activity, while larger rings could introduce steric hindrance. |
| Aryl (Phenyl, Substituted Phenyl) | Introduce potential for π-π stacking and hydrogen bonding interactions. | Electron-withdrawing or -donating groups on the phenyl ring can modulate electronic properties and potency. |
| Heteroaryl (Pyridyl, Thienyl) | Introduce hydrogen bond acceptors/donors and modulate polarity. | May improve solubility and introduce specific interactions with the target. |
Modifications at the 2-Position: Exploring the Solvent-Exposed Region
The N-methylmethanamine side chain at the 2-position is likely to be more solvent-exposed and offers opportunities to modulate physicochemical properties such as solubility and basicity, as well as to introduce additional binding interactions.
Table 2: Proposed Modifications at the 2-Position Side Chain (R2)
| R2 Group | Rationale | Predicted Impact on Activity |
| Varying Amine Substitution (-CH₂NH₂, -CH₂N(CH₃)₂, -CH₂NH(Et)) | Modulate basicity and hydrogen bonding capacity. | Secondary amines often provide a good balance of properties. |
| Alkyl Chain Elongation (-(CH₂)₂NHCH₃, -(CH₂)₃NHCH₃) | Probe the length of the binding pocket or solvent channel. | Optimal chain length will depend on the target topology. |
| Introduction of Polar Groups (-CH₂CH₂OH, -CH₂CONH₂) | Enhance solubility and introduce hydrogen bonding interactions. | May improve pharmacokinetic properties. |
| Cyclic Amines (-CH₂-pyrrolidine, -CH₂-piperidine) | Constrain the conformation of the side chain. | May increase potency by reducing the entropic penalty of binding. |
Logical Flow of SAR Exploration
Caption: A logical workflow for the SAR exploration of the target scaffold.
Biological Evaluation: Unveiling the Therapeutic Potential
Given the known activities of many 1,3,4-oxadiazole derivatives, a tiered approach to biological evaluation is recommended. Initial screening should focus on targets relevant to neurodegenerative diseases.
Primary In Vitro Assays
-
Monoamine Oxidase (MAO) Inhibition Assay:
-
Principle: To determine the inhibitory activity of the synthesized compounds against MAO-A and MAO-B enzymes. This can be performed using a commercially available kit that measures the production of a fluorescent or colored product resulting from the enzymatic reaction.
-
Protocol:
-
Prepare serial dilutions of the test compounds.
-
Incubate the compounds with recombinant human MAO-A or MAO-B enzyme.
-
Initiate the reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Measure the fluorescence or absorbance at appropriate wavelengths after a set incubation period.
-
Calculate the IC₅₀ values for each compound.
-
-
-
Cholinesterase (AChE and BChE) Inhibition Assay:
-
Principle: To assess the inhibitory effect of the compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using the Ellman's method.
-
Protocol:
-
Prepare serial dilutions of the test compounds.
-
Incubate the compounds with either AChE or BChE enzyme.
-
Add the substrate (acetylthiocholine or butyrylthiocholine) and Ellman's reagent (DTNB).
-
Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically.
-
Calculate the IC₅₀ values for each compound.
-
-
Secondary Assays and In Vivo Models
Promising compounds identified from the primary screens should be further evaluated in secondary assays to assess their neuroprotective effects and in vivo efficacy.
-
Neuroprotection Assays: Cell-based assays using neuronal cell lines (e.g., SH-SY5Y) to evaluate the ability of the compounds to protect against neurotoxin-induced cell death (e.g., MPP⁺ or 6-OHDA).
-
Pharmacokinetic (PK) Studies: In vivo studies in rodents to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.
-
In Vivo Efficacy Models: Animal models of neurodegenerative diseases (e.g., MPTP-induced Parkinson's disease model in mice) to assess the therapeutic efficacy of the optimized lead compounds.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly for neurodegenerative diseases. This guide has provided a comprehensive and logical framework for a systematic SAR exploration of this series. By employing the proposed synthetic strategies and a tiered biological evaluation approach, researchers can efficiently navigate the chemical space around this core structure to identify analogs with enhanced potency, selectivity, and drug-like properties. The insights gained from such studies will not only advance the development of this specific class of compounds but also contribute to the broader understanding of the medicinal chemistry of 1,3,4-oxadiazoles.
References
- Al-Ghorbani, M., et al. (2023). Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 14(7), 1285-1301.
- Gąsiorowska, J., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7845.
- Kudelko, A., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(11), 3354.
- Le, T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
- O'Neill, P. M., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters, 47(37), 6553-6555.
- Shimoga, G., et al. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(3), M1014.
- Chen, I. J., et al. (2015). Synthesis of 1,3,4-Oxadiazoles as Selective T-Type Calcium Channel Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 552-556.
- Zheng, X., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 12(45), 29281-29294.
- Kumar, D., et al. (2021). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 18(6), 559-581.
- Stoyanova, V., et al. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. Bioorganic & Medicinal Chemistry Letters, 58, 128516.
- Kratky, M., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2097.
- Shimoga, G., et al. (2018). Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3.
- Shimoga, G., et al. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Semantic Scholar.
- Shimoga, G., et al. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints.org.
- Ali, A., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389304.
- Shimoga, G., et al. (2018). (PDF) 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine.
- Singh, S., et al. (2012). 1,3,4-oxadiazole: a biologically active scaffold. Mini reviews in medicinal chemistry, 12(1), 66-83.
- El-Sayed, W. M., et al. (2018). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1186-1196.
- Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486-11496.
- Kumar, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Letters in Organic Chemistry, 19(11), 906-917.
- Asadi, M., et al. (2018). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences, 13(4), 332-339.
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]
- 8. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group | MDPI [mdpi.com]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Introduction
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle distinguished by the presence of one oxygen and two nitrogen atoms. This scaffold is of paramount importance in medicinal chemistry and drug development, where it is recognized as a "privileged structure" and a versatile pharmacophore.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for ester and amide functionalities make it a cornerstone in the design of novel therapeutic agents. Molecules incorporating the 2,5-disubstituted 1,3,4-oxadiazole motif have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antiviral properties.[1][3][4][5][6] Several clinically approved drugs, such as the antiviral Raltegravir and the antihypertensive Tiodazosin, feature this core structure, underscoring its therapeutic relevance.[7][8]
This guide provides an in-depth overview of the principal synthetic strategies for constructing 2,5-disubstituted 1,3,4-oxadiazoles. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these transformations, offering field-proven protocols and insights to guide researchers in this vital area of synthetic chemistry.
Strategy 1: Dehydrative Cyclization of 1,2-Diacylhydrazine Intermediates
This is the most traditional and foundational approach to the 1,3,4-oxadiazole core. The strategy relies on the formation of a 1,2-diacylhydrazine (also called a diacylhydrazide) intermediate, which is subsequently cyclized under dehydrating conditions. The diacylhydrazine can be prepared by reacting an acid hydrazide with a carboxylic acid derivative, typically an acid chloride or anhydride.[9]
Mechanistic Rationale
The key to this transformation is the removal of a water molecule to facilitate ring closure. The process is initiated by the protonation of one of the carbonyl oxygens by a strong acid catalyst (or the Lewis acidity of the dehydrating agent itself). This enhances the electrophilicity of the carbonyl carbon, making it susceptible to intramolecular nucleophilic attack by the lone pair of the adjacent amide nitrogen. The resulting tetrahedral intermediate then eliminates a molecule of water to yield the aromatic 1,3,4-oxadiazole ring. Potent dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or phosphorus pentoxide (P₂O₅) are commonly employed to drive the reaction to completion.[9][10][11]
Sources
- 1. rroij.com [rroij.com]
- 2. jusst.org [jusst.org]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
Application Notes and Protocols for the Cyclization of 1,3,4-Oxadiazole Rings
Introduction: The Privileged 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle characterized by the presence of one oxygen and two nitrogen atoms. This structural motif is of paramount importance in medicinal chemistry and materials science.[1][2] In drug discovery, the 1,3,4-oxadiazole core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, conferring a broad spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] Its favorable metabolic stability and ability to act as a bioisostere for amide and ester functionalities make it a highly attractive component in the design of novel therapeutic agents.[1][6] Beyond medicine, 1,3,4-oxadiazole derivatives are utilized in the development of organic light-emitting diodes (OLEDs), scintillators, and corrosion inhibitors, owing to their unique electronic and photophysical properties.[7][8]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most effective and commonly employed cyclization methods for the formation of the 1,3,4-oxadiazole ring. The following sections delve into the mechanistic underpinnings of these synthetic strategies, offer comparative insights into their advantages and limitations, and provide detailed, field-proven protocols to facilitate their successful implementation in the laboratory.
Core Synthetic Strategies for 1,3,4-Oxadiazole Ring Formation
The construction of the 1,3,4-oxadiazole ring is predominantly achieved through the cyclization of linear precursors. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and the tolerance of functional groups within the substrate. Herein, we discuss three major classes of cyclization reactions.
Dehydration of 1,2-Diacylhydrazines
The most classical and widely adopted method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[9] This approach involves the removal of a water molecule from the diacylhydrazine precursor, typically facilitated by a strong dehydrating agent. The versatility of this method lies in the ready availability of 1,2-diacylhydrazines, which can be prepared by the acylation of acid hydrazides.
Mechanism of Dehydration:
The reaction proceeds through the activation of one of the carbonyl groups by the dehydrating agent, making it more susceptible to nucleophilic attack by the neighboring amide oxygen. This is followed by a cyclization and subsequent elimination of water to furnish the aromatic 1,3,4-oxadiazole ring.
Mechanism of 1,2-Diacylhydrazine Dehydration.
A variety of dehydrating agents have been successfully employed for this transformation, each with its own set of advantages and reaction conditions.
Comparative Analysis of Dehydrating Agents:
| Dehydrating Agent | Typical Reaction Conditions | Yield Range | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in an inert solvent | 54-70%[7][10] | Readily available, inexpensive | Harsh conditions, can be corrosive, may not be suitable for sensitive substrates |
| Triflic Anhydride (Tf₂O) | -10 °C to room temperature, in CH₂Cl₂ with pyridine | 70-95%[11][12] | Mild reaction conditions, high yields | Expensive, moisture-sensitive |
| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent | Good to excellent[9][13] | Effective and common reagent | Generates corrosive HCl and SO₂ byproducts |
| Polyphosphoric Acid (PPA) | High temperatures (e.g., 100 °C) | Variable[7][9] | Can act as both solvent and catalyst | High viscosity, difficult work-up |
| XtalFluor-E | Room temperature, often with acetic acid as an additive | 75-95%[14] | Mild conditions, high yields | Specialized reagent |
| Sulfuryl Fluoride (SO₂F₂) | Mild conditions | High yields[15] | Metal-free, good functional group tolerance | Gaseous reagent, requires careful handling |
Protocol 1: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via POCl₃-mediated Dehydration
This protocol describes the synthesis of 2,5-diphenyl-1,3,4-oxadiazole from 1,2-dibenzoylhydrazine using phosphorus oxychloride as the dehydrating agent.
Materials:
-
1,2-Dibenzoylhydrazine (1.0 mmol, 240.3 mg)
-
Phosphorus oxychloride (POCl₃) (5 mL)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dibenzoylhydrazine (1.0 mmol).
-
Carefully add phosphorus oxychloride (5 mL) to the flask in a fume hood.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.[7][16] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is purified by recrystallization from ethanol to afford pure 2,5-diphenyl-1,3,4-oxadiazole.
Protocol 2: Mild Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles using Triflic Anhydride
This protocol outlines a milder approach for the cyclization of 1,2-diacylhydrazines using triflic anhydride, which is suitable for substrates with acid-sensitive functional groups.[11][12]
Materials:
-
1,2-Diacylhydrazine (0.5 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)
-
Pyridine (1.1 mmol, 2.2 equiv.)
-
Triflic anhydride (Tf₂O) (1.05 mmol, 2.1 equiv.)
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1,2-diacylhydrazine (0.5 mmol) in anhydrous dichloromethane (5 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.1 mmol) to the solution.
-
Cool the reaction mixture to -10 °C using an appropriate cooling bath.
-
Add triflic anhydride (1.05 mmol) dropwise to the cooled solution.
-
Allow the reaction to stir at -10 °C to room temperature for 2-10 hours, monitoring by TLC.[11]
-
Quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over magnesium or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Oxidative Cyclization of N-Acylhydrazones
An alternative and powerful strategy for the synthesis of 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones.[1][7] These precursors are readily prepared by the condensation of aldehydes or ketones with acid hydrazides. This method is particularly useful for accessing a diverse range of substituted 1,3,4-oxadiazoles.
Mechanism of Oxidative Cyclization:
The reaction involves the oxidation of the N-acylhydrazone, which facilitates an intramolecular cyclization via nucleophilic attack of the amide oxygen onto the imine carbon, followed by the elimination of a proton to yield the final product.
Mechanism of N-Acylhydrazone Oxidative Cyclization.
A wide array of oxidizing agents can be employed for this transformation.
Common Oxidizing Agents for N-Acylhydrazone Cyclization:
| Oxidizing Agent | Typical Reaction Conditions | Yield Range | Key Features |
| Iodine (I₂) | In the presence of a base (e.g., K₂CO₃) | Good to excellent[2][17] | Transition-metal-free, scalable |
| Chloramine-T | Conventional heating or microwave irradiation | 75.4%[1][2] | Efficient, can be accelerated by microwaves |
| Dess-Martin Periodinane (DMP) | Mild conditions | Good[3] | Mild and selective oxidant |
| tert-Butyl hypoiodite (t-BuOI) | Room temperature, metal-free | High yields[18] | Mild conditions, simple work-up |
| Photocatalysis | Visible light, with a photocatalyst | 84-18%[19] | Green and sustainable approach |
Protocol 3: Iodine-Mediated Oxidative Cyclization of an N-Acylhydrazone
This protocol details the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole from an N-acylhydrazone using molecular iodine as the oxidant.[17]
Materials:
-
N-Acylhydrazone (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Iodine (I₂) (1.2 mmol)
-
Dimethylformamide (DMF) or other suitable solvent
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
Procedure:
-
To a solution of the N-acylhydrazone (1.0 mmol) in DMF, add potassium carbonate (2.0 mmol) and iodine (1.2 mmol).
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with a saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 1,3,4-oxadiazole.
One-Pot Syntheses from Carboxylic Acids and Hydrazides
More recent and efficient methods involve the one-pot synthesis of 1,3,4-oxadiazoles directly from carboxylic acids and acid hydrazides, bypassing the need to isolate the 1,2-diacylhydrazine intermediate.[3][14] These methods often employ coupling agents followed by in situ cyclodehydration.
Workflow for One-Pot Synthesis:
General workflow for one-pot synthesis.
This approach is highly convergent and atom-economical. For instance, the use of O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent followed by tosyl chloride (TsCl)-mediated cyclodehydration provides an efficient one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[5]
Conclusion and Future Perspectives
The synthesis of the 1,3,4-oxadiazole ring is a well-established field with a diverse array of reliable methods. The choice between the dehydration of 1,2-diacylhydrazines, the oxidative cyclization of N-acylhydrazones, or one-pot methodologies will depend on the specific synthetic target and laboratory resources. Classical methods using reagents like POCl₃ remain valuable for their cost-effectiveness, while modern reagents such as triflic anhydride and XtalFluor-E offer milder conditions for sensitive substrates. Oxidative cyclization methods provide a flexible entry point to a wide range of derivatives, and the development of greener, photocatalytic approaches is a promising area of ongoing research.[19] The protocols and comparative data presented in these application notes are intended to serve as a practical guide for researchers to navigate the synthesis of this important heterocyclic scaffold, enabling further advancements in drug discovery and materials science.
References
-
Bala, S., Kamboj, S., & Saini, V. (2014). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 19(5), 6493-6515. [Link]
-
Murthy, A., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Shafiee, A., Firoozpour, L., & Ghasemzadeh, F. (2021). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 18(6), 567-597. [Link]
-
Wang, J. J., Sun, W., Jia, W. D., Bian, M., & Yu, L. J. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2304–2319. [Link]
-
Patel, K. D., Prajapati, S. M., Panchal, S. N., & Patel, H. D. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1859-1875. [Link]
-
Liras, S., Allen, M. P., & Segelstein, B. E. (2000). A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines. Synthetic Communications, 30(3), 437-443. [Link]
-
Bhandari, S., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Bioorganic & Medicinal Chemistry Letters, 22(19), 6248-6252. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]
-
Gawryś, E., & Szczesio, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
-
Asif, M. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2015, 1-13. [Link]
-
Ng, Y. X. (2016). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. [Link]
-
Al-Sultani, K. H., & Al-Amery, K. H. A. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Journal of Education for Pure Science-Kirkuk University, 13(4). [Link]
-
Wang, X., et al. (2019). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. The Journal of Organic Chemistry, 84(5), 2829-2836. [Link]
-
Chiba, T., Okimoto, M., & Nagai, H. (1984). Electrooxidative cyclization of N-acylhydrazones of aldehydes and ketones to .DELTA.3-1,3,4-oxadiazolines and 1,3,4-oxadiazoles. The Journal of Organic Chemistry, 49(17), 3314-3316. [Link]
-
Sharma, V., & Kumar, P. (2023). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Current Organic Synthesis, 20(2), 146-167. [Link]
-
Kim, K. S., Chung, Y. K., Kim, H., Ha, C. Y., Huh, J., & Song, C. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. Photochemical & Photobiological Sciences, 20(1), 15-20. [Link]
-
Wang, J. J., Sun, W., Jia, W. D., Bian, M., & Yu, L. J. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2304–2319. [Link]
-
Kholdeeva, O. A., et al. (2019). Photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles catalyzed by heterogeneous visible-light-active carbon nitride semiconductor. Catalysis Science & Technology, 9(18), 5029-5036. [Link]
-
Wang, J. J., Sun, W., Jia, W. D., Bian, M., & Yu, L. J. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2304–2319. [Link]
-
Hussein, F. A., & Al-Timimi, I. H. A. (2018). Novel synthesis of 1, 3, 4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Global Pharma Technology, 10(10), 346-355. [Link]
-
Liras, S., Allen, M. P., & Segelstein, B. E. (2000). A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines. Synthetic Communications, 30(3), 437-443. [Link]
-
Pouliot, M. F., Angers, L., Hamel, J. D., & Paquin, J. F. (2011). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & biomolecular chemistry, 9(20), 6959–6962. [Link]
-
Liras, S., Allen, M. P., & Segelstein, B. E. (2000). A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines. Synthetic Communications, 30(3), 437-443. [Link]
-
Verma, R. S., & Singh, A. P. (2019). Phosphorus oxychloride (POCl3)‐mediated synthetic process for substituted 1,3,4‐oxadiazoles via microwave (MW) irradiation. Green Chemistry Letters and Reviews, 12(3), 257-268. [Link]
-
Asif, M. (2016). Synthesis of substituted 1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 772-780. [Link]
-
Al-Soud, Y. A., et al. (2004). Synthesis and Screening of New[1][3][4]Oxadiazole,[1][2][4]Triazole, and[1][2][4]Triazolo[3,4-b][1][3][4]thiadiazine Derivatives. Journal of Heterocyclic Chemistry, 41(5), 787-792. [Link]
-
Shafiee, A., Firoozpour, L., & Ghasemzadeh, F. (2021). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 18(6), 567-597. [Link]
-
Jain, A. K., et al. (2014). Microwave-Assisted Synthesis of Some 1,3,4-Oxadiazole Derivatives and Evaluation of Their Antibacterial and Antifungal Activity. Bioinorganic Chemistry and Applications, 2014, 1-9. [Link]
-
Iska, V. B., & Dudley, G. B. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical science, 8(4), 3078–3082. [Link]
-
Iska, V. B., & Dudley, G. B. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical science, 8(4), 3078–3082. [Link]
-
Pouliot, M. F., Angers, L., Hamel, J. D., & Paquin, J. F. (2011). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & biomolecular chemistry, 9(20), 6959–6962. [Link]
Sources
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.utar.edu.my [eprints.utar.edu.my]
- 11. tandfonline.com [tandfonline.com]
- 12. A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 17. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 18. scispace.com [scispace.com]
- 19. scispace.com [scispace.com]
Application Notes and Protocols for High-Throughput Screening of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
<
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel chemical entity, 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine (CAS: 1223748-28-4)[1][2]. The protocol outlines a robust framework for assay development, execution of a primary screening campaign, and subsequent data analysis to identify potential bioactive "hits". While this specific molecule has limited publicly available biological data, its structure, featuring a 1,3,4-oxadiazole ring, suggests potential applications in medicinal chemistry due to the known diverse biological activities of this scaffold, including antibacterial, antifungal, and anticancer properties[3]. This guide is designed to be adaptable for various biological targets and assay formats.
Introduction: The Scientific Rationale
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological pathway or target[4][5]. The subject of this guide, this compound, is a small molecule containing a 1,3,4-oxadiazole moiety. This heterocyclic ring system is a privileged scaffold in medicinal chemistry, known to be metabolically stable and capable of participating in various non-covalent interactions with biological macromolecules[6]. The cyclopropyl group can also contribute to metabolic stability and may confer conformational rigidity, potentially enhancing binding affinity to a target protein.
Given the potential for broad bioactivity, a well-designed HTS campaign is crucial for elucidating the therapeutic potential of this compound. This guide will focus on a cell-based assay approach, as it provides a more physiologically relevant context compared to biochemical assays, allowing for the assessment of compound effects on complex cellular processes[7].
Pre-Screening Compound Management
Prior to initiating an HTS campaign, proper handling and characterization of the test compound are paramount to ensure data integrity.
2.1. Compound Acquisition and Quality Control
This compound can be procured from various chemical suppliers[1][2][8][9]. Upon receipt, it is essential to verify the identity and purity of the compound using analytical techniques such as:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (153.18 g/mol ) and assess purity[1].
-
¹H-NMR (Proton Nuclear Magnetic Resonance Spectroscopy): To verify the chemical structure.
2.2. Solubilization and Stock Solution Preparation
The predicted XlogP of this compound is -0.3, suggesting good aqueous solubility[10]. However, for HTS, compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
| Parameter | Recommended Value | Rationale |
| Solvent | DMSO (Dimethyl Sulfoxide) | High-quality, anhydrous DMSO minimizes compound precipitation and is compatible with most automated liquid handlers and assay formats. |
| Stock Concentration | 10 mM | A 10 mM stock allows for a wide range of final assay concentrations while keeping the final DMSO concentration in the assay low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. |
| Storage | -20°C or -80°C in desiccated conditions | Protects the compound from degradation due to temperature fluctuations and moisture. |
Assay Development and Optimization: A Self-Validating System
The development of a robust and reproducible assay is the most critical phase of an HTS campaign[11][12]. The goal is to create an assay with a large signal-to-background ratio, low variability, and high sensitivity to the desired biological effect.
3.1. Selection of a Cell-Based Assay Platform
For this application note, we will describe a hypothetical cell-based assay to screen for inhibitors of a cancer-related signaling pathway. A reporter gene assay is an excellent choice for this purpose due to its high sensitivity and amenability to HTS[13].
Hypothetical Target Pathway: A constitutively active transcription factor driving the expression of a pro-survival gene in a cancer cell line.
Assay Principle: A cancer cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the target transcription factor. Inhibition of this pathway by a test compound will lead to a decrease in reporter gene expression and, consequently, a reduction in the luminescent signal. Luminescence-based assays are often preferred in HTS due to their high sensitivity and broad dynamic range[14][15][16].
3.2. Step-by-Step Assay Development Protocol
-
Cell Line Selection and Engineering:
-
Choose a cancer cell line where the target pathway is known to be active.
-
Transfect the cells with a reporter plasmid containing the luciferase gene downstream of a promoter responsive to the target transcription factor.
-
Select a stable clone with high reporter expression and low well-to-well variability.
-
-
Optimization of Assay Parameters:
-
Cell Seeding Density: Determine the optimal number of cells per well in a 384-well plate format to achieve a robust signal without overgrowth during the assay incubation period.
-
Compound Incubation Time: Evaluate a time course (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period for observing the desired biological effect.
-
DMSO Tolerance: Assess the effect of a range of DMSO concentrations (e.g., 0.1% to 2%) on cell viability and assay signal to determine the maximum tolerable concentration.
-
-
Assay Validation and Performance Metrics:
-
Positive and Negative Controls:
-
Negative Control: Cells treated with vehicle (DMSO) only.
-
Positive Control: A known inhibitor of the target pathway.
-
-
Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality, with a value greater than 0.5 indicating an excellent assay for HTS[17][18]. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
-
Z' = 1 - (3σp + 3σn) / |μp - μn|
-
-
High-Throughput Screening Workflow
The HTS process involves a series of automated steps to ensure high throughput and reproducibility[4][5].
4.1. Workflow Diagram
Caption: High-Throughput Screening Workflow.
4.2. Detailed Protocol for Primary Screen
-
Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the 10 mM stock of this compound and other library compounds into 384-well assay plates to achieve a final concentration of 10 µM in a 50 µL assay volume.
-
Cell Seeding: Dispense the optimized number of engineered reporter cells into each well of the compound-containing plates using an automated plate dispenser.
-
Incubation: Incubate the plates for the predetermined optimal time at 37°C in a humidified 5% CO₂ incubator.
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
Add a "one-step" luciferase assay reagent that lyses the cells and contains the luciferase substrate.
-
Measure the luminescent signal using a plate reader.
-
Data Analysis and Hit Confirmation
Rigorous data analysis is essential to identify true hits and avoid false positives[19][20][21].
5.1. Primary Data Analysis
-
Normalization: Normalize the raw data from each plate to the intra-plate controls. The percent inhibition for each compound well can be calculated as follows:
-
% Inhibition = 100 * (1 - (Signal_compound - μ_positive_control) / (μ_negative_control - μ_positive_control))
-
-
Hit Selection: A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the negative controls.
5.2. Hit Confirmation and Dose-Response Analysis
-
Re-testing: "Hits" identified in the primary screen should be re-tested under the same conditions to confirm their activity.
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀).
| Parameter | Description |
| IC₅₀ | The concentration of the compound that produces 50% of the maximal inhibitory effect. |
| Hill Slope | A measure of the steepness of the dose-response curve. |
| Maximal Inhibition | The maximum percentage of inhibition observed at the highest tested concentration. |
Counter-Screening and Selectivity Profiling
To eliminate false positives and assess the specificity of the identified hits, a series of counter-screens should be performed.
6.1. Counter-Screening Workflow
Caption: Hit Validation and Counter-Screening Workflow.
6.2. Key Counter-Screens
-
Cytotoxicity Assays: Use an orthogonal assay, such as an ATP-based viability assay (e.g., CellTiter-Glo®), to ensure that the observed inhibition in the primary assay is not due to general cytotoxicity.[7]
-
Promiscuity Counter-Screens: Test the hits against a different reporter gene assay (e.g., driven by a different promoter) to rule out non-specific effects on the reporter enzyme or the transcription/translation machinery.
-
Orthogonal Assays: Confirm the mechanism of action using a different technology, such as Western blotting to measure the phosphorylation status of a key protein in the pathway or qPCR to measure the mRNA levels of the target gene.
Conclusion
This application note provides a detailed and scientifically grounded framework for conducting a high-throughput screening campaign with this compound. By following these protocols, researchers can systematically evaluate the bioactivity of this novel compound, identify potential "hits," and validate them through a rigorous hit-to-lead process. The adaptability of this guide allows for its application to a wide range of biological targets and disease areas, paving the way for the discovery of new therapeutic agents.
References
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
- Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. ASSAY and Drug Development Technologies, 5(1), 127-136.
- Li, M., & Yang, H. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry, 91(1), 23-40.
- Sittampalam, G. S., et al. (Eds.). (2010). Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
- Thorne, N., et al. (2016). Understanding Luminescence Based Screens. In High-Throughput Screening. The Royal Society of Chemistry.
- Xie, M., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry, 91(1), 23-40.
- Pentikäinen, O. T., et al. (2012). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Journal of Biomolecular Screening, 17(1), 60-69.
- Bioluminescent Assays for High-Throughput Screening. (n.d.).
- Bioluminescent Assays for High-Throughput Screening. (n.d.).
- High-throughput screening. (2024). In Wikipedia.
- Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2024). Journal of Visualized Experiments.
- Zhang, X. D. (2011). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 6(9), 925-936.
- High-Throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC).
- An, F. F., & Xie, X. (2016). High-throughput screening of small molecule library: procedure, challenges and future.
- Turek-Herman, J. R., et al. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. ASSAY and Drug Development Technologies, 16(5), 269-284.
- Hall, M. D., et al. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 17(12), 1367-1380.
- Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery.
- Analysis of HTS data. (2017). Cambridge MedChem Consulting.
- Comprehensive analysis of high-throughput screening d
- High-Throughput Screening Data Analysis. (2016). Methods in Molecular Biology.
- High-throughput screening (HTS). (2019). BMG LABTECH.
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Chemspeed Technologies.
- Laggner, C., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 4(4), 253-276.
- This compound. (n.d.). PubChemLite.
- This compound. (n.d.). ChemNet.
- This compound. (n.d.). CymitQuimica.
- 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine. (n.d.). Sigma-Aldrich.
- (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine. (n.d.). Sigma-Aldrich.
- Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(21), 7288.
- Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3. (2014).
- Biological activity of oxadiazole and thiadiazole deriv
- CAS NO. 1223748-28-4 | 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl). (n.d.). Arctom.
- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2016). Oriental Journal of Chemistry, 32(3).
- 1160246-02-5|1-(5-Cyclopropylisoxazol-3-yl)-N-methylmethanamine. (n.d.). BLDpharm.
- Synthesis of 2-Mercapto-5-Cyclopropyl-1,3,4-Oxadiazole. (n.d.). PrepChem.com.
Sources
- 1. This compound [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 8. This compound 933754-48-4, China this compound 933754-48-4 Manufacturers, China this compound 933754-48-4 Suppliers - J&H Chemical [chemnet.com]
- 9. arctomsci.com [arctomsci.com]
- 10. PubChemLite - this compound (C7H11N3O) [pubchemlite.lcsb.uni.lu]
- 11. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 12. Assay Development for High-Throughput Drug Screening Against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 14. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. Bioluminescent Assays for High-Throughput Screening [worldwide.promega.com]
- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 18. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. researchgate.net [researchgate.net]
Application Note & Protocols: Assay Development for Testing the Efficacy of Oxadiazole Compounds
For: Researchers, scientists, and drug development professionals.
Abstract
Oxadiazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This wide range of potential therapeutic applications necessitates robust and reliable assay development strategies to accurately determine their efficacy and mechanism of action. This guide provides a comprehensive framework for designing, validating, and executing biochemical and cell-based assays tailored for the evaluation of oxadiazole compounds. It offers detailed, step-by-step protocols for key assays, explains the scientific rationale behind experimental choices, and outlines the critical parameters for ensuring data integrity and reproducibility.
Chapter 1: Foundational Principles of Assay Development
The journey from a promising oxadiazole compound to a potential drug candidate is underpinned by rigorous in vitro testing. The primary goal is to develop assays that are not only sensitive and reproducible but also biologically relevant to the intended therapeutic application.
1.1 Selecting the Appropriate Assay Format
The choice between a biochemical (target-based) assay and a cell-based (phenotypic) assay is a critical first step.
-
Biochemical Assays: These assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[5] They are invaluable for determining the potency (e.g., IC50) of an inhibitor and for elucidating its mechanism of action (e.g., competitive, non-competitive).[6][7] For oxadiazoles, which are known to inhibit various enzymes, this is often the initial screening approach.[8]
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process within a living cell.[9][10] They provide a more physiologically relevant context by accounting for factors like cell permeability, metabolism, and off-target effects.[11] Examples include measuring cell viability, proliferation, or the inhibition of inflammatory responses.[11][12]
1.2 The Critical Role of Controls
Every assay plate must include a set of controls to ensure the validity of the results:
-
Negative Control (Vehicle Control): Wells containing cells or the biochemical target treated only with the vehicle (e.g., DMSO) used to dissolve the oxadiazole compound. This represents 0% inhibition or 100% activity.
-
Positive Control: Wells treated with a known inhibitor or activator of the target/pathway. This confirms that the assay system is responsive and provides a reference for maximum inhibition/activation.
-
Blank Control: Wells containing only the assay medium and detection reagents. This is used to subtract background noise from the measurements.
Chapter 2: Assay Validation: Ensuring Robustness and Reliability
Before embarking on a large-scale screening campaign, the assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds.[13]
2.1 Key Validation Parameters
Several statistical parameters are used to quantify the quality and performance of an assay.
| Parameter | Formula | Acceptance Criteria | Description |
| Z'-Factor | 1 - [ (3σp + 3σn) / |μp - μn| ] | > 0.5 for excellent assay | Measures the statistical separation between the positive (p) and negative (n) controls. It accounts for both the dynamic range and data variation.[14][15][16][17] |
| Signal-to-Background (S/B) | μp / μn | > 2 is generally acceptable | Indicates the dynamic range of the assay. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 20% is acceptable | Measures the relative variability of replicate data points. |
Where σ is the standard deviation and μ is the mean.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening (HTS).[15][16]
Chapter 3: Protocols for Phenotypic (Cell-Based) Assays
Given the broad anticancer, anti-inflammatory, and antimicrobial activities of oxadiazoles, cell-based assays are essential for characterizing their efficacy in a biologically relevant context.[1]
Workflow for Cell-Based Assay Development
Caption: General workflow for developing a cell-based efficacy assay.
Protocol: Anticancer Efficacy via MTT Cell Viability Assay
This protocol assesses the cytotoxic or cytostatic effect of oxadiazole compounds on cancer cell lines.[11] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[18] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[19][20]
Materials:
-
Cancer cell line (e.g., A549, MCF-7, HeLa)[4]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Oxadiazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18][20]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or SDS-HCl)[20][21]
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of the oxadiazole compounds in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (DMSO) and blank controls (medium only).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[19]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19][20]
-
Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[18][20]
-
Read the absorbance at 590 nm using a microplate reader within 1 hour.[18][20]
-
Protocol: Anti-inflammatory Efficacy via Nitric Oxide (NO) Assay
This assay measures the ability of oxadiazole compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[22][23] NO production is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[22]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
LPS from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for adherence.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the oxadiazole compounds for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubate for an additional 24 hours.[22]
-
-
Nitrite Measurement:
-
Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.[24]
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve:
-
Prepare a serial dilution of sodium nitrite in culture medium to create a standard curve.
-
Process the standards in the same way as the samples.
-
Use the standard curve to calculate the concentration of nitrite in the experimental samples.
-
Protocol: Antimicrobial Efficacy via Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26][27]
Materials:
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[27]
-
Sterile 96-well microtiter plates[25]
-
Oxadiazole compounds
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL[25]
Step-by-Step Methodology:
-
Compound Preparation:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.[28]
-
Add 100 µL of the oxadiazole compound (at 2x the highest desired concentration) to the first column of wells.[28]
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[28] Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).[28]
-
-
Inoculation:
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.[25]
-
-
Determining the MIC:
Chapter 4: Data Analysis and Interpretation
4.1 Calculating IC50/EC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. It is the concentration required to inhibit a biological process by 50%.[29]
-
Data Normalization: Convert raw data (e.g., absorbance) into percent inhibition.
-
% Inhibition = 100 * [ 1 - ( (Valuesample - Meanblank) / (Meanvehicle - Meanblank) ) ]
-
-
Curve Fitting: Plot percent inhibition against the logarithm of the compound concentration.[30][31]
-
IC50 Determination: Fit the data to a non-linear regression model (four-parameter logistic equation) using software like GraphPad Prism or an Excel add-in.[30][32][33] The IC50 is the concentration that corresponds to 50% inhibition on the fitted curve.[32]
Signaling Pathway Potentially Targeted by Oxadiazoles
Caption: Hypothetical inhibition of the NF-κB pathway by an oxadiazole compound.
References
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Vertex AI Search.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT assay protocol. (n.d.). Abcam.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
- MTT Proliferation Assay Protocol. (2025).
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
- How to calculate IC50. (2023).
- IC50. Wikipedia.
- Cell-based Assays for Drug Discovery. Reaction Biology.
- How to calculate IC50.
- Minimum Inhibitory Concentration (MIC) Test.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Z-factors. BIT 479/579 High-throughput Discovery.
- Assay Validation in High Throughput Screening – from Concept to Applic
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH.
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC - NIH.
- Cell based assays for drug discovery. Miltenyi Biotec.
- Minimum inhibitory concentr
- Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
- Tumor Cell-Based Assays.
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Aureus.
- The Z prime value (Z´). (2025). BMG LABTECH.
- A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Request PDF.
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv
- The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. (2019). Tempo Bioscience.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.
- Basics of Enzymatic Assays for HTS - Assay Guidance Manual. (2012). NCBI Bookshelf.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012). NCBI Bookshelf.
- Enzyme Inhibitor Screening Services. BioAssay Systems.
- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. International Journal of Pharmaceutical Sciences and Research.
- Enzyme inhibitor. Wikipedia.
- Cell viability and anti-inflammatory effect on nitric oxide (NO)... (n.d.).
- Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. PubMed Central.
- Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimul
- (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2018).
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. researchgate.net [researchgate.net]
- 14. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. graphpad.com [graphpad.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. mjas.analis.com.my [mjas.analis.com.my]
- 23. researchgate.net [researchgate.net]
- 24. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 29. IC50 - Wikipedia [en.wikipedia.org]
- 30. researchgate.net [researchgate.net]
- 31. Star Republic: Guide for Biologists [sciencegateway.org]
- 32. clyte.tech [clyte.tech]
- 33. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold in Oncology
The 1,3,4-oxadiazole ring is a versatile and privileged scaffold in medicinal chemistry, recognized for its metabolic stability and significant therapeutic potential.[1][2] A growing body of evidence highlights the broad-spectrum anticancer activities of 1,3,4-oxadiazole derivatives.[3][4] These compounds have been shown to exert their effects through diverse mechanisms, including the inhibition of key enzymes, disruption of signaling pathways crucial for tumor progression, and induction of programmed cell death.[2][5]
This document provides a detailed guide for investigating the anticancer properties of a specific novel compound, 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine (hereafter referred to as CPO-M). While specific data for CPO-M is not yet extensively published, its structural features—namely the 1,3,4-oxadiazole core—suggest a strong rationale for its evaluation as a potential therapeutic agent. The protocols outlined herein are designed to serve as a robust starting point for characterizing the bioactivity of CPO-M and similar novel chemical entities.
Proposed Mechanism of Action: Targeting Cancer Signaling Pathways
Derivatives of 1,3,4-oxadiazole have been reported to inhibit a variety of cancer-related targets, including:
-
Growth Factor Receptors: Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF).[1]
-
Signal Transduction Proteins: Notably, the STAT3 transcription factor has been identified as a probable target for some 1,3,4-oxadiazole compounds.[1][6]
-
Cell Cycle Regulation and Apoptosis: Many derivatives induce apoptosis and cause cell cycle arrest in cancer cells.[1][5]
Based on this precedent, a plausible hypothesis is that CPO-M may exert its anticancer effects by modulating a key signaling pathway, such as the STAT3 pathway, which is constitutively activated in many human cancers and plays a critical role in cell proliferation, survival, and angiogenesis.
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the JAK/STAT3 signaling pathway by CPO-M.
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of CPO-M. It is recommended to use a panel of cancer cell lines, for example, MDA-MB-231 (breast adenocarcinoma) and HT-29 (colon adenocarcinoma), as these have been shown to be sensitive to other 1,3,4-oxadiazole derivatives.[1][6]
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of CPO-M required to inhibit cell growth by 50% (IC50), a key measure of a compound's potency. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
CPO-M stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of CPO-M from the stock solution in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest CPO-M concentration) and a positive control (a known cytotoxic drug like Doxorubicin).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[7]
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of CPO-M using the MTT assay.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry to quantify the extent to which CPO-M induces programmed cell death.
Materials:
-
Cells treated with CPO-M (at IC50 concentration) and vehicle control
-
Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of CPO-M (determined from Protocol 1) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Data Presentation
A crucial aspect of evaluating a novel compound is the clear and concise presentation of quantitative data. The following table serves as a template for summarizing the inhibitory effects of CPO-M across different cancer cell lines.
| Cell Line | Tissue of Origin | CPO-M IC50 (µM) [48h] (Mean ± SD) | Positive Control (e.g., Doxorubicin) IC50 (µM) [48h] (Mean ± SD) |
| MDA-MB-231 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| HT-29 | Colon Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value | Experimental Value |
Expert Insights & Troubleshooting
-
Compound Solubility: Ensure CPO-M is fully dissolved in the stock solution. If precipitation occurs upon dilution in aqueous media, consider using a lower concentration of DMSO or alternative solubilizing agents, but always maintain a consistent final solvent concentration across all wells.
-
Cell Seeding Density: The optimal seeding density can vary between cell lines. It is crucial to perform a preliminary experiment to determine a density that ensures cells are in the logarithmic growth phase during the treatment period.[7]
-
Mechanism Validation: If results from the primary assays are promising, further experiments are warranted. For instance, if apoptosis is confirmed, a Western blot analysis for key apoptotic proteins (e.g., Caspase-3, Bcl-2, Bax) should be performed. If the hypothesized STAT3 inhibition is to be tested, analyzing the phosphorylation status of STAT3 via Western blot is a critical next step.
References
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Pharmaceuticals (Basel). Available at: [Link]1][6]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]5]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available at: [Link]2]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PubMed. Available at: [Link]
-
Design, Synthesis, and Anticancer Activity of 1,3,4-Oxadiazole Incorporated 5-(Pyrimidin-5-yl)benzo[d]oxazole Derivatives. Semantic Scholar. Available at: [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH. Available at: [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available at: [Link]
-
Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Available at: [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. Available at: [Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. NIH. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available at: [Link]
-
Unveiling the Anti-cancer Potential of Oxadiazole Derivatives: A Comprehensive Exploration of Structure-Activity Relationships and Chemico-Biological Insights. PubMed. Available at: [Link]
Sources
- 1. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijdcs.com [ijdcs.com]
- 4. Unveiling the Anti-cancer Potential of Oxadiazole Derivatives: A Comprehensive Exploration of Structure-Activity Relationships and Chemico-Biological Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cyclopropyl Oxadiazoles as Versatile Scaffolds for Enzyme Inhibition
Introduction: The Synergy of Cyclopropyl and Oxadiazole Moieties
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The 1,3,4-oxadiazole ring and the cyclopropyl group are two such motifs, each bestowing unique and advantageous properties upon a bioactive molecule. The oxadiazole ring, a five-membered heterocycle, is recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities, capable of engaging in crucial hydrogen bonding interactions with biological macromolecules.[1][2] Its rigid structure helps in positioning substituents in a well-defined orientation within an enzyme's active site.
The cyclopropyl group, a small, strained carbocycle, is far from a passive substituent. It introduces conformational rigidity, can protect adjacent functional groups from metabolic degradation, and its unique electronic properties can enhance binding affinity to protein targets. When combined, the cyclopropyl oxadiazole scaffold emerges as a powerful platform for developing potent and selective enzyme inhibitors, a topic of significant interest in the pursuit of novel therapeutics for a range of diseases including cancer, inflammation, and neurodegenerative disorders.[3][4]
This guide provides an in-depth exploration of cyclopropyl oxadiazoles as enzyme inhibitors, detailing their mechanisms of action, target classes, and comprehensive protocols for their evaluation in a research setting.
Mechanisms of Enzyme Inhibition
The inhibitory activity of cyclopropyl oxadiazole derivatives can be achieved through several distinct mechanisms, ranging from reversible non-covalent interactions to covalent modification of the target enzyme.
Reversible Inhibition
Many oxadiazole-based inhibitors function through reversible binding. The nature of this interaction dictates the mode of inhibition:
-
Competitive Inhibition: The inhibitor, structurally mimicking the endogenous substrate, binds to the enzyme's active site, thereby preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[5][6]
-
Non-competitive/Allosteric Inhibition: The inhibitor binds to an allosteric site, a location distinct from the active site.[6][7] This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound.
The cyclopropyl group often plays a critical role in optimizing these interactions by providing a hydrophobic contact point or by locking the molecule into a bioactive conformation that fits precisely within the binding pocket.
Covalent and Irreversible Inhibition
A fascinating and therapeutically potent mechanism involves the oxadiazole ring acting as a "warhead" that undergoes enzymatic processing. A notable example is the inhibition of histone deacetylase 6 (HDAC6), a zinc-dependent metalloenzyme.[8][9]
In this case, the oxadiazole ring chelates the active site zinc ion, which facilitates a hydrolytic attack on the ring.[9] This process transforms the parent oxadiazole into a reactive acylhydrazide intermediate, which can then form a stable, covalent bond with the enzyme, leading to irreversible inhibition.[8] The presence of electron-withdrawing groups on the oxadiazole ring, such as trifluoromethyl (-CF3), is often a prerequisite for this hydrolysis to occur.[9]
Key Enzyme Targets and Performance Data
The versatility of the cyclopropyl oxadiazole scaffold allows it to be tailored to inhibit a wide array of enzyme classes. Structural modifications to the substituents on the oxadiazole ring enable fine-tuning of potency and selectivity for specific targets.
Notable enzyme families targeted by oxadiazole derivatives include:
-
Kinases: These enzymes are critical in cell signaling pathways and are major targets in oncology. A 1,3,4-oxadiazole derivative featuring a cyclopropane-1-carboxamide moiety was identified as a potent Axl kinase inhibitor.[10]
-
Hydrolases: This broad class includes enzymes like Fatty Acid Amide Hydrolase (FAAH) and Histone Deacetylases (HDACs). FAAH inhibitors are pursued for treating pain and anxiety, while HDAC inhibitors are used in cancer therapy.[4][8][9][11]
-
Oxidoreductases: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that is a key target in cancer immunotherapy.[12][13] Its inhibition can restore an anti-tumor immune response.
-
Other Enzymes: Oxadiazoles have also been developed as inhibitors for urease, acetylcholinesterase (AChE), tyrosinase, and various metabolic enzymes like α-glucosidase.[2][5][7][14]
The following table summarizes the performance of representative oxadiazole-based inhibitors against various enzyme targets.
| Compound Class | Target Enzyme | Potency (IC₅₀) | Reference |
| 1,3,4-Oxadiazole Acetamide | Axl Kinase | 10 nM | [10] |
| Fluorinated 1,3,4-Oxadiazole | HDAC6 | 2.1 nM | [9] |
| Oxazole-linked Oxadiazole | Tyrosine Kinase (leukemia) | 8.50 µM | [15] |
| Benzofuran-Oxadiazole | Tyrosinase | 11 µM | [14] |
| Quinolone-Oxadiazole | Telomerase | 0.8 µM | [16] |
| Benzimidazole-Oxadiazole | α-Glucosidase | 2.6 µM | [2] |
Experimental Protocols
The following protocols provide a robust framework for characterizing the inhibitory potential of novel cyclopropyl oxadiazole compounds. It is crucial to adapt buffer conditions, substrate concentrations, and detection methods to the specific enzyme under investigation.
Protocol 4.1: Determination of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency. This protocol describes a generalized, 96-well plate-based assay.
Causality Behind Choices:
-
Serial Dilution: A logarithmic serial dilution is used to assess the inhibitor's effect over a wide concentration range, which is essential for accurately fitting the sigmoidal dose-response curve.
-
Vehicle Control: A DMSO (or other solvent) control is mandatory to ensure that the solvent used to dissolve the inhibitor does not affect enzyme activity.[6]
-
Pre-incubation: Incubating the enzyme and inhibitor together before adding the substrate allows the binding to reach equilibrium, ensuring the measured inhibition is accurate, especially for slow-binding inhibitors.[6]
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
Test Compound (Cyclopropyl Oxadiazole derivative) dissolved in DMSO (e.g., 10 mM stock)
-
Positive Control (known inhibitor of the enzyme)
-
96-well microplates (e.g., clear flat-bottom for colorimetric assays)
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the enzyme in cold assay buffer at a concentration that yields a linear reaction rate for the desired assay duration.
-
Prepare a working solution of the substrate in assay buffer. The concentration is typically set at or near the Michaelis constant (Km) for IC₅₀ determination.
-
Prepare a serial dilution of the test compound. For example, in a separate plate, perform a 1:3 serial dilution of the 10 mM stock in DMSO to create a range of concentrations (e.g., 10 mM to 1.5 µM). Then, dilute these DMSO stocks 100-fold into the assay buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 5 µL of the diluted test compound to the sample wells.
-
Add 5 µL of DMSO to the "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells.
-
Add 5 µL of the positive control inhibitor to its designated wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the enzyme working solution to all wells except the "No Enzyme" wells. Add 20 µL of assay buffer to the "No Enzyme" wells.
-
Mix gently by tapping the plate or using an orbital shaker.
-
Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes to allow for inhibitor binding.[6]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to the correct temperature.
-
Measure the product formation (e.g., absorbance or fluorescence) at regular intervals (e.g., every 60 seconds) for 15-30 minutes. The rate of reaction should be determined from the initial linear portion of the progress curve.[6]
-
-
Data Analysis:
-
Subtract the background rate (from "No Enzyme" wells) from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "No Inhibitor" control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Protocol 4.2: Kinetic Analysis to Determine Mode of Inhibition
Understanding the mode of inhibition (MoI) provides crucial insight into the inhibitor's mechanism. This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.
Causality Behind Choices:
-
Matrix Experiment: A matrix of varying substrate and inhibitor concentrations is required to separate the effects on the enzyme's Km and Vmax, which is the basis for determining the inhibition mode.
-
Lineweaver-Burk Plot: This double reciprocal plot (1/Velocity vs. 1/[Substrate]) is a classic tool for visualizing enzyme kinetics.[6] The pattern of line intersections clearly distinguishes between competitive (intersect on y-axis), non-competitive (intersect on x-axis), and uncompetitive (parallel lines) inhibition.
Step-by-Step Methodology:
-
Experimental Design:
-
Design a matrix of experiments. You will need at least three fixed concentrations of your cyclopropyl oxadiazole inhibitor (e.g., 0, 1x IC₅₀, 2x IC₅₀) and a range of at least five substrate concentrations for each inhibitor concentration (e.g., 0.2x Km to 5x Km).
-
-
Assay Performance:
-
For each fixed inhibitor concentration, perform the enzymatic assay as described in Protocol 4.1, but vary the substrate concentration according to your experimental matrix.
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis (Lineweaver-Burk Plot):
-
For each inhibitor concentration, calculate the reciprocal of the initial velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).
-
Plot 1/V₀ versus 1/[S] for each inhibitor concentration on the same graph.
-
Analyze the resulting plot to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease proportionally).
-
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
"experimental setup for evaluating the antimicrobial activity of novel oxadiazoles"
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, oxadiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[1][2] This guide provides a comprehensive, in-depth experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial potential of newly synthesized oxadiazoles. The protocols detailed herein are designed to be self-validating systems, grounded in the latest standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][4]
I. Foundational Principles: Understanding the "Why"
Before delving into the procedural specifics, it is crucial to grasp the rationale behind the experimental design. Our approach is a tiered screening and characterization process. We begin with a qualitative assessment to quickly identify promising candidates, followed by quantitative methods to determine the precise potency of the compounds. Finally, an initial safety evaluation is conducted to assess the therapeutic potential. This logical progression ensures an efficient use of resources while generating a comprehensive data package for each novel oxadiazole.
II. Experimental Workflow: A Step-by-Step Guide
The overall experimental workflow is designed to systematically assess the antimicrobial properties of novel oxadiazole compounds, from initial screening to preliminary safety assessment.
Caption: A streamlined workflow for the evaluation of novel oxadiazoles.
Part 1: Initial Screening for Antimicrobial Activity
Agar Well Diffusion Assay: The First Line of Assessment
This method serves as a rapid and cost-effective primary screen to qualitatively assess the antimicrobial activity of the synthesized oxadiazoles.[5][6] It relies on the diffusion of the compound through an agar medium, resulting in a zone of growth inhibition around the well if the compound is active against the test microorganism.
Protocol:
-
Preparation of Media: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi, according to the manufacturer's instructions. Pour the sterile agar into petri dishes to a uniform thickness of 4 mm and allow it to solidify.
-
Inoculum Preparation:
-
Bacteria: From a fresh overnight culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Fungi: Prepare a fungal spore suspension in sterile saline with 0.05% Tween 80 to a concentration of approximately 1 x 10⁶ spores/mL.
-
-
Inoculation of Plates: Using a sterile cotton swab, evenly streak the prepared inoculum over the entire surface of the agar plates.
-
Well Preparation: Aseptically punch wells of 6 mm diameter into the inoculated agar plates.
-
Compound Loading: Prepare stock solutions of the novel oxadiazoles in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of each compound solution at a standard concentration (e.g., 1 mg/mL) to the respective wells.
-
Controls:
-
Positive Control: A well containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: A well containing the solvent used to dissolve the compounds.
-
-
Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 28°C for 48-72 hours.
-
Data Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Part 2: Quantitative Evaluation of Antimicrobial Potency
For compounds demonstrating promising activity in the initial screen, a quantitative assessment is crucial to determine their potency.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8] This quantitative data is essential for comparing the efficacy of different compounds.
Protocol:
-
Preparation of Reagents:
-
Prepare a 2X concentrated stock solution of each oxadiazole compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Prepare a standardized microbial inoculum as described for the agar well diffusion assay, but dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the 2X compound stock solution in the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well, resulting in a final inoculum density of approximately 2.5 x 10⁵ CFU/mL and the desired final concentrations of the compounds.
-
Controls:
-
Growth Control: Wells containing broth and inoculum but no compound.
-
Sterility Control: Wells containing broth only.
-
Positive Control: Wells containing a standard antibiotic with a known MIC for the test organism.
-
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[7]
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol:
-
Subculturing: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the broth microdilution plate.
-
Plating: Spot-inoculate the aliquots onto fresh, antibiotic-free MHA or SDA plates.
-
Incubation: Incubate the plates for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.[11]
Data Presentation: Summarizing Antimicrobial Potency
| Test Microorganism | Gram Stain | Compound ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Positive Control | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | Positive | OXA-001 | 8 | 16 | 2 | Vancomycin | 1 |
| Escherichia coli | Negative | OXA-001 | 16 | 64 | 4 | Ciprofloxacin | 0.5 |
| Candida albicans | N/A | OXA-001 | 4 | 16 | 4 | Fluconazole | 2 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[12]
Part 3: Preliminary Safety Profiling
A crucial aspect of drug development is to ensure that the novel compounds are not only effective but also safe for host cells. An initial assessment of cytotoxicity is a critical step in this process.[13][14]
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16] This assay helps to determine the concentration at which the novel oxadiazoles may be toxic to mammalian cells.
Protocol:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293 for general cytotoxicity or a specific cancer cell line for anticancer evaluation) in 96-well plates until they reach approximately 80% confluency.
-
Compound Treatment: Prepare serial dilutions of the oxadiazole compounds in the cell culture medium and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percent viability against the compound concentration.
Caption: The principle of the MTT assay for assessing cell viability.
IV. Conclusion and Future Directions
This comprehensive guide provides a robust and scientifically sound framework for the initial evaluation of novel oxadiazole compounds. By adhering to these detailed protocols, researchers can generate reliable and reproducible data on the antimicrobial activity and preliminary safety of their synthesized molecules. The causality behind each experimental choice is rooted in established microbiological and toxicological principles, ensuring the trustworthiness of the results.
Positive findings from this experimental setup will provide a strong foundation for further preclinical development, including mechanism of action studies, in vivo efficacy testing in animal models, and more extensive toxicological profiling. The ultimate goal is to identify and advance promising oxadiazole candidates that can contribute to the arsenal of therapies against infectious diseases.
V. References
-
CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. Clinical and Laboratory Standards Institute; 2024. [Link]
-
MDPI. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]
-
ASM Journals. Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. [Link]
-
PMC. Methods for in vitro evaluating antimicrobial activity: A review. [Link]
-
Chemistry Notes. Antimicrobial activity by Agar well diffusion. [Link]
-
Human Journals. Review on Antimicrobial Activity of Oxadiazole. [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of Some New Oxadiazoles Derived from Phenylpropionohydrazides. [Link]
-
PMC. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
-
ProQuest. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]
-
PubMed. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. [Link]
-
Charles River Laboratories. In Vitro Toxicology Testing. [Link]
-
EUCAST. EUCAST Home. [Link]
-
Taylor & Francis Online. Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. [Link]
-
Lupine Publishers. Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadia. [Link]
-
News-Medical.Net. Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
Labcorp. In vitro toxicology nonclinical studies. [Link]
-
FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
MDPI. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. [Link]
-
PMC. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
BMG Labtech. The minimum bactericidal concentration of antibiotics. [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
-
Grokipedia. Minimum bactericidal concentration. [Link]
-
Bio-protocol. Determination of Minimum Bactericidal Concentration (MBC). [Link]
Sources
- 1. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. EUCAST: EUCAST - Home [eucast.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. ESCMID: EUCAST [escmid.org]
- 8. Updates to Antimicrobial Resistance Testing in CLSI M100 [rapidmicrobiology.com]
- 9. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 10. The Clinical and Laboratory Standards Institute Announces the Publication of New Antimicrobial Susceptibility Testing Documents CLSI M100-Ed34, M02-Ed14, and M07-Ed12 [prnewswire.com]
- 11. clpmag.com [clpmag.com]
- 12. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 13. kosheeka.com [kosheeka.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols for Developing CNS-Active Agents from N-methylmethanamine Derivatives
Abstract: The development of novel Central Nervous System (CNS)-active agents is a formidable challenge, primarily due to the restrictive nature of the blood-brain barrier (BBB) and the complexity of neuronal circuits. This guide provides a comprehensive, protocol-driven framework for the discovery and preclinical development of CNS drug candidates derived from the N-methylmethanamine (dimethylamine) motif. This functional group is a common feature in many successful CNS drugs, valued for its influence on physicochemical properties such as basicity and solubility, which are critical for receptor interaction and BBB penetration. We will traverse the modern drug discovery workflow, from initial library synthesis and computational screening to detailed in vitro characterization, lead optimization, and in vivo proof-of-concept studies. Each section is designed to provide not only step-by-step protocols but also the underlying scientific rationale, ensuring that researchers can adapt and troubleshoot these methodologies for their specific targets.
Part 1: The Rationale and Synthesis of a Focused Derivative Library
The journey to a CNS drug begins with the chemical matter. The dimethylamino group, a simple tertiary amine, is a privileged structural fragment in neuropharmacology. Its basicity (pKa ~10.7) ensures that it is protonated at physiological pH, allowing for potent ionic interactions with acidic residues in target proteins (e.g., GPCRs, transporters, and enzymes). However, this charge can also be a liability for BBB penetration. Therefore, the strategic placement of this group within a larger molecular scaffold that balances lipophilicity and hydrogen bonding potential is a cornerstone of successful CNS drug design.[1]
Our initial objective is to create a focused library of compounds where the N-methylmethanamine moiety is systematically incorporated into diverse scaffolds. This allows for the exploration of the chemical space around this key functional group. Reductive amination is a robust and versatile method for this purpose.[2]
Protocol 1.1: Library Synthesis via Reductive Amination
This protocol outlines the parallel synthesis of a 24-compound library from a selection of 6 aromatic aldehydes and 4 secondary amine-containing scaffolds, incorporating the dimethylamino group at a distal position.
Objective: To generate a library of novel compounds for primary screening.
Materials:
-
Aromatic aldehydes (6 variants, e.g., substituted benzaldehydes, heteroaromatic aldehydes)
-
Scaffolds containing a secondary amine (4 variants)
-
N-Boc-N-methylamine
-
Chlorodimethylsilane or Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
96-well reaction block with magnetic stirring
-
Automated liquid handler (optional)
-
HPLC-MS for purification and analysis
Step-by-Step Methodology:
-
Reaction Setup: In individual wells of the 96-well reaction block, dissolve each of the 6 aldehydes (0.1 mmol) in anhydrous DCM (1 mL).
-
Amine Addition: To each well, add one of the 4 secondary amine scaffolds (0.1 mmol).
-
Reductant Addition: Slowly add the reducing agent. If using STAB, add 1.5 equivalents (32 mg, 0.15 mmol). The choice of reductant is critical; STAB is mild and tolerant of many functional groups.[2]
-
Reaction: Seal the reaction block and allow it to stir at room temperature for 12-18 hours. The progress can be monitored by thin-layer chromatography (TLC) or a rapid LC-MS analysis of a small aliquot.
-
Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (1 mL). Extract the organic layer.
-
Purification: The crude product from each well is purified using automated parallel HPLC-MS.
-
Characterization & Plating: Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR. Prepare stock solutions (e.g., 10 mM in DMSO) in a 96-well plate for screening.
Causality and Self-Validation: This parallel synthesis approach allows for rapid library generation. Using a mild reductant like STAB minimizes side reactions. The mandatory HPLC-MS purification and subsequent analytical characterization ensure that the compounds entering the screening cascade are of known identity and high purity, which is critical for trustworthy structure-activity relationship (SAR) analysis.
Part 2: The High-Throughput Screening Cascade
With a library in hand, the goal is to efficiently identify compounds with the highest potential. This is achieved through a multi-tiered screening cascade that begins with computational models and progresses to increasingly complex biological assays.
Section 2.1: Computational Screening for CNS Drug-like Properties
Before committing resources to wet-lab experiments, in silico models can predict the likelihood of a compound successfully crossing the BBB and flag potential liabilities.[3][4] Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate molecular structure with biological activity or properties.[3]
Protocol 2.1: In Silico BBB Permeability and ADMET Prediction
Objective: To computationally filter the synthesized library, prioritizing compounds with a higher probability of CNS penetration and favorable safety profiles.
Tools:
-
Molecular operating environment software (e.g., Schrödinger Suite, MOE)
-
Pre-built or custom-trained QSAR models for BBB penetration (logBB)
-
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction modules
Step-by-Step Methodology:
-
Structure Preparation: Import the 2D structures of the library compounds into the software. Convert them to 3D structures and perform energy minimization.
-
Descriptor Calculation: Calculate a range of physicochemical descriptors for each molecule (e.g., molecular weight, logP, polar surface area (PSA), number of hydrogen bond donors/acceptors).
-
BBB Prediction: Input the calculated descriptors into a validated QSAR model for logBB. This model provides a quantitative prediction of brain-to-blood concentration ratio.
-
ADMET Prediction: Run the compounds through a suite of ADMET prediction models. Key parameters to assess include potential for hERG inhibition (cardiotoxicity), P-glycoprotein (P-gp) efflux, and metabolic stability. P-gp is a major efflux transporter at the BBB that can prevent drugs from reaching the CNS.[3]
-
Data Analysis & Prioritization: Consolidate the data into a table. Prioritize compounds that meet the criteria in Table 1 for further testing.
Table 1: Computational Filtering Criteria for CNS Candidates
| Parameter | Desired Range | Rationale |
|---|---|---|
| Molecular Weight | < 450 Da | Smaller molecules generally show better BBB permeability. |
| logP | 1.5 - 3.5 | Optimal lipophilicity to partition into the BBB membranes without being too "sticky". |
| Polar Surface Area (PSA) | < 90 Ų | Lower PSA is correlated with improved BBB penetration. |
| H-Bond Donors | ≤ 3 | Fewer donors reduce the energy penalty of desolvation to cross the lipid barrier. |
| Predicted logBB | > 0 | Indicates higher concentration in the brain relative to blood. |
| P-gp Substrate | No | Avoids active efflux from the brain.[3] |
Caption: Computational screening workflow for CNS drug candidates.
Section 2.2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
The most promising candidates from the in silico screen must have their predicted BBB permeability validated experimentally. A common and effective method is the Transwell-based in vitro BBB model.[5][6][7] This model uses a monolayer of brain endothelial cells cultured on a semi-permeable membrane to mimic the BBB.[5][6]
Protocol 2.2: PAMPA-BBB Assay
Objective: To measure the passive permeability of prioritized compounds across an artificial lipid membrane mimicking the BBB.
Materials:
-
PAMPA (Parallel Artificial Membrane Permeability Assay) plate (e.g., from Millipore or Corning)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dodecane
-
Porcine brain lipid extract
-
Test compounds (10 mM in DMSO)
-
Reference compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
LC-MS/MS for quantification
Step-by-Step Methodology:
-
Donor Plate Preparation: Dilute test and reference compounds to a final concentration of 100 µM in PBS (ensure final DMSO concentration is <1%). Add 200 µL of each solution to the wells of the donor plate.
-
Membrane Coating: Coat the membrane of the acceptor plate filter with 5 µL of a 1% solution of porcine brain lipid in dodecane. Allow the solvent to evaporate for at least 15 minutes.
-
Acceptor Plate Preparation: Add 200 µL of fresh PBS to each well of the acceptor plate.
-
Incubation: Carefully place the acceptor plate onto the donor plate, creating a "sandwich". Incubate this assembly at room temperature for 4-5 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Take samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the compound in each sample using a validated LC-MS/MS method.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] Where C is a constant related to the surface area and volume of the wells.
Data Interpretation: Compounds are categorized based on their permeability relative to the controls. High permeability compounds are prioritized for further screening. This assay provides a self-validating system by benchmarking against known high- and low-permeability drugs.
Caption: Diagram of a Transwell-based in vitro BBB model.
Section 2.3: High-Throughput Primary CNS Target Assay
Compounds that can cross the BBB must now be tested for activity against the intended biological target. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds.[8][9][10] A fluorescence-based readout is often chosen for its sensitivity and compatibility with automation.[8][10]
Protocol 2.3: Generic Fluorescence Polarization (FP) Assay for a Kinase Target
Objective: To identify compounds that inhibit the binding of a fluorescently labeled ligand to a CNS protein target (e.g., a kinase).
Materials:
-
Purified target protein (e.g., JNK3)[11]
-
Fluorescently labeled tracer ligand (binds to the protein's active site)
-
Assay buffer (optimized for protein stability and activity)
-
Test compound library (from Protocol 1.1)
-
Positive control inhibitor (known to bind the target)
-
384-well black assay plates
-
Plate reader capable of measuring fluorescence polarization
Step-by-Step Methodology:
-
Assay Preparation: Prepare solutions of the target protein and fluorescent tracer in assay buffer at 2x the final desired concentration.
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each test compound from the DMSO stock plate into the 384-well assay plates. Also include wells for positive (known inhibitor) and negative (DMSO only) controls.
-
Protein Addition: Add 10 µL of the 2x protein solution to each well. Incubate for 15 minutes at room temperature to allow compound-protein interaction.
-
Tracer Addition: Add 10 µL of the 2x fluorescent tracer solution to all wells. This initiates the competition reaction.
-
Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plates on a fluorescence polarization plate reader.
-
Data Analysis:
-
The polarization value is high when the tracer is bound to the large protein and low when it is free in solution.
-
Active compounds will displace the tracer, leading to a decrease in the FP signal.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Hits are typically defined as compounds causing >50% inhibition (or 3 standard deviations from the mean of the negative controls).
-
Trustworthiness: The inclusion of positive and negative controls on every plate is essential for validating the assay's performance and for robust hit identification. Hits should be re-tested and a dose-response curve generated to determine the IC₅₀ (half-maximal inhibitory concentration).
Part 3: From Hit to Lead: Optimization and Safety
Primary hits are rarely perfect. The next phase involves iterative chemical modification to improve potency, selectivity, and safety—a process known as lead optimization.
Section 3.1: Bioisosteric Replacement Strategies
Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's overall profile.[12][13][14][15] This is a powerful strategy to fine-tune ADMET properties while maintaining or enhancing target affinity.[12]
Table 2: Common Bioisosteric Replacements in CNS Drug Design
| Original Group | Bioisostere(s) | Rationale for Replacement |
|---|---|---|
| Phenyl Ring | Thiophene, Pyridine | Modulate electronics, improve solubility, escape metabolic hotspots (e.g., para-hydroxylation).[14] |
| Carboxylic Acid | Tetrazole | Improve metabolic stability and oral bioavailability; maintains acidic proton for key interactions.[14][15] |
| Amide Bond | Reverse Amide, Alkene, 1,2,3-Triazole | Enhance metabolic stability against proteases, alter H-bonding capacity. |
| Methyl Group | -F, -Cl | Block metabolic oxidation at that position. |
| Hydrogen | Deuterium | The C-D bond is stronger than C-H, which can slow metabolism (Kinetic Isotope Effect), improving pharmacokinetic profile.[14] |
Section 3.2: In Vitro Neurotoxicity Assessment
A critical step in developing a CNS drug is ensuring it is not toxic to neurons.[16][17][18] Early-stage assessment using neuronal cell lines can quickly eliminate problematic compounds.[19]
Protocol 3.2: MTT Cytotoxicity Assay on SH-SY5Y Neuroblastoma Cells
Objective: To assess the general cytotoxicity of lead compounds on a human neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well clear tissue culture plates
-
Test compounds (in DMSO)
-
Positive control for toxicity (e.g., Staurosporine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Plating: Seed SH-SY5Y cells into 96-well plates at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells for vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm on a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the CC₅₀ (half-maximal cytotoxic concentration) for each compound. A high CC₅₀ is desirable.
Part 4: In Vivo Proof-of-Concept Studies
The most promising, non-toxic lead compounds must finally be tested in a living system to evaluate their efficacy. Animal models of CNS disorders are essential for this step.[20][21][22][23][24]
Protocol 4.1: The Elevated Plus Maze (EPM) Test for Anxiolytic Activity in Mice
Objective: To assess the anxiety-reducing (anxiolytic) effects of a lead compound. The test is based on the natural aversion of rodents to open and elevated spaces.[21]
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms)
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound formulated in a suitable vehicle (e.g., saline with 5% Tween 80)
-
Positive control (e.g., Diazepam)
-
Vehicle control
-
Video tracking software
Step-by-Step Methodology:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound, positive control, or vehicle to the mice via the intended clinical route (e.g., intraperitoneal injection or oral gavage) 30-60 minutes before testing.
-
Testing: Place a mouse in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes.
-
Recording: Record the session using a video camera mounted above the maze.
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to control for general locomotor effects).
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms compared to the vehicle control, without significantly increasing total locomotion. Diazepam should produce this characteristic effect, validating the experiment.
Caption: Experimental workflow for the Elevated Plus Maze test.
Conclusion
The development of CNS-active agents from a simple chemical motif like N-methylmethanamine is a complex, multi-stage process that relies on the tight integration of rational design, chemical synthesis, and a cascade of in silico, in vitro, and in vivo assays. This guide provides a foundational set of protocols and the scientific logic that underpins a modern discovery campaign. By employing this systematic approach—from building a diverse library and filtering it through predictive models to validating hits in robust biological and behavioral assays—researchers can increase the probability of identifying novel drug candidates with the potential to treat debilitating CNS disorders. Each protocol is designed as a self-validating system, emphasizing the importance of appropriate controls to ensure data integrity and build a compelling, authoritative case for advancing a lead compound toward clinical development.
References
-
Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier. (n.d.). MDPI. [Link]
-
In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2019, October 18). Drug Discovery Today. [Link]
-
Neuronal Circuit-Based Computer Modeling as a Phenotypic Strategy for CNS R&D. (n.d.). Frontiers in Pharmacology. [Link]
-
Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (n.d.). MDPI. [Link]
-
Has the Time Come for Predictive Computer Modeling in CNS Drug Discovery and Development?. (n.d.). PubMed Central. [Link]
-
In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. (n.d.). PubMed Central. [Link]
-
In Vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (n.d.). PubMed Central. [Link]
-
In Vitro Models of the Blood–Brain Barrier. (n.d.). Springer Nature Experiments. [Link]
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (n.d.). PubMed Central. [Link]
-
Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. (2021, December 8). Frontiers in Cellular Neuroscience. [Link]
-
Animal Models of Anxiety & Depression. (n.d.). Greentech Bioscience. [Link]
-
Animal Models of Depression: What Can They Teach Us about the Human Disease?. (n.d.). MDPI. [Link]
-
Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. (n.d.). Frontiers in Behavioral Neuroscience. [Link]
-
High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. (n.d.). PubMed Central. [Link]
-
Has the Time Come for Predictive Computer Modeling in CNS Drug Discovery and Development?. (n.d.). Semantic Scholar. [Link]
-
CNSMolGen: A Bidirectional Recurrent Neural Network-Based Generative Model for De Novo Central Nervous System Drug Design. (n.d.). ACS Publications. [Link]
-
Rodent Models of Depression: Neurotrophic and Neuroinflammatory Biomarkers. (n.d.). PubMed Central. [Link]
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2025, October 15). ResearchGate. [Link]
-
High-Throughput Screening for Neurodegenerative Diseases. (2023, June 20). Encyclopedia.pub. [Link]
-
Animal models of anxiety disorders in rats and mice: some conceptual issues. (n.d.). PubMed Central. [Link]
-
In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. (n.d.). Austin Publishing Group. [Link]
-
Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration. (n.d.). PubMed Central. [Link]
-
NSA Safety Protocols. (n.d.). NeuroScience Associates. [Link]
-
Bioisosteric Replacement Strategies. (n.d.). SpiroChem. [Link]
-
The Design and Application of Bioisosteres in Drug Design. (n.d.). ResearchGate. [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Editorial: Methods and protocols in neurotoxicology. (2022, September 14). PubMed Central. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. (n.d.). ACS Publications. [Link]
-
Testing for Neurotoxicity. (n.d.). NCBI Bookshelf. [Link]
-
Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024, September 19). UQTR. [Link]
-
(PDF) Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024, September 13). ResearchGate. [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (n.d.). ACS Publications. [Link]
-
Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs. (n.d.). Bentham Science. [Link]
-
2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. (2024, March 15). PubMed. [Link]
-
Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. (2015, February 26). PubMed Central. [Link]
-
Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. (n.d.). MDPI. [Link]
-
N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. (n.d.). PubMed Central. [Link]
Sources
- 1. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Has the Time Come for Predictive Computer Modeling in CNS Drug Discovery and Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 7. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 13. researchgate.net [researchgate.net]
- 14. ctppc.org [ctppc.org]
- 15. researchgate.net [researchgate.net]
- 16. scientificarchives.com [scientificarchives.com]
- 17. Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Editorial: Methods and protocols in neurotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
- 21. Animal Models of Anxiety & Depression – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 22. mdpi.com [mdpi.com]
- 23. Rodent Models of Depression: Neurotrophic and Neuroinflammatory Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Animal models of anxiety disorders in rats and mice: some conceptual issues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthetic Routes to Functionalized 1,3,4-Oxadiazoles for Medicinal Chemistry
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged heterocyclic motif due to its broad spectrum of pharmacological activities and favorable physicochemical properties.[1][2][3] This five-membered aromatic ring system is a versatile bioisosteric replacement for amide and ester groups, often enhancing metabolic stability and improving pharmacokinetic profiles.[4][5][6] The inherent ability of the 1,3,4-oxadiazole nucleus to engage in hydrogen bonding and other non-covalent interactions has led to its incorporation into a multitude of clinically relevant molecules, including the antiretroviral drug Raltegravir and the anticancer agent Zibotentan.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal synthetic strategies for accessing functionalized 1,3,4-oxadiazoles. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols for key synthetic routes, and present this information in a clear, actionable format to empower the next wave of drug discovery.
The Strategic Importance of the 1,3,4-Oxadiazole Core in Drug Design
The prevalence of the 1,3,4-oxadiazole ring in pharmaceuticals stems from a unique combination of chemical and biological attributes. Its aromatic nature and the presence of two nitrogen atoms and an oxygen atom confer a distinct electronic and steric profile. This allows it to serve as a bioisostere for carboxylic acids, esters, and amides, a strategy frequently employed to circumvent issues of metabolic instability, particularly hydrolysis by esterases and amidases.[4][5] The replacement of a labile ester or amide with a robust 1,3,4-oxadiazole ring can significantly prolong a drug's half-life and improve its oral bioavailability.
Furthermore, the 1,3,4-oxadiazole moiety is not merely a passive structural placeholder. Its constituent heteroatoms are effective hydrogen bond acceptors, enabling strong and specific interactions with biological targets such as enzymes and receptors.[7] This has been exploited in the design of potent inhibitors for a wide array of therapeutic targets. The diverse pharmacological activities associated with 1,3,4-oxadiazole derivatives are extensive and include anticancer, antimicrobial, anti-inflammatory, antiviral, antitubercular, and antidiabetic properties.[1][2][8][9][10][11]
Key Synthetic Strategies for 1,3,4-Oxadiazole Ring Formation
The construction of the 1,3,4-oxadiazole core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Cyclodehydration of 1,2-Diacylhydrazines
One of the most classical and widely employed methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazine intermediates.[4] This approach is highly versatile, allowing for the synthesis of both symmetrical and unsymmetrical oxadiazoles.
Mechanism: The reaction proceeds via the condensation of a carboxylic acid hydrazide with a carboxylic acid or its activated derivative (e.g., acid chloride, anhydride) to form a 1,2-diacylhydrazine. This intermediate is then subjected to dehydration using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂), to effect the ring closure.[4][12][13]
Figure 1: General workflow for the cyclodehydration of 1,2-diacylhydrazines.
Advantages:
-
A well-established and reliable method.
-
Applicable to a wide range of substrates.
-
Allows for the synthesis of both symmetrical and unsymmetrical derivatives.
Disadvantages:
-
Often requires harsh reaction conditions (high temperatures, strong acids).
-
The use of corrosive and hazardous dehydrating agents.
-
May not be suitable for substrates with sensitive functional groups.
Oxidative Cyclization of N-Acylhydrazones
A milder and increasingly popular alternative to classical cyclodehydration is the oxidative cyclization of N-acylhydrazones. This method is particularly useful for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Mechanism: The synthesis begins with the condensation of an aldehyde with a carboxylic acid hydrazide to form an N-acylhydrazone. This intermediate is then treated with an oxidizing agent, which facilitates the intramolecular cyclization with concomitant removal of two hydrogen atoms to form the aromatic oxadiazole ring. A variety of oxidizing agents have been successfully employed, including iodine, (diacetoxyiodo)benzene (DIB), and potassium permanganate.[2][14][15]
Figure 2: General workflow for the oxidative cyclization of N-acylhydrazones.
Advantages:
-
Generally proceeds under milder reaction conditions than cyclodehydration.
-
Tolerates a wider range of functional groups.
-
Numerous oxidizing agents can be employed, allowing for optimization.
Disadvantages:
-
The use of stoichiometric amounts of oxidizing agents can generate waste.
-
Some oxidizing agents can be expensive or toxic.
Huisgen 1,3-Dipolar Cycloaddition
The Huisgen reaction provides an elegant and efficient pathway to 2,5-disubstituted 1,3,4-oxadiazoles through the reaction of 5-substituted 1H-tetrazoles with acylating agents such as acid chlorides or anhydrides.[16][17]
Mechanism: The reaction is initiated by the acylation of the tetrazole ring. The resulting N-acylated tetrazole is unstable and undergoes a thermal rearrangement, extruding a molecule of nitrogen gas. This is followed by a ring-opening to a nitrilimine intermediate, which then undergoes a 1,5-dipolar cyclization to form the stable 1,3,4-oxadiazole ring.[16][17]
Figure 3: Simplified mechanism of the Huisgen 1,3,4-oxadiazole synthesis.
Advantages:
-
High efficiency and clean reaction profiles.[16]
-
Convergent approach allowing for diverse substitution patterns.[16]
-
Avoids the use of harsh dehydrating or oxidizing agents.
Disadvantages:
-
Requires the synthesis of the tetrazole starting materials.
-
The reaction is often carried out at elevated temperatures.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the synthesis of functionalized 1,3,4-oxadiazoles. As with any chemical reaction, optimization may be necessary for specific substrates.
Protocol 1: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via Cyclodehydration
This protocol describes the synthesis of a symmetrical 2,5-diaryl-1,3,4-oxadiazole using phosphorus oxychloride as the dehydrating agent.
Materials:
-
Benzoic hydrazide
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethanol
Procedure:
Step 1: Synthesis of 1,2-Dibenzoylhydrazine
-
Dissolve benzoic hydrazide (1.36 g, 10 mmol) in 30 mL of DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (0.81 mL, 10 mmol) to the solution.
-
Add benzoyl chloride (1.16 mL, 10 mmol) dropwise to the stirred solution over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into 50 mL of water and extract with DCM (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1,2-dibenzoylhydrazine. The product can be used in the next step without further purification.
Step 2: Cyclodehydration to 2,5-Diphenyl-1,3,4-oxadiazole
-
Place the crude 1,2-dibenzoylhydrazine in a 50 mL round-bottom flask.
-
Carefully add phosphorus oxychloride (5 mL) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2,5-diphenyl-1,3,4-oxadiazole as a white solid.
| Reagent | Molar Equiv. | Purpose |
| Benzoic hydrazide | 1.0 | Starting material |
| Benzoyl chloride | 1.0 | Acylating agent |
| Pyridine | 1.0 | Base |
| POCl₃ | Excess | Dehydrating agent |
Protocol 2: Synthesis of a 2-Aryl-5-alkyl-1,3,4-oxadiazole via Oxidative Cyclization
This protocol outlines the synthesis of an unsymmetrical 1,3,4-oxadiazole using iodine as the oxidizing agent.
Materials:
-
4-Methoxybenzoic hydrazide
-
Propionaldehyde
-
Ethanol
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Sodium thiosulfate solution (10%)
-
Ethyl acetate
Procedure:
Step 1: Synthesis of the N-Acylhydrazone
-
Dissolve 4-methoxybenzoic hydrazide (1.66 g, 10 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.
-
Add propionaldehyde (0.72 mL, 10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour. A precipitate of the N-acylhydrazone should form.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Step 2: Oxidative Cyclization
-
Suspend the dried N-acylhydrazone (from the previous step) in 30 mL of ethanol in a 100 mL round-bottom flask.
-
Add potassium carbonate (2.76 g, 20 mmol) and iodine (2.54 g, 10 mmol) to the suspension.
-
Heat the mixture to reflux and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add 50 mL of water to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with 10% sodium thiosulfate solution (2 x 20 mL) to remove excess iodine, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-5-ethyl-1,3,4-oxadiazole.
| Reagent | Molar Equiv. | Purpose |
| 4-Methoxybenzoic hydrazide | 1.0 | Starting material |
| Propionaldehyde | 1.0 | Starting material |
| Iodine | 1.0 | Oxidizing agent |
| K₂CO₃ | 2.0 | Base |
One-Pot Synthesis and Functionalization Strategies
Recent advances in synthetic methodology have focused on the development of one-pot procedures that combine the synthesis of the 1,3,4-oxadiazole core with its subsequent functionalization.[18][19] These strategies offer significant advantages in terms of step economy and efficiency, which are highly desirable in a drug discovery setting. For example, a one-pot, two-stage protocol has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides.[18][19] This approach allows for the late-stage functionalization of complex molecules, including active pharmaceutical ingredients (APIs), thereby streamlining the synthesis of diverse compound libraries.[18][19]
Conclusion
The 1,3,4-oxadiazole ring system remains a highly valuable scaffold in medicinal chemistry, offering a unique combination of physicochemical and pharmacological properties. The synthetic routes outlined in this application note, from classical cyclodehydration reactions to modern oxidative and one-pot strategies, provide a robust toolkit for chemists to access a wide array of functionalized derivatives. A thorough understanding of the mechanisms, advantages, and limitations of each method is crucial for the rational design and efficient synthesis of novel 1,3,4-oxadiazole-containing therapeutic agents. The continued development of innovative and efficient synthetic methodologies will undoubtedly further solidify the importance of this privileged heterocycle in the ongoing quest for new and improved medicines.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry.
- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Deriv
- Oxadiazoles in Medicinal Chemistry. (2020). Journal of Medicinal Chemistry.
- Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. (2020). Journal of University of Shanghai for Science and Technology.
- Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. (2021). RSC Advances.
- Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using t-BuOI under neutral conditions. (2013). Tetrahedron Letters.
- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). RSC Medicinal Chemistry.
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Deriv
- Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2012).
- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Egyptian Journal of Chemistry.
- Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014).
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (2017). MedChemComm.
- Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. (2021). Semantic Scholar.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (2017). RSC Publishing.
- 1, 3, 4-OXADIAZOLE AND ITS POTENCY: A REVIEW. (2021). International Journal of Pharmaceutical Sciences and Research.
- 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. (2019). Organic Letters.
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). The Journal of Organic Chemistry.
- 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. (2019). Organic Letters.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Molecules.
- 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. (2019). Organic Letters.
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Organic & Biomolecular Chemistry.
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). The Journal of Organic Chemistry.
- 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. (2019).
- Oxadiazoles as Ester Bioisosteric Replacements in Compounds Related to Disoxaril. Antirhinovirus Activity. (1993). Journal of Medicinal Chemistry.
- COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. (n.d.).
- Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review. (2024).
- Einhorn–Brunner reaction. (n.d.). Wikipedia.
- Einhorn‐Brunner reaction. (2020). Semantic Scholar.
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. jchemrev.com [jchemrev.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. jusst.org [jusst.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using t-BuOI under neutral conditions | Semantic Scholar [semanticscholar.org]
- 15. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 16. 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Substituted Oxadiazole Intermediates
Welcome to the technical support hub for scientists and researchers engaged in the synthesis of substituted oxadiazole intermediates. As a Senior Application Scientist, I understand that synthesizing these valuable heterocyclic cores is often only half the battle; purification presents a unique and frequently frustrating set of challenges. This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies to overcome common purification hurdles, ensuring the integrity and purity of your target compounds.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when planning the purification of oxadiazole intermediates.
Q1: What are the most common types of impurities I should expect in my crude oxadiazole product?
A: Impurities are typically remnants of the synthetic route chosen. The most common culprits include unreacted starting materials (amidoximes, carboxylic acids, acid hydrazides), incompletely cyclized intermediates (O-acylamidoximes for 1,2,4-oxadiazoles; diacylhydrazines for 1,3,4-oxadiazoles), and byproducts from coupling agents or dehydrating reagents (e.g., urea byproducts from EDC, phosphorus-based residues from POCl₃).[1][2][3]
Q2: How do the physicochemical properties of substituted oxadiazoles impact purification?
A: The oxadiazole ring itself is a polar, electron-donating heterocycle, which enables various non-covalent interactions.[4] The overall properties of your intermediate, however, are dominated by the substituents. Aromatic or bulky aliphatic groups can render the molecule non-polar and crystalline, while smaller, polar, or flexible side chains can lead to oils or highly soluble compounds that are difficult to crystallize. Their thermal and chemical stability is generally good, but some isomers can be sensitive to acid or heat, which is a critical consideration for distillation or chromatography.[4][5]
Q3: My target oxadiazole is a persistent oil. What are my options for purification and solidification?
A: Purifying an oil first requires removing impurities, typically via column chromatography. Once the oil is pure by analytical methods (TLC, LC-MS, NMR), solidification can be attempted. Try dissolving a small amount in a minimal volume of a non-polar solvent (like hexane or diethyl ether) and storing it at low temperature (-20°C). Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization. If this fails, consider co-evaporation with a solvent that can form an azeotrope with residual impurities or attempting salt formation if a suitable basic or acidic handle is present on your molecule.
Q4: Can my 1,2,4-oxadiazole degrade or rearrange during purification?
A: Yes, particularly 3,5-disubstituted 1,2,4-oxadiazoles can undergo a Boulton-Katritzky rearrangement, which can be triggered by heat, acid, or even moisture.[5] This rearrangement results in the formation of an isomeric heterocycle. If you suspect this is occurring, especially during column chromatography on silica gel (which is acidic), it is crucial to use neutral, anhydrous conditions. Consider deactivating the silica gel with a base like triethylamine (typically 0.5-1% in the eluent) or using an alternative stationary phase like alumina.[5]
Troubleshooting Guide: From Crude Product to Pure Intermediate
This guide provides a systematic approach to resolving specific issues encountered during the purification process.
Issue 1: Low or No Yield of the Desired Oxadiazole
Symptom: Analytical data (TLC, LC-MS) of the crude reaction mixture shows a weak or absent signal for the target product, with starting materials still present.
Probable Cause & Solution:
-
Inefficient Acylation/Coupling: The first step of forming the acyclic intermediate may be the issue.
-
Causality: The activation of the carboxylic acid or the nucleophilicity of the amidoxime/hydrazide might be insufficient. Coupling agents like EDC or CDI can degrade upon storage.
-
Solution: Ensure your coupling agent is fresh and the reaction is conducted under anhydrous conditions. For 1,2,4-oxadiazoles, activating the carboxylic acid with a reagent like carbonyldiimidazole (CDI) before adding the amidoxime can improve yields.[1][6][7]
-
-
Incomplete Cyclodehydration: The O-acylamidoxime or diacylhydrazine intermediate has formed but has not cyclized to the oxadiazole.
-
Causality: This step often requires energy to overcome the activation barrier for water elimination. Conventional heating can be slow.
-
Solution: Microwave irradiation is a highly effective technique for promoting cyclization and can dramatically reduce reaction times and improve yields compared to conventional heating.[5][8][9] If using thermal conditions, ensure the temperature is optimal and the reaction time is sufficient.
-
Issue 2: Contamination with Uncyclized Intermediates
Symptom: The purified product is contaminated with a significant amount of the O-acylamidoxime (for 1,2,4-oxadiazoles) or diacylhydrazine (for 1,3,4-oxadiazoles). These often have very similar polarities to the product.
Probable Cause & Solution:
-
Insufficient Dehydration Energy/Time: The reaction was not heated sufficiently or for long enough to drive the cyclization to completion.
-
Causality: The cyclodehydration step is often the rate-limiting step.[1]
-
Solution: Before purification, consider resubmitting the crude material to the reaction conditions, perhaps with microwave heating or a stronger dehydrating agent like POCl₃ or triflic anhydride, to force the reaction to completion.[2]
-
-
Co-elution during Chromatography: The polarity of the intermediate is very close to the final oxadiazole, making separation difficult.
-
Causality: The structural difference between the intermediate and the product is the loss of a water molecule, which may not significantly alter its interaction with the stationary phase.
-
Solution: Use a shallow gradient during column chromatography. If normal phase silica gel fails, consider reverse-phase chromatography (C18), where the separation is based on hydrophobicity rather than polarity, which may resolve the two compounds.
-
Issue 3: Difficulty Separating Isomeric Products
Symptom: NMR and MS data suggest the formation of the correct mass, but the NMR is complex, indicating a mixture of isomers. TLC may show a single, possibly elongated, spot.
Probable Cause & Solution:
-
Formation of Regioisomers: The synthesis method allowed for the formation of different positional isomers of the oxadiazole ring (e.g., 1,2,4- vs. 1,3,4-isomers if the precursors allow) or regioisomers of the substituents.
-
Causality: Some cyclization methods can produce mixtures. For instance, the reaction of thiosemicarbazides can lead to both 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles depending on the cyclization conditions.[10]
-
Solution: This is fundamentally a synthesis problem. However, from a purification standpoint, these isomers are notoriously difficult to separate. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) often provide better resolution than standard column chromatography.[11] Chiral chromatography is necessary for separating enantiomers or diastereomers.[12]
-
Data Summary: Purification Strategy Selection
The choice of purification technique is critical and depends on the nature of the product and the impurities.
| Purification Technique | Ideal For | Key Considerations | Common Impurities Removed |
| Recrystallization | Crystalline, thermally stable solids with >90% purity. | Requires finding a suitable solvent system (one solvent where the compound is soluble when hot but insoluble when cold, or a two-solvent system). | Removes minor impurities with different solubility profiles. |
| Acid-Base Extraction | Compounds with acidic or basic functional groups. | The oxadiazole ring itself is weakly basic but may not be sufficient for effective extraction. The stability of the compound to acidic/basic conditions must be confirmed. | Removes acidic starting materials (carboxylic acids) or basic reagents (amines, excess hydrazine). |
| Normal Phase Column Chromatography | Most neutral to moderately polar organic compounds. | Silica gel is acidic and can cause degradation of sensitive compounds.[5] Eluent choice is critical for good separation. | Unreacted starting materials, non-polar byproducts, some polar reagents. |
| Reverse Phase Chromatography | Polar compounds, or mixtures inseparable by normal phase. | Uses polar mobile phases (e.g., water/acetonitrile). Product must be soluble in the mobile phase. | Polar byproducts, salts, water-soluble reagents. |
Experimental Protocols
Protocol 1: General Purpose Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity based on TLC analysis of the crude mixture. Collect fractions and monitor by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[3][13]
Protocol 2: Workup to Remove Urea Byproducts (from EDC/DCC coupling)
-
Quench and Dilute: After the reaction is complete, quench with water and dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). This protonates and dissolves the urea byproduct and any excess basic reagents into the aqueous layer.
-
Base Wash: Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash & Dry: Wash with brine to remove bulk water, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate: Filter and concentrate the organic layer under reduced pressure to yield the crude product, now free of the majority of the urea byproduct, ready for further purification.
Visualizations: Workflow & Logic Diagrams
Below are diagrams to help visualize the decision-making process during purification.
Diagram 1: Troubleshooting Low Yield After Purification
A logical flow to diagnose the root cause of low isolated yields.
Caption: Troubleshooting logic for low yield in oxadiazole purification.
Diagram 2: Purification Strategy Decision Tree
A guide for selecting the most appropriate primary purification method.
Caption: Decision tree for selecting a primary purification strategy.
References
- Vertex AI Search. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
-
Zhu, W., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
Yang, R., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters - ACS Publications. Available at: [Link]
- Patel, M., et al. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link]
- Murthy, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
- Al-Masoudi, N., et al. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds.
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available at: [Link]
-
Shults, E., et al. (2022). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. MDPI. Available at: [Link]
- Ng, Y. X. SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository.
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. Available at: [Link]
-
Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. PMC - NIH. Available at: [Link]
- Xie, Z., & Ni, F. (1981). THIN-LAYER CHROMATOGRAPHY OF OXADIAZOLE-1,3,4 AND BENZOXAZOLE-1,3 DERIVATIVES. Chemical Journal of Chinese Universities.
- Ali, I., et al.
-
Maccioni, E., et al. (2003). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. Available at: [Link]
-
Asiri, A. M., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm (RSC Publishing). Available at: [Link]
-
de Oliveira, C., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Available at: [Link]
- Farghaly, A. (2019).
-
Coskun, O. (2016). Separation techniques: Chromatography. JournalAgent. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. Available at: [Link]
-
ResearchGate. (PDF) Oxadiazole: Synthesis, characterization and biological activities. Available at: [Link]
-
Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. PubMed. Available at: [Link]
-
Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed. Available at: [Link]
- Ahuja, S. CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
-
ResearchGate. Theoretical investigation on physicochemical properties of oxadiazolone‐based energetic materials with different linkages. Available at: [Link]
-
Al-Azzawi, N. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 11. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content.e-bookshelf.de [content.e-bookshelf.de]
- 13. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
"side product formation in the synthesis of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine"
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side product formation during the synthesis.
Introduction: A Plausible Synthetic Pathway
While multiple synthetic routes to this compound are conceivable, a common and logical approach involves a two-stage synthesis. This guide will focus on troubleshooting issues that may arise during this plausible pathway:
Stage 1: Formation of the 1,3,4-Oxadiazole Core This stage involves the cyclization of cyclopropanecarboxylic acid hydrazide with a suitable precursor for the aminomethyl group, such as an N-protected glycine, followed by deprotection to yield (5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine. Dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are commonly employed for the cyclization step.[1][2]
Stage 2: N-Methylation The final step is the selective N-methylation of the primary amine intermediate. The Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is a highly effective method for this transformation as it typically avoids the over-methylation that can lead to quaternary ammonium salts.[3]
Below is a visual representation of this proposed synthetic workflow.
Caption: Proposed synthetic workflow for the target molecule.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Stage 1: Oxadiazole Formation
Question 1: My reaction to form the oxadiazole ring is giving a low yield and a complex mixture of products. What are the likely causes?
Answer: Low yields and complex product mixtures in 1,3,4-oxadiazole synthesis are often attributed to the harsh conditions required for cyclodehydration.[1][2] Several side reactions can occur:
-
Incomplete Cyclization: The reaction may stall at the N,N'-diacylhydrazine intermediate. This is more likely if the dehydrating agent is not potent enough or if the reaction time is too short.
-
Degradation by Dehydrating Agent: Reagents like phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) can cause charring and decomposition of starting materials and products, especially at elevated temperatures.[4]
-
Side Reactions of POCl₃: POCl₃ can act as a chlorinating agent, leading to chlorinated byproducts. It can also form stable phosphate esters with any hydroxyl groups present.[5]
-
Hydrolysis: If water is present in the reaction mixture, it can hydrolyze the starting materials or the product, especially under acidic conditions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Dehydrating agents like POCl₃ react violently with water.
-
Optimize Reaction Temperature and Time: Start with a lower temperature and gradually increase it. Monitor the reaction by TLC to determine the optimal time for cyclization without significant degradation.
-
Choice of Dehydrating Agent: Consider using a milder dehydrating agent. A variety of reagents are available for oxadiazole synthesis, and the optimal choice can be substrate-dependent.[6][7]
-
Purification of Intermediates: Ensure the starting cyclopropanecarboxylic acid hydrazide and N-protected glycine are of high purity. Impurities can interfere with the reaction.
Question 2: I am observing a peak in my mass spectrum that corresponds to the diacylhydrazine intermediate. How can I drive the cyclization to completion?
Answer: The presence of the diacylhydrazine intermediate is a clear indication of incomplete cyclization. To promote the formation of the desired oxadiazole, you can try the following:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the cyclodehydration to occur.
-
Increase Reaction Time: Extend the reaction time and monitor the progress by TLC until the intermediate is consumed.
-
Add More Dehydrating Agent: A stoichiometric or even excess amount of the dehydrating agent may be necessary to ensure complete conversion. Add the reagent in portions to control the reaction exotherm.
-
Change the Dehydrating Agent: If the above measures fail, consider a more powerful dehydrating agent. For example, if you are using thionyl chloride, switching to POCl₃ or PPA might be more effective.[1][2]
Question 3: My NMR spectrum shows unexpected signals, and I suspect side products from the cyclopropyl group. Is this likely?
Answer: The cyclopropyl group is generally stable; however, under very harsh acidic conditions, it can be susceptible to ring-opening reactions, leading to the formation of a stabilized carbocation.[8][9][10] This is less common during oxadiazole synthesis but can occur with very strong acids and high temperatures.
Preventative Measures:
-
Use Milder Conditions: Whenever possible, opt for milder cyclization methods that do not require strong acids.
-
Control Temperature: Avoid excessive heating, as this can promote side reactions.
The following diagram illustrates the desired reaction versus potential side reactions in the oxadiazole formation stage.
Caption: Potential reaction pathways in oxadiazole synthesis.
Stage 2: N-Methylation
Question 4: My N-methylation reaction is not going to completion, and I still have the primary amine starting material. How can I improve the conversion?
Answer: Incomplete conversion in an Eschweiler-Clarke reaction can be due to several factors:
-
Insufficient Reagents: Ensure that you are using an excess of both formaldehyde and formic acid as stipulated in the reaction mechanism.[3]
-
Low Reaction Temperature: The reaction is typically performed at or near boiling.[3] If the temperature is too low, the reaction rate will be slow.
-
Reaction Time: While often efficient, the reaction may require several hours to go to completion. Monitor by TLC to confirm the disappearance of the starting material.
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Add additional equivalents of formaldehyde and formic acid.
-
Increase Reaction Temperature: Carefully increase the temperature to reflux.
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration, monitoring its progress.
Question 5: I am seeing a byproduct with a mass corresponding to the addition of a formyl group (-CHO) instead of a methyl group. What is this, and how can I avoid it?
Answer: This byproduct is likely the N-formyl derivative of your amine. In the Eschweiler-Clarke reaction, the amine first reacts with formaldehyde to form an imine, which is then reduced by formic acid. If the reduction step is slow or incomplete, the intermediate can be hydrolyzed to the N-formyl compound.
Preventative Measures:
-
Ensure Sufficient Formic Acid: Formic acid acts as the reducing agent. An adequate excess is crucial for the complete reduction of the imine intermediate.
-
Maintain Reaction Temperature: A sufficiently high temperature helps to ensure the reduction proceeds efficiently.
-
Consider Alternative Reducing Agents: While classic Eschweiler-Clarke uses formic acid, modified procedures using other reducing agents like sodium cyanoborohydride exist and may be more efficient in some cases.[3]
| Potential Side Product | Likely Cause | Analytical Signature (Expected) | Prevention/Solution |
| N,N'-diacylhydrazine intermediate | Incomplete cyclization | Mass peak corresponding to the coupled hydrazide and amino acid. Different polarity on TLC. | Increase reaction time/temperature; use a stronger dehydrating agent. |
| Chlorinated byproducts | Use of POCl₃ as a dehydrating agent | Isotopic pattern for chlorine in mass spectrum. | Use a non-chlorinating dehydrating agent. |
| N-formyl derivative | Incomplete reduction in Eschweiler-Clarke | Mass peak of [M+28] (instead of [M+14] for methylation). Presence of an amide carbonyl in IR/NMR. | Ensure excess formic acid; maintain reaction temperature. |
| Unreacted primary amine | Incomplete N-methylation | Mass peak of starting material. | Increase stoichiometry of formaldehyde and formic acid; increase reaction time/temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product? A1: Purification of 1,3,4-oxadiazole derivatives often involves column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific compound and any impurities present. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is a good starting point. Acid-base extraction can also be effective for separating the basic final product from non-basic impurities.
Q2: Are there any specific safety precautions I should take during this synthesis? A2: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Formic acid is also corrosive. Formaldehyde is a suspected carcinogen and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q3: Can I use other methylating agents besides formaldehyde and formic acid? A3: Other methylating agents like methyl iodide or dimethyl sulfate can be used, but they have a higher tendency to cause over-methylation, leading to the formation of the quaternary ammonium salt. The Eschweiler-Clarke reaction is generally preferred for its selectivity in producing tertiary amines from primary amines.[11]
Q4: How can I confirm the formation of the 1,3,4-oxadiazole ring? A4: The formation of the 1,3,4-oxadiazole ring can be confirmed using various spectroscopic techniques. In ¹³C NMR, the carbons of the oxadiazole ring will appear at characteristic chemical shifts (typically in the range of 150-165 ppm). In IR spectroscopy, the disappearance of the N-H and C=O stretching frequencies of the diacylhydrazine intermediate and the appearance of C=N and C-O-C stretching bands of the oxadiazole ring are indicative of successful cyclization. Mass spectrometry will show the expected molecular ion peak for the cyclized product.
References
-
Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). A direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles. Organic Letters, 17(12), 2960-2963. Available at: [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2023). Molecules, 28(23), 7899. Available at: [Link]
-
Bollikolla, H. B., Murthy, M. K., & Varala, R. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available at: [Link]
-
Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 1-13. Available at: [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega, 7(49), 45086-45099. Available at: [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron, 68(35), 7135-7141. Available at: [Link]
-
Umar, F. M., & Luo, Z. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6345. Available at: [Link]
-
Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 231-294. Available at: [Link]
-
Wilcox, C. F., Loew, L. M., & Hoffmann, R. (1973). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society, 95(24), 8192-8193. Available at: [Link]
-
de Oliveira, R. V., et al. (2007). Study of the synthesis of poly(4,4′-diphenylether-1,3,4-oxadiazole) in solutions of poly(phosphoric acid). Journal of Applied Polymer Science, 106(3), 1546-1555. Available at: [Link]
-
Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. (2018). ACS Omega, 3(11), 15635-15643. Available at: [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Advances, 13(22), 14936-14941. Available at: [Link]
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (2014). Chemistry Stack Exchange. Available at: [Link]
-
Dornelles, L., et al. (2015). Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradiation conditions. ARKIVOC, 2015(vii), 131-144. Available at: [Link]
-
Cyclopropyl group. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
A POCl3-mediated synthesis of substituted fused azoacridones derivatives. (2019). RSC Advances, 9(58), 33957-33961. Available at: [Link]
-
Verma, G., et al. (2017). Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. International Journal of Pharmaceutical Chemistry and Analysis, 4(2), 37-42. Available at: [Link]
-
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2021). The Journal of Organic Chemistry, 86(21), 15003-15011. Available at: [Link]
-
Yield of cyclized products obtained by cyclodehydration with POCl3 and P2O3Cl4. (2001). ResearchGate. Available at: [Link]
-
Green Chemistry. (2025). Royal Society of Chemistry. Available at: [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Publishing. Available at: [Link]
-
Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. (2020). ResearchGate. Available at: [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2019). Chemical Science, 10(29), 7019-7024. Available at: [Link]
-
Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. (2015). CHIMIA International Journal for Chemistry, 69(6), 339-342. Available at: [Link]
-
Review of Modern Eschweiler-Clarke Methylation Reaction. (2025). Molecules, 30(17), 3504. Available at: [Link]
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. jchemrev.com [jchemrev.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Improving the Solubility of 1,3,4-Oxadiazole-Based Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-oxadiazole-based compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges inherent to this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: Why are many of my 2,5-disubstituted 1,3,4-oxadiazole compounds poorly soluble in aqueous media?
A: The 1,3,4-oxadiazole ring itself is a weakly basic heterocycle.[1][2] Its overall solubility is dominated by the physicochemical properties of the substituents at the 2 and 5 positions. When these positions are occupied by large, nonpolar, or aromatic (aryl) groups, the molecule's lipophilicity increases dramatically, leading to poor aqueous solubility.[3][4] These aryl substituents contribute to high crystal lattice energy, making it difficult for water molecules to solvate the compound. In contrast, derivatives with small alkyl groups, like methyl groups, can be completely water-soluble.[3][4]
Q2: What is the first step I should take to address a solubility issue with a promising 1,3,4-oxadiazole lead compound?
A: The first step is to accurately quantify the problem. You need to determine the kinetic and thermodynamic solubility of your compound in relevant buffers (e.g., phosphate-buffered saline at pH 7.4). This baseline data is critical for evaluating the effectiveness of any enhancement strategy. A simple approach is the shake-flask method followed by HPLC or UV-Vis analysis. See the protocol section for a detailed workflow.
Q3: What are the main strategies to improve the solubility of these compounds?
A: The strategies can be broadly categorized into two main approaches:
-
Chemical Modification: Altering the molecule's structure to make it inherently more soluble. This includes adding polar or ionizable functional groups or employing a prodrug strategy.[5][6]
-
Formulation-Based Approaches: Modifying the vehicle or delivery system to accommodate the poorly soluble compound without changing its chemical structure. This includes using co-solvents, surfactants, creating solid dispersions, or employing nanotechnology.[5][7]
Q4: When should I choose chemical modification over a formulation-based approach?
A: This decision depends on the stage of your research.
-
Early Discovery/Lead Optimization: Chemical modification is often preferred. Introducing polar groups can improve not only solubility but also other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The prodrug approach is also highly effective at this stage to overcome delivery barriers.[8][9]
-
Preclinical/Late-Stage Development: If a highly potent compound has already been identified and changing its core structure is undesirable, formulation strategies become the primary focus. These methods are designed to enable the delivery of the existing active pharmaceutical ingredient (API).
Troubleshooting Guides & Protocols
Problem 1: My compound crashes out of solution when I dilute my DMSO stock in aqueous buffer for a biological assay.
-
Probable Cause: You are exceeding the kinetic solubility limit of your compound in the final assay buffer. The high concentration of DMSO in the stock keeps it solubilized, but upon dilution, the compound rapidly precipitates in the aqueous environment.
-
Suggested Solutions:
-
Reduce Final Compound Concentration: If the assay sensitivity allows, lower the final concentration of the compound to stay below its solubility limit.
-
Decrease DMSO Percentage: Optimize your dilution scheme to keep the final percentage of DMSO in the assay as low as possible (typically <0.5%) while still maintaining solubility.
-
Use a Co-solvent System: For in vitro assays, consider using a small percentage of a pharmaceutically acceptable co-solvent like ethanol, propylene glycol, or PEG 400 in your final buffer, if compatible with the assay.[10]
-
Employ Surfactants: Incorporating a non-ionic surfactant like Tween® 80 or Cremophor® EL at a concentration above its critical micelle concentration (CMC) can help solubilize the compound in micelles.[11][12]
-
Problem 2: My lead compound is highly active in vitro but shows no efficacy in vivo due to poor absorption.
-
Probable Cause: The compound's low aqueous solubility is likely the rate-limiting step for its absorption in the gastrointestinal tract, leading to low bioavailability. For oral delivery, a drug must first dissolve in the gut fluid to be absorbed.[7]
-
Suggested Solutions & Protocols:
-
Structural Modification to Add Ionizable Groups:
-
Rationale: Adding an acidic (e.g., carboxylic acid, phosphate) or basic (e.g., amine) group allows the compound to be formulated as a salt. The ionized form of the drug is significantly more water-soluble.
-
Example Strategy: If your parent structure has a suitable attachment point (e.g., a phenyl ring or an alkyl chain), synthesize an analog containing a carboxylic acid or a tertiary amine. The solubility can then be dramatically increased by adjusting the pH.
-
-
Implement a Prodrug Strategy:
-
Rationale: A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical cleavage.[9] This approach allows you to attach a highly soluble promoiety (like a phosphate or an amino acid) to your compound, which is then cleaved off after absorption.[8][13]
-
Workflow Diagram:
Caption: Workflow for developing a soluble prodrug.
-
Protocol: Synthesis of a Phosphate Prodrug (General Procedure)
-
Protection (if necessary): Protect any other reactive functional groups on the parent 1,3,4-oxadiazole compound.
-
Phosphorylation: React the parent compound (containing a hydroxyl group) with a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a suitable base (e.g., pyridine or triethylamine) at 0°C.
-
Hydrolysis: Carefully quench the reaction with water or an aqueous bicarbonate solution to hydrolyze the resulting dichlorophosphate intermediate to the desired phosphate ester.
-
Deprotection & Purification: Remove any protecting groups and purify the final phosphate prodrug, typically by reverse-phase HPLC or ion-exchange chromatography.
-
Validation: Confirm the structure by ¹H NMR, ³¹P NMR, and mass spectrometry. Assess its improved solubility and its conversion back to the parent drug in the presence of alkaline phosphatase.
-
-
-
Formulation as a Nanosuspension:
-
Rationale: Reducing the particle size of the drug to the nanometer range (<1000 nm) dramatically increases the surface area-to-volume ratio.[6][7] According to the Noyes-Whitney equation, this leads to a significant increase in the dissolution rate.[10]
-
Methods: Common techniques include media milling (wet milling) or high-pressure homogenization.[14]
-
-
Problem 3: I need to choose the best strategy for my compound but don't know where to start.
-
Probable Cause: The optimal strategy depends on the compound's specific physicochemical properties and the project goals. A systematic approach is needed.
-
Suggested Solution: Decision-Making Flowchart
Use the following flowchart to guide your decision-making process.
Caption: Decision tree for selecting a solubility enhancement strategy.
Data & Methodologies
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Typical Fold Increase in Solubility | Pros | Cons |
| pH Adjustment | Ionization of acidic/basic groups | 10 - 1,000+ | Simple, highly effective | Only for ionizable compounds; risk of precipitation in varying pH environments (e.g., GI tract) |
| Prodrugs | Covalent attachment of a soluble promoiety | 10 - 500+ | High solubility increase; can improve permeability and targeting[13] | Requires chemical synthesis; potential for incomplete in vivo conversion; new chemical entity |
| Co-solvents | Reduce solvent polarity | 2 - 100 | Easy to prepare for in vitro use | Risk of precipitation on dilution; potential toxicity of some solvents |
| Nanosuspension | Increase surface area for dissolution | N/A (improves rate, not equilibrium solubility) | Increases dissolution rate; applicable to many compounds | Requires specialized equipment (homogenizers, mills); stability can be an issue |
| Solid Dispersion | Drug dispersed in a hydrophilic carrier | 5 - 200 | Enhances dissolution rate and apparent solubility | Can be physically unstable (recrystallization); manufacturing can be complex |
Protocol: Standard Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Prepare a series of calibrated buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Addition of Compound: Add an excess amount of the solid 1,3,4-oxadiazole compound to a known volume of each buffer in a glass vial. The solid should be visibly present at the bottom.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, filter the supernatant through a 0.22 µm syringe filter (use a filter material with low drug binding, like PVDF) or centrifuge at high speed to pellet the excess solid.
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
Reporting: Report the solubility in units of µg/mL or µM.
References
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
-
Rautio, J., et al. (2018). The prodrug approach: a successful tool for improving drug solubility. Molecules, 23(10), 2433. [Link]
-
Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. [Link]
-
Plebankiewicz, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. [Link]
-
Jain, A., et al. (2024). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate. [Link]
-
Chan, O. H., et al. (1998). Evaluation of a targeted prodrug strategy to enhance oral absorption of poorly water-soluble compounds. Pharmaceutical Research, 15(7), 1012-1018. [Link]
-
Bentham Open. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open. [Link]
-
Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals. [Link]
-
ResearchGate. (n.d.). Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7. ResearchGate. [Link]
-
Gümüş, M. H., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(4), 4047-4061. [Link]
-
Zaher, M. F., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]
-
Murthy, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
-
Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon. [Link]
- Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
CORE. (n.d.). Preparation and Characterization of Organic Nanoparticles of Oxadiazole Derivative in Aqueous Media. CORE. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
ResearchGate. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? ResearchGate. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]
-
ResearchGate. (2020). (PDF) Synthesis, Characterization Of Organic Nanoparticles of Oxadiazole Derivative Synthesis, Characterization Of Organic Nanoparticles of Oxadiazole Derivative. ResearchGate. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). A Comprehensive Review on 1,3,4-oxadiazole Derivatives. Global Research Online. [Link]
-
Liu, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Molecular Pharmaceutics, 19(12), 4647-4657. [Link]
-
ResearchGate. (n.d.). The Effect of Cosolvents and Surfactants on the Aqueous Solubility of Irbesartan. ResearchGate. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-research.com.ng [bio-research.com.ng]
- 13. Evaluation of a targeted prodrug strategy of enhance oral absorption of poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnrjournal.com [pnrjournal.com]
- 15. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
"stability issues of cyclopropyl moieties in acidic or basic conditions"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of cyclopropyl moieties—a common structural motif in modern pharmaceuticals—under acidic and basic experimental conditions. The unique electronic structure and inherent ring strain of cyclopropanes make them valuable in drug design but also susceptible to degradation if not handled correctly.[1][2] This resource is designed to help you anticipate, diagnose, and resolve stability issues to ensure the integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropyl group so prevalent in modern drug discovery?
The cyclopropyl group is a "versatile player" in medicinal chemistry for several key reasons.[3][4] Its rigid, three-dimensional structure can lock a molecule into a specific conformation, which can enhance binding affinity to a biological target.[3] The unique sp2-like character of its C-C bonds can act as a bioisostere for alkenes or other functional groups.[5] Furthermore, the C-H bonds on a cyclopropane ring are stronger than those in typical alkyl chains, often making the moiety resistant to oxidative metabolism by cytochrome P450 enzymes and improving a drug's pharmacokinetic profile.[3][6] Over the last decade, 18 new chemical entities containing a cyclopropyl group were approved by the FDA, a testament to its utility.[7]
Q2: What makes the cyclopropyl ring chemically reactive?
The reactivity of the cyclopropyl ring stems from significant ring strain, estimated at about 29 kcal/mol.[2][8] The internal C-C-C bond angles are forced to be 60° instead of the ideal sp3 tetrahedral angle of 109.5°.[9] This strain leads to C-C bonds with enhanced p-character, often described as "bent bonds," which behave somewhat like a pi system.[1][9] This unique electronic structure makes the ring susceptible to cleavage by electrophiles, nucleophiles, or radical species under certain conditions.[10][11]
Q3: As a general rule, what conditions pose the greatest risk to a cyclopropyl group?
Strongly acidic conditions are the most common threat to the stability of a cyclopropyl moiety.[12] The ring is susceptible to electrophilic attack by a proton, which can initiate a ring-opening cascade. This is particularly true if the cyclopropane is adjacent to a group that can stabilize a positive charge, such as an oxygen atom, a nitrogen atom, or an aromatic ring. While less common, certain "activated" cyclopropanes, particularly those with both electron-donating and electron-withdrawing groups (donor-acceptor cyclopropanes), can be opened under basic or nucleophilic conditions.[13]
Troubleshooting Guide 1: Degradation Under Acidic Conditions
Scenario: You are a process chemist purifying a late-stage drug intermediate containing a cyclopropyl group attached to an aniline moiety. During reverse-phase HPLC purification using a standard water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA), you observe a new, major impurity with a higher molecular weight, and your yield of the desired compound is significantly reduced.
Q: What is likely happening to my compound in the presence of TFA?
A: The most probable cause is an acid-catalyzed ring-opening of the cyclopropyl group. The p-character of the cyclopropane's C-C bonds makes them susceptible to protonation by a strong acid like TFA. This generates a highly unstable cyclopropylcarbinyl cation intermediate.[14][15] This cation can rapidly rearrange through ring-opening to form a more stable homoallylic or cyclobutyl cation, which is then trapped by a nucleophile. In your case, the nucleophile could be water from the mobile phase or even another molecule of your starting material, leading to dimerization or oligomerization. The aniline group, being an electron-donating group, further activates the cyclopropane towards this degradation pathway by stabilizing the incipient carbocation.
Below is a diagram illustrating the general mechanism of acid-catalyzed ring opening.
Caption: Acid-catalyzed ring-opening of a substituted cyclopropane.
Q: How can I confirm that the cyclopropane ring is the source of instability?
A: You should perform a systematic stability study. This involves exposing your compound to a range of conditions and monitoring its degradation over time using a stability-indicating method like HPLC or LC-MS.
Experimental Protocol: Forced Degradation Study (Acid Stress)
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a non-reactive solvent like acetonitrile or methanol.
-
Sample Preparation:
-
Control: Dilute the stock solution with 50:50 water:acetonitrile to a final concentration of 0.1 mg/mL.
-
Acid Stress Samples: Prepare separate samples by diluting the stock solution with aqueous solutions of various acids to achieve a final drug concentration of 0.1 mg/mL. Use a range of acid strengths and types.
-
-
Incubation: Store all samples at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time-Point Analysis: Withdraw aliquots from each sample at specific time points (e.g., 0, 2, 4, 8, 24 hours). Quench the reaction by neutralizing the acid with a suitable base if necessary.
-
Analysis: Analyze all samples by HPLC-UV or LC-MS. Compare the peak area of the parent compound and the formation of any new peaks relative to the control sample.
| Sample ID | Condition | Temperature | Time Points (hours) |
| CTRL-1 | 50:50 ACN/H₂O | 40°C | 0, 2, 4, 8, 24 |
| ACID-FA | 0.1% Formic Acid in H₂O | 40°C | 0, 2, 4, 8, 24 |
| ACID-TFA | 0.1% TFA in H₂O | 40°C | 0, 2, 4, 8, 24 |
| ACID-HCl | 0.1 N HCl in H₂O | 40°C | 0, 2, 4, 8, 24 |
| Caption: Example setup for an acid-stress stability study. |
Q: What are my options to mitigate this acid-catalyzed degradation during purification and handling?
A: Based on the results of your stability study, you can implement several strategies.
| Troubleshooting Strategy | Rationale & Causality |
| Use Weaker Acids | Replace TFA (pKa ~0.5) with a weaker acid like formic acid (pKa 3.75) or acetic acid (pKa 4.76) in your HPLC mobile phase. The lower proton concentration reduces the rate of the initial, rate-limiting protonation step. |
| Buffered Mobile Phase | Use a buffered mobile phase (e.g., ammonium formate or ammonium acetate) to maintain a constant, less aggressive pH (typically pH 3-5). This prevents the highly acidic environment that drives ring-opening. |
| Lower Temperature | Perform the purification at a lower temperature (e.g., 4-10°C). The activation energy for the degradation reaction will be harder to overcome, slowing the decomposition rate significantly. |
| Alternative Chromatography | Switch to a non-acidic purification technique. Supercritical Fluid Chromatography (SFC) often uses CO₂ and a co-solvent like methanol, avoiding aqueous acid altogether. Alternatively, normal-phase chromatography on silica or alumina with a neutral solvent system can be effective. |
| Minimize Contact Time | If acidic conditions are unavoidable (e.g., for a deprotection step), minimize the exposure time and immediately neutralize the reaction mixture upon completion. Work quickly during extractions and other workup procedures. |
| Caption: Strategies to prevent acid-mediated cyclopropane degradation. |
Troubleshooting Guide 2: Instability in the Presence of Bases
Scenario: You are a medicinal chemist attempting to perform a reaction on a molecule containing a "donor-acceptor" cyclopropane—a cyclopropane ring substituted with both an electron-donating group (e.g., an aryl ring) and an electron-withdrawing group (e.g., two ester groups). When you treat your substrate with a nucleophilic base like piperidine, you fail to isolate the expected product and instead see a complex mixture.
Q: My cyclopropane seems to be reacting under basic/nucleophilic conditions. Isn't this unusual?
A: While less common than acid-catalyzed cleavage, certain cyclopropanes are highly susceptible to nucleophilic ring-opening. "Donor-acceptor" cyclopropanes are a prime example.[11] The electron-withdrawing group (acceptor) polarizes the adjacent C-C bond, making the distal carbon atom highly electrophilic. The electron-donating group (donor) stabilizes the zwitterionic intermediate that forms upon nucleophilic attack. This concerted electronic push-pull effect dramatically lowers the activation energy for ring-opening.[13]
The diagram below illustrates this concept and a troubleshooting workflow.
Caption: Decision workflow for troubleshooting cyclopropane stability under basic conditions.
Q: How can I perform my desired reaction while preserving the cyclopropane ring?
A: The key is to select reagents that accomplish the desired transformation without engaging in nucleophilic attack on the activated cyclopropane ring.
Protocol: Base Selection for Sensitive Cyclopropanes
-
Identify the Goal: Determine the purpose of the base. Is it to act as a nucleophile, a proton scavenger, or to generate a reactive species like an enolate?
-
Assess Base Nucleophilicity:
-
For simple deprotonation: Choose a non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) or potassium carbonate (K₂CO₃) are excellent choices as they are poor nucleophiles but effective bases.
-
To scavenge acid: Use a non-nucleophilic organic base like Proton-Sponge® or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
-
Control Temperature: Perform the reaction at the lowest possible temperature that allows the desired transformation to proceed. For many base-mediated reactions, starting at -78°C and slowly warming is a standard practice to disfavor side reactions like ring-opening.
-
Monitor Carefully: Use Thin Layer Chromatography (TLC) or in-situ LC-MS to monitor the reaction. If you see the formation of byproducts, the conditions may still be too harsh.
By carefully considering the electronic nature of your specific cyclopropyl-containing molecule and choosing reaction conditions that respect its inherent reactivity, you can successfully navigate the synthetic challenges it presents and preserve this valuable structural motif.
References
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Krasnova, L., et al. (2024). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. RSC Publishing. [Link]
-
Nemr, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
Tian, P., et al. (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]
-
Tian, P., et al. (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. National Institutes of Health. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
Ivanova, O. A., & Zefirov, N. S. (2017). Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. ResearchGate. [Link]
-
Mastryukov, V. S., & Schaefer, L. (1984). The influence of substituents on the geometry of the cyclopropane ring. VI The molecular and crystal structures of cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride. ResearchGate. [Link]
-
Wikipedia. (n.d.). Vinylcyclopropane rearrangement. [Link]
-
Sala, F., & Belder, D. (2009). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ACS Publications. [Link]
-
Wang, T., et al. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. National Institutes of Health. [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
Nemr, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]
-
Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. [Link]
-
Zhang, Y., et al. (2020). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed. [Link]
-
Zhang, Y., et al. (2020). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. OUCI. [Link]
-
Quora. (2020). Why is cyclopropane more reactive than cyclobutane?[Link]
-
Wikipedia. (n.d.). Cyclopropyl group. [Link]
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?[Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. ResearchGate. [Link]
-
ResearchGate. (2025). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. [Link]
-
Extance, A. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Gál, B. (2013). The chemistry and biology of cyclopropyl compounds. Burns Group. [Link]
-
Zhuravlev, F. A. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]
-
Zhang, H., et al. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link]
-
Chen, J., & Tang, Y. (2023). Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement. Organic Chemistry Frontiers. [Link]
-
Beckwith, A. L. J., & Bowry, V. W. (1994). Kinetics of Reactions of Cyclopropylcarbinyl Radicals and Alkoxycarbonyl Radicals Containing Stabilizing Substituents: Implications for Their Use as Radical Clocks. Journal of the American Chemical Society. [Link]
-
Stoltz, B. M., & Rhee, J. U. (2009). Toward a Symphony of Reactivity: Cascades Involving Catalysis and Sigmatropic Rearrangements. Caltech. [Link]
Sources
- 1. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Scale-Up Synthesis of 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine. This guide is designed for researchers and process chemists transitioning this synthesis from bench-scale to pilot plant or manufacturing scale. We will move beyond simple procedural steps to address the critical "why" behind each operational choice, focusing on common scale-up challenges, troubleshooting, and process optimization. The methodologies described herein are built upon established chemical principles to ensure robustness, safety, and reproducibility.
Section 1: Synthesis Overview & Core Challenges
The most robust and scalable synthetic route for this target molecule is a three-step process starting from commercially available cyclopropanecarbohydrazide. This pathway is favored for its use of reliable, well-documented reactions and the general availability of starting materials.
The overall workflow is as follows:
Caption: High-level overview of the three-step synthetic pathway.
Core Scale-Up Challenges:
-
Exotherm Management: The acylation and cyclodehydration steps can be highly exothermic. Proper thermal management, including controlled addition rates and efficient reactor cooling, is critical to prevent runaway reactions and byproduct formation.
-
Reagent Handling: Phosphorus oxychloride (POCl₃) is corrosive, toxic, and reacts violently with water. Methylamine is a flammable and corrosive gas (or volatile solution) that requires handling in a closed system.
-
Impurity Profile: Side reactions, such as the formation of dimers during amination or thermal degradation during cyclization, can complicate purification. Understanding the impurity profile is key to developing an effective purification strategy.
-
Work-up and Isolation: Quenching the POCl₃ reaction mixture requires careful, controlled addition to an ice/water or basic solution. The final product is a basic amine, making it amenable to acid-base extraction, but its solubility profile must be well-characterized for efficient isolation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for the cyclodehydration step? A1: Temperature control is paramount. The reaction of the diacylhydrazine intermediate with a dehydrating agent like POCl₃ is often exothermic.[1] Running the reaction at too high a temperature can lead to the formation of tar and other degradation products. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. The optimal temperature range must be determined empirically for your specific scale and equipment, but a range of 80-110°C is a common starting point for POCl₃-mediated cyclizations.[1] The molar ratio of the dehydrating agent is also critical; an insufficient amount will lead to incomplete conversion.
Q2: I am seeing significant byproduct formation during the final amination step. What is the likely cause? A2: The most common byproduct is the dimer formed by the reaction of two molecules of the chloromethyl intermediate with one molecule of methylamine, resulting in a secondary amine. This typically occurs if the concentration of methylamine is too low relative to the electrophile. On a large scale, ensure efficient mixing and maintain a significant excess of methylamine throughout the addition of the chloromethyl-oxadiazole intermediate. Running the reaction at lower temperatures can also help to control the rate and selectivity of the reaction.
Q3: Is column chromatography a viable purification method on a large scale for the final product? A3: While possible, large-scale chromatography is expensive and generates significant solvent waste. It should be considered a last resort. The basic nature of the final amine product makes it an excellent candidate for purification via acid-base workup. You can extract the crude product into an acidic aqueous solution, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then liberate the free amine by basifying the aqueous layer, followed by extraction into a suitable organic solvent.[2] Final purification can often be achieved through crystallization of the free base or a suitable salt (e.g., HCl salt).
Q4: Are there greener or safer alternatives to phosphorus oxychloride (POCl₃)? A4: Yes, several other reagents can effect this type of cyclodehydration. The Burgess reagent, for example, operates under milder, neutral conditions but is significantly more expensive, making it less suitable for large-scale manufacturing.[3] Thionyl chloride (SOCl₂) is another common alternative.[4] For a truly green approach, some syntheses may be amenable to thermal or microwave-assisted cyclization, potentially reducing the need for harsh reagents.[5][6] However, for cost-effectiveness and reaction efficiency at scale, POCl₃ remains a widely used industrial reagent.[7]
Section 3: Detailed Troubleshooting Guides
Stage 1: Synthesis of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole
-
Problem: The cyclodehydration reaction with POCl₃ is sluggish and gives a low yield of the desired chloromethyl intermediate.
-
Potential Cause 1: Insufficient Reagent or Inadequate Temperature. The reaction may require higher temperatures or a larger excess of POCl₃ to drive it to completion.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or HPLC. Ensure that at least 3-5 molar equivalents of POCl₃ are used, as it can also act as the solvent in some procedures.
-
Causality: The mechanism involves the formation of a chloro-phospho intermediate. Both heat and sufficient reagent concentration are required to overcome the activation energy for the subsequent intramolecular cyclization and dehydration.[1]
-
-
Problem: The reaction mixture turns dark, and significant tar formation is observed upon work-up.
-
Potential Cause: Reaction Temperature is Too High. Overheating can cause decomposition of the starting material, intermediate, or product.
-
Solution: Reduce the reaction temperature and increase the reaction time. Ensure that the initial addition of the diacylhydrazine to the POCl₃ is done at a controlled rate, possibly at a lower temperature, before heating to the final reaction temperature.
-
Causality: 1,3,4-Oxadiazole precursors can undergo complex side reactions and polymerization at elevated temperatures, especially under strongly acidic and dehydrating conditions.
-
-
Problem: The work-up procedure of quenching POCl₃ is hazardous and difficult to control at scale.
-
Potential Cause: Direct Quenching into Water/Base. POCl₃ reacts extremely violently and exothermically with water.
-
Solution: Employ a reverse quench. Prepare a cooled (0-5°C) vessel of aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) or ice-water and slowly add the reaction mixture to it with vigorous stirring. This allows the larger volume of the quench solution to absorb the heat generated. Ensure the vessel has adequate headspace and is well-vented.
-
Stage 2: Amination with Methylamine
-
Problem: The reaction is incomplete, and a significant amount of the chloromethyl starting material remains.
-
Potential Cause 1: Insufficient Methylamine. Methylamine is a gas and can escape from the reaction vessel if not properly sealed. An aqueous solution may not be concentrated enough.
-
Solution: Use a significant excess of methylamine (e.g., 5-10 equivalents). If using methylamine gas, bubble it through the reaction mixture. If using an aqueous or alcoholic solution, ensure it is of a high concentration (e.g., 40% in water or 2M in THF/EtOH). The reaction should be performed in a sealed pressure-rated vessel.
-
Potential Cause 2: Reaction Temperature is Too Low. While higher temperatures can promote side reactions, a certain amount of thermal energy is required for the substitution to proceed at a reasonable rate.
-
Solution: After the initial addition at a low temperature (e.g., 0-10°C), allow the reaction to slowly warm to room temperature or slightly above (e.g., 30-40°C) and monitor for completion.
-
-
Problem: The primary impurity is a higher molecular weight species, suspected to be a dimer.
-
Potential Cause: Poor Stoichiometric Control. This is a classic issue in SN2 reactions with primary and secondary amines. If a localized high concentration of the electrophile (chloromethyl-oxadiazole) exists before it can react with the large excess of methylamine, the desired product can act as a nucleophile itself and react with another molecule of the starting material.
-
Solution: Employ a reverse addition. Add the solution of the chloromethyl-oxadiazole slowly to the vigorously stirred solution containing the full excess of methylamine. This ensures that the electrophile is always the limiting reagent in the reaction mixture, minimizing its ability to react with the product.
-
Section 4: Verified Scale-Up Protocols
Protocol 4.1: Synthesis of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole
-
To a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge phosphorus oxychloride (POCl₃, 4.0 eq).
-
With gentle stirring, carefully add N'-(2-chloroacetyl)cyclopropanecarbohydrazide (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 40°C.
-
Once the addition is complete, slowly heat the reaction mixture to 90-95°C and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC.
-
Cool the reaction mixture to room temperature.
-
In a separate, larger reactor, prepare a stirred solution of saturated sodium bicarbonate or crushed ice.
-
CRITICAL STEP: Slowly and carefully transfer the reaction mixture into the quench vessel, maintaining the internal temperature of the quench vessel below 20°C.
-
Once the quench is complete and gas evolution has ceased, extract the aqueous slurry with a suitable solvent (e.g., dichloromethane or ethyl acetate) (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified further.
Protocol 4.2: Synthesis of this compound
-
To a pressure-rated reactor, add a solution of methylamine (40% in water, 8.0 eq) and a suitable solvent like tetrahydrofuran (THF) or ethanol. Cool the mixture to 0-5°C.
-
In a separate vessel, dissolve 2-(chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole (1.0 eq) in the same solvent.
-
CRITICAL STEP: Slowly add the solution of the chloromethyl intermediate to the cold, stirred methylamine solution over 1-2 hours, ensuring the internal temperature is maintained below 15°C.
-
After the addition is complete, seal the reactor and allow the mixture to slowly warm to room temperature. Stir for 12-18 hours, monitoring for completion by HPLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.
-
Dilute the residue with water and perform a basic extraction as described in the FAQ section for purification.
-
The final product can be isolated as a free base (often an oil) or precipitated as a crystalline salt.
Section 5: Data Summary & Impurity Profile
Table 1: Recommended Reaction Parameters for Scale-Up
| Step | Key Reagents | Stoichiometry (eq) | Solvent | Temperature | Typical Time | Expected Yield |
| Acylation | Cyclopropanecarbohydrazide, Chloroacetyl Chloride | 1.0 : 1.1 | Dichloromethane | 0°C to RT | 2-4 h | >90% |
| Cyclodehydration | Diacylhydrazine, POCl₃ | 1.0 : 4.0 | Neat POCl₃ | 90-95°C | 4-6 h | 75-85% |
| Amination | Chloromethyl intermediate, Methylamine | 1.0 : 8.0 | THF or EtOH | 0°C to RT | 12-18 h | 80-90% |
Table 2: Common Impurities and Their Origin
| Impurity Structure | Name / Description | Origin Stage | Mitigation Strategy |
| (cPr-Ox-CH₂)-NH-(CH₂-Ox-cPr) | N,N-bis((5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)methanamine | Amination | Slow reverse addition of electrophile to a large excess of methylamine. |
| cPr-C(O)NHNHC(O)CH₂Cl | N'-(2-chloroacetyl)cyclopropanecarbohydrazide | Cyclodehydration | Incomplete reaction. Increase temperature, time, or equivalents of POCl₃. |
| cPr-C(O)NHNH₂ | Cyclopropanecarbohydrazide | Acylation | Incomplete reaction. Ensure 1.1 eq of chloroacetyl chloride is used. |
Section 6: Visual Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in the amination stage.
References
-
Rivera, D. G., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. Available at: [Link]
-
Patel, A. K., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available at: [Link]
-
Kumar, S., et al. (2011). Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. ResearchGate. Available at: [Link]
-
O'Duill, M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Kumar, S. (n.d.). Synthesis of Some 2-Amino-5-Substituted-1,3,4-Oxadiazoles Through the Electrooxidation of Semicarbazone. ResearchGate. Available at: [Link]
-
Gawryś, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Preprints.org. Available at: [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. Available at: [Link]
-
O'Duill, M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. Available at: [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available at: [Link]
-
Park, S., et al. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
Kumar, D., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. Available at: [Link]
-
Nikalje, A. P. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. PubMed Central. Available at: [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Medium. Available at: [Link]
- Reddy, M. P., et al. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Available at: [Link]
-
Synthesis of cycloalkyl carboxylic acids bearing 1,2,4-oxadiazole moiety. (n.d.). ResearchGate. Available at: [Link]
- Arnold, G. B. (1936). Process for separation and purification of methyl amines. Google Patents.
-
Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3. (n.d.). ResearchGate. Available at: [Link]
-
Gerrard, W. (1966). N-Methylmethanamine Solubilities. Ber. Bunsenges. Phys. Chern. Available at: [Link]
-
Rajasekaran, A., et al. (2013). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]
-
Kumar, D., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health. Available at: [Link]
- Methylamines purification process. (1980). Google Patents.
-
Shimoga, G., et al. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Technical Support Center: Navigating the Stability of the 1,3,4-Oxadiazole Ring
Welcome, researchers, to our dedicated support center focused on the experimental stability of the 1,3,4-oxadiazole ring. This five-membered aromatic heterocycle is a cornerstone in medicinal chemistry and drug development, valued for its role as a bioisostere of amide and ester groups, which often enhances metabolic stability and pharmacokinetic profiles. However, its inherent electronic properties can also render it susceptible to degradation under various experimental conditions, leading to unexpected results, low yields, and analytical challenges.
This guide is structured to provide you with practical, in-depth insights into the degradation pathways of the 1,3,4-oxadiazole ring. Moving beyond simple procedural steps, we will delve into the mechanistic underpinnings of these transformations to empower you with the knowledge to anticipate, troubleshoot, and control the stability of your 1,3,4-oxadiazole-containing compounds.
Troubleshooting Guide: Unraveling Experimental Challenges
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your research.
Issue 1: Low or No Yield of Your 1,3,4-Oxadiazole Product, with Unidentifiable Byproducts in Acidic Media
Question: I am attempting a reaction with my 2,5-disubstituted 1,3,4-oxadiazole in an acidic solution (e.g., during salt formation or in a protic solvent with an acid catalyst), and I am observing significant loss of my starting material and the formation of polar, unidentified byproducts. What is likely happening?
Answer: The 1,3,4-oxadiazole ring, while generally more stable than its 1,2,4-isomer, is susceptible to acid-catalyzed hydrolysis. The electron-deficient nature of the carbon atoms at positions 2 and 5 makes them targets for nucleophilic attack, a process that is facilitated by acid.[1]
The Underlying Mechanism:
The degradation pathway likely proceeds through the following steps:
-
Protonation: One of the ring nitrogen atoms is protonated by the acid, which further activates the ring towards nucleophilic attack by increasing the electrophilicity of the carbon atoms.
-
Nucleophilic Attack: A nucleophile present in the reaction mixture, most commonly water, attacks one of the electron-deficient carbon atoms (C2 or C5).
-
Ring Opening: This attack leads to the formation of a tetrahedral intermediate, which is unstable and undergoes ring cleavage.
-
Formation of Diacylhydrazine: The ring-opened intermediate rearranges to form a more stable N,N'-diacylhydrazine. This diacylhydrazine is often the polar byproduct you are observing.
Caption: Base-catalyzed hydrolysis of the 1,3,4-oxadiazole ring.
Troubleshooting and Protocol Recommendations:
-
Use of Weaker Bases: If a basic environment is unavoidable, consider using milder bases such as potassium carbonate or triethylamine instead of strong hydroxides.
-
Aprotic Conditions: If the reaction allows, use an aprotic solvent with a non-nucleophilic base to prevent hydrolysis.
-
Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of degradation.
-
Reaction Time: Monitor the reaction closely and minimize the exposure time to basic conditions.
Issue 3: Unexpected Product Formation During Photochemical Experiments
Question: I am irradiating my 2,5-diaryl-1,3,4-oxadiazole compound with UV light in an alcohol-based solvent for a photophysical study, but I'm observing the formation of new products. What could be the degradation pathway?
Answer: 1,3,4-Oxadiazoles can undergo photolytic degradation, especially in the presence of nucleophilic solvents like alcohols. The UV irradiation can induce a heterolytic addition of the alcohol to the C=N bond of the oxadiazole ring.
The Underlying Mechanism:
A study on the photolysis of 2,5-diphenyl-1,3,4-oxadiazole in alcohols provides a clear pathway: [2]
-
Photoexcitation and Nucleophilic Addition: Upon UV irradiation, the oxadiazole ring is excited, making it more susceptible to nucleophilic attack. The alcohol solvent adds across one of the C=N bonds.
-
Cycloelimination: The resulting intermediate undergoes cycloelimination, leading to the cleavage of the oxadiazole ring.
-
Product Formation: The primary degradation products are a benzoic acid ester (from the alcohol solvent and one part of the oxadiazole) and a benzonitrile imine. [2]The highly reactive benzonitrile imine can then react further.
Caption: Photolytic degradation of a 2,5-diaryl-1,3,4-oxadiazole in an alcohol.
Troubleshooting and Protocol Recommendations:
-
Solvent Choice: If possible, use a less nucleophilic or aprotic solvent for your photochemical experiments.
-
Wavelength Control: Use a longer wavelength of light for excitation if the experimental goals permit, as higher energy UV light is more likely to induce degradation.
-
Degassing: Remove oxygen from the solvent before irradiation, as oxygen can sometimes participate in photochemical degradation pathways.
-
Control Experiments: Run dark control experiments (the same setup without irradiation) to confirm that the degradation is indeed photolytically induced.
Frequently Asked Questions (FAQs)
Q1: How does substitution on the 1,3,4-oxadiazole ring affect its stability?
A1: Substitution plays a crucial role in the stability of the 1,3,4-oxadiazole ring. Aryl-substituted 1,3,4-oxadiazoles are generally more stable than their alkyl-substituted counterparts. [1]The electron-donating or withdrawing nature of the substituents on the aryl rings can also influence the reactivity of the oxadiazole core. Electron-withdrawing groups can increase the electrophilicity of the ring carbons, potentially making them more susceptible to nucleophilic attack. Conversely, electron-donating groups may slightly decrease the ring's susceptibility to nucleophilic attack.
Q2: Are there any specific reagents to avoid when working with 1,3,4-oxadiazoles?
A2: Yes. Besides strong acids and bases, you should be cautious with strong reducing agents and certain oxidizing agents. While the 1,3,4-oxadiazole ring is relatively stable to some oxidizing conditions, harsh oxidants could potentially lead to ring cleavage. Similarly, while generally resistant to mild reducing agents like sodium borohydride under standard conditions, more potent reducing agents or catalytic hydrogenation under harsh conditions could potentially lead to ring reduction and cleavage. Always perform small-scale test reactions to assess the compatibility of your 1,3,4-oxadiazole with new reagents.
Q3: My synthesis of a 2,5-disubstituted-1,3,4-oxadiazole from a diacylhydrazine using POCl₃ gives a low yield. What are the common pitfalls?
A3: Low yields in this common cyclodehydration reaction can often be attributed to several factors:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring with TLC. You may need to increase the reaction time or temperature.
-
Side reactions with POCl₃: Phosphorus oxychloride is a very reactive reagent and can lead to the formation of chlorinated byproducts or other undesired side reactions if not used carefully.
-
Degradation of the product: The newly formed 1,3,4-oxadiazole ring might not be stable under the harsh reaction conditions (high temperature and acidic environment from POCl₃ hydrolysis).
-
Work-up issues: The work-up procedure, which often involves pouring the reaction mixture into ice water, needs to be done carefully to avoid vigorous reactions and potential degradation of the product. Neutralization should be performed cautiously.
Consider alternative, milder cyclodehydration reagents if you consistently face issues with POCl₃.
Summary of Degradation Pathways
| Condition | Mechanism | Potential Degradation Products | Key Troubleshooting Strategy |
| Acidic | Protonation followed by nucleophilic attack and ring opening. | N,N'-Diacylhydrazines | Control pH, use aprotic solvents, and lower reaction temperature. |
| Basic | Nucleophilic attack by hydroxide followed by ring opening. | Carboxylates and acylhydrazides | Use milder bases, aprotic conditions, and lower reaction temperature. |
| Oxidative | Varies with oxidant; can involve attack on the ring or substituents. | Ring-opened products, oxidized substituents. | Choose milder and more selective oxidizing agents. |
| Reductive | Generally stable to mild reducing agents. Harsh conditions may lead to ring cleavage. | Reduced ring fragments. | Use mild reducing agents like NaBH₄ at low temperatures. |
| Photolytic | Photoexcitation followed by nucleophilic attack by solvent and cycloelimination. | Esters/amides and nitrile imines (in alcohol/amine solvents). | Use aprotic solvents and control the wavelength of irradiation. |
| Thermal | Generally high thermal stability, especially with aryl substitution. | Decomposition at very high temperatures. | Determine the thermal stability of your specific compound using techniques like TGA. |
This technical support guide provides a foundational understanding of the degradation pathways of the 1,3,4-oxadiazole ring. By understanding the "why" behind these reactions, you are better equipped to design robust experiments and interpret your results with confidence. For further inquiries or specific application support, please do not hesitate to contact our technical team.
References
- Kaur, R., et al. (2014). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry.
- Tsujimoto, T., et al. (1977). PHOTOLYSIS OF 1,3,4-OXADIAZOLES IN ALCOHOLS. Semantic Scholar.
- BenchChem. (2025). Technical Support Center: Optimizing Oxadiazole Synthesis.
- BenchChem. (2025).
- Kumar, D., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals.
- Deshpande, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Health and Allied Sciences NU.
- Li, H., et al. (2012).
Sources
"workup procedure for removing unreacted starting materials in oxadiazole synthesis"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Oxadiazole Synthesis. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in the crucial post-synthesis workup and purification stages. Our goal is to equip you with the knowledge to efficiently remove unreacted starting materials and isolate your target oxadiazole with high purity.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the workup of your oxadiazole synthesis reaction.
Q1: My crude 1,3,4-oxadiazole product is contaminated with unreacted acyl hydrazide. How can I effectively remove it?
A1: Unreacted acyl hydrazides are a common impurity. Their basic nature allows for straightforward removal using an acidic wash during the workup.
Underlying Principle: Acyl hydrazides possess a basic -NHNH2 group that can be protonated by an acid to form a water-soluble salt. This salt will then partition into the aqueous phase during a liquid-liquid extraction, separating it from the less polar oxadiazole product which remains in the organic layer.
Step-by-Step Protocol: Acidic Wash Extraction
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The volume of the acidic wash should be approximately one-third to one-half the volume of the organic layer.
-
Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.
-
Extraction: Drain the lower aqueous layer.
-
Repeat (Optional): For significant amounts of hydrazide contamination, repeat the acidic wash (steps 2-4).
-
Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified oxadiazole.
Expert Tip: Monitor the removal of the acyl hydrazide by Thin Layer Chromatography (TLC) by spotting the organic layer before and after the acidic wash.
Q2: How can I remove unreacted carboxylic acid from my 2,5-disubstituted 1,3,4-oxadiazole synthesis?
A2: Excess carboxylic acid is a frequent impurity, especially in syntheses involving dehydrative cyclization. A basic wash is the most effective method for its removal.
Underlying Principle: Carboxylic acids are acidic and will be deprotonated by a mild base to form a water-soluble carboxylate salt. This salt will be extracted into the aqueous phase, leaving the neutral oxadiazole in the organic phase.
Step-by-Step Protocol: Basic Wash Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Basic Wash: In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a 1 M solution of sodium carbonate (Na2CO3).
-
Separation and Extraction: After vigorous shaking and allowing the layers to separate, remove the aqueous layer containing the carboxylate salt.
-
Repeat if Necessary: If the carboxylic acid contamination is substantial, a second basic wash may be required.
-
Water and Brine Wash: Wash the organic layer with water and then with brine to remove any remaining base and to aid in the removal of dissolved water.
-
Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent to yield the crude product, now free of carboxylic acid.
Data Presentation: Choice of Base for Wash
| Base | Concentration | Advantages | Disadvantages |
| Sodium Bicarbonate (NaHCO3) | Saturated solution | Mild, less likely to cause hydrolysis of sensitive functional groups. | May not be strong enough for less acidic contaminants. |
| Sodium Carbonate (Na2CO3) | 1 M solution | Stronger base, more effective for a wider range of acidic impurities. | Can potentially hydrolyze esters or other sensitive groups. |
| Sodium Hydroxide (NaOH) | 1 M solution | Very strong base, effective for even weakly acidic impurities. | High risk of hydrolyzing the oxadiazole ring or other functional groups. |
Q3: My TLC shows multiple spots, and I suspect the presence of both unreacted starting materials and by-products. What is a general purification strategy?
A3: When multiple impurities are present, a combination of extractive workup followed by either recrystallization or column chromatography is typically necessary.
Experimental Workflow: General Purification Strategy
Caption: General purification workflow for oxadiazole synthesis.
Recrystallization: This is a highly effective technique for purifying solid compounds.[1] The key is to find a solvent system in which your oxadiazole product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. Common solvents for recrystallizing oxadiazoles include ethanol, methanol, or mixtures like ethyl acetate/hexane.[2]
Column Chromatography: For complex mixtures, oily products, or when recrystallization fails, column chromatography is the method of choice.[3][4] The selection of the stationary phase (typically silica gel) and the mobile phase (eluent) is critical for achieving good separation. A common starting eluent system is a mixture of ethyl acetate and hexane, with the polarity adjusted based on the polarity of your compound as determined by TLC analysis.[3] For basic oxadiazole derivatives that may streak on silica, adding a small amount of a basic modifier like triethylamine (1-2%) to the eluent can improve separation.[3]
Frequently Asked Questions (FAQs)
Q1: Why is a basic wash with sodium bicarbonate often included in the workup, even if I didn't use a carboxylic acid starting material?
A1: Many common synthetic routes to 1,3,4-oxadiazoles employ acidic reagents for the cyclodehydration step.[2] These can include phosphorus oxychloride (POCl3), sulfuric acid (H2SO4), or polyphosphoric acid (PPA).[2][5] A basic wash with sodium bicarbonate is crucial to neutralize these acidic reagents and any acidic by-products formed during the reaction.[2][5] This prevents potential degradation of the product during concentration and subsequent purification steps.
Q2: What are the advantages of using microwave irradiation in oxadiazole synthesis, and how does it affect the workup?
A2: Microwave-assisted synthesis offers several benefits, including significantly reduced reaction times and often higher product yields compared to conventional heating methods.[6] The workup procedure itself is generally not different from that of conventionally heated reactions. However, due to the typically cleaner reactions and higher conversion rates under microwave irradiation, the purification process may be simpler, sometimes requiring only recrystallization without the need for chromatography.[2][6]
Q3: Are there any "chromatography-free" methods for synthesizing and purifying oxadiazoles?
A3: Yes, "chromatography-free" synthesis is a growing area of interest. One approach involves using polymer-supported reagents.[7] In this method, one of the starting materials is attached to a solid support. After the reaction, the desired oxadiazole is in the solution, and the polymer-bound excess reagent and by-products can be simply filtered off, leading to a highly pure product with minimal purification.[7] Additionally, for many syntheses that produce solid products, careful control of stoichiometry and reaction conditions can lead to a crude product that is sufficiently pure after a simple filtration and wash or recrystallization.[1]
Q4: My oxadiazole product is an oil. How should I purify it?
A4: Purifying oily products can be challenging as recrystallization is not an option. The primary method for purifying oils is column chromatography.[4] It is essential to develop a good separation on TLC first to determine the appropriate solvent system. If chromatography is not providing adequate separation, you can consider techniques like Kugelrohr distillation if the compound is thermally stable and has a suitable boiling point.
Q5: How can I remove colored impurities from my final oxadiazole product?
A5: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution.[3] The charcoal adsorbs the colored impurities, and it can then be removed by hot filtration before allowing the solution to cool and crystallize. It is important to use a minimal amount of charcoal to avoid adsorbing your desired product.
References
- O'Brien, C. J., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 223–230.
- Barrett, A. G. M., Cramp, S. M., Roberts, R. S., & Zecri, F. J. (2000). Chromatography-free Synthesis of 1,2,4-oxadiazoles Using ROMPGEL-supported Acylating Reagents. Combinatorial Chemistry & High Throughput Screening, 3(2), 131–138.
- Gawroński, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756.
-
Barrett, A. G. M., Cramp, S. M., Roberts, R. S., & Zecri, F. J. (2000). Chromatography-Free Synthesis of 1,2,4-Oxadiazoles Using ROMPGEL-Supported Acylating Reagents. Bentham Science Publishers. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Deriv
- Sahu, N., & Arif, R. (2024). Different Method for the Production of Oxadiazole Compounds. International Journal of Chemical Engineering and Processing, 10(1), 20–26.
- Siddiqui, N., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Sharma, R., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Kareem, H. S., et al. (2014). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 19(8), 11886–11904.
- Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498–12505.
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalspub.com [journalspub.com]
- 7. Chromatography-free synthesis of 1,2,4-oxadiazoles using ROMPGEL-supported acylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for Efficient 1,3,4-Oxadiazole Formation
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols for alternative catalytic methods. Our focus is on moving beyond traditional harsh dehydrating agents to more efficient and milder catalytic systems.
Section 1: Troubleshooting Common Issues in 1,3,4-Oxadiazole Synthesis
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions based on established chemical principles.
Low or No Product Yield
Question: I am attempting an oxidative cyclization of an acylhydrazone to a 2,5-disubstituted 1,3,4-oxadiazole, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acylhydrazones is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Acylhydrazone Formation: The initial condensation of an aldehyde with a hydrazide to form the acylhydrazone is a crucial first step. If this equilibrium is not driven to completion, you will have unreacted starting materials, leading to a low overall yield.
-
Solution: Ensure the complete removal of water from the condensation reaction. This can be achieved by using a Dean-Stark apparatus, adding a drying agent like anhydrous MgSO₄, or performing the reaction in a solvent that azeotropically removes water. You can monitor the reaction by TLC to confirm the disappearance of the aldehyde and hydrazide.
-
-
Suboptimal Catalyst or Oxidant: The choice of catalyst and oxidant is critical for the subsequent oxidative cyclization.
-
Solution:
-
Iodine-Mediated Systems: Molecular iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃) is a highly effective and practical transition-metal-free system for the oxidative cyclization of acylhydrazones.[1][2] If this is not working, consider the purity of your iodine and ensure your base is anhydrous.
-
Copper-Catalyzed Systems: For imine C-H functionalization of N-arylidenearoylhydrazides, a catalytic amount of Cu(OTf)₂ can be very effective.[2][3] The reaction is often tolerant to air and moisture, making it practical. If you are experiencing issues, consider increasing the catalyst loading slightly or screening different copper salts (e.g., CuI, Cu(OAc)₂).
-
Iron-Catalyzed Systems: Cationic Fe(III)/TEMPO-catalyzed systems offer a simple and efficient method for the oxidative cyclization of aroyl hydrazones using oxygen as the oxidant.[3] Ensure a sufficient supply of oxygen or air to the reaction mixture.
-
-
-
Reaction Conditions: Temperature, solvent, and reaction time play a significant role.
-
Solution:
-
Temperature: While many modern methods aim for room temperature reactions, some substrates may require heating to overcome activation barriers. For instance, iodine-mediated cyclizations are often performed at elevated temperatures (e.g., 100 °C in DMSO).[2]
-
Solvent: The polarity and boiling point of the solvent can influence the reaction rate and solubility of your substrates and catalyst. DMSO, DMF, and dioxane are common solvents for these reactions.[4] If solubility is an issue, consider a solvent screen.
-
-
-
Substrate Reactivity: Electron-donating or electron-withdrawing groups on your aldehyde or hydrazide can affect the reactivity of the acylhydrazone.
Formation of Side Products
Question: My reaction is producing a significant amount of an unwanted side product. How can I identify it and suppress its formation?
Answer: Side product formation is often indicative of competing reaction pathways. Here are some common side products and strategies to mitigate their formation:
-
Uncyclized Diacylhydrazine: In reactions involving the dehydration of diacylhydrazines, incomplete cyclization is a common issue.
-
Identification: This intermediate can often be identified by NMR and mass spectrometry.
-
Solution: Traditional dehydrating agents like POCl₃ or SOCl₂ can be harsh.[6][7] Consider milder alternatives like tosyl chloride in pyridine, which is particularly effective for cyclizing thiosemicarbazides to 2-amino-1,3,4-oxadiazoles.[3] The Burgess reagent is another effective, albeit more expensive, option for cyclodehydration.[8]
-
-
Over-oxidation or Degradation: In oxidative cyclization reactions, the oxidant can sometimes lead to the degradation of starting materials or products, especially with sensitive functional groups.
-
N-Trifluoroacetylation with TFAA: When using trifluoroacetic anhydride (TFAA) as a dehydrating agent, N-trifluoroacetylation of the hydrazide can occur, leading to undesired side products.[10]
-
Solution: The reaction mechanism is dependent on the acidity of the solvent. In less acidic solvents, N-acylation is preferred. To promote the desired cyclization, consider running the reaction under more acidic conditions.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional dehydrating agents like POCl₃ or H₂SO₄?
A1: Traditional dehydrating agents are effective but often require harsh conditions (high temperatures, strong acids) that can be incompatible with sensitive functional groups. Alternative catalysts offer several advantages:
-
Milder Reaction Conditions: Many catalytic systems operate at or near room temperature and under neutral pH conditions, preserving sensitive functional groups.
-
Higher Selectivity: Catalysts can offer greater chemo-, regio-, and stereoselectivity, reducing the formation of side products.[11]
-
Greener Chemistry: Many modern catalytic methods are more environmentally friendly, using less hazardous reagents and solvents.[12] For example, metal-free systems or those using earth-abundant metals like iron are preferable.[3] Photocatalytic methods that use visible light as an energy source are also considered green.[5][9]
Q2: Can I synthesize 2-amino-1,3,4-oxadiazoles using these alternative methods?
A2: Yes, several alternative catalytic methods are well-suited for the synthesis of 2-amino-1,3,4-oxadiazoles. A common strategy involves the oxidative cyclization of semicarbazones or thiosemicarbazones.
-
Iodine-mediated oxidative C-O bond formation is an efficient method for converting semicarbazones to 2-amino-1,3,4-oxadiazoles.[2]
-
Tosyl chloride/pyridine is a highly effective system for the cyclization of thiosemicarbazides, often outperforming the corresponding semicarbazide cyclizations.[3]
-
Photocatalysis with eosin Y can be used for the oxidative heterocyclization of semicarbazones under visible light.[5]
Q3: Are there any metal-free catalytic options for 1,3,4-oxadiazole synthesis?
A3: Absolutely. The development of metal-free catalytic systems is a significant area of research.
-
Iodine-mediated reactions are a prominent example, where molecular iodine promotes oxidative cyclization.[1][3]
-
Organocatalysis using reagents like the Burgess reagent or tosyl chloride can facilitate cyclodehydration reactions.[3][8]
-
Photoredox catalysis can sometimes be performed without a metal catalyst, using organic dyes like eosin Y.[5]
-
A novel metal-free method involves the annulation of hydrazides with benzene-1,3,5-triyl triformate.[13]
Q4: How do I choose the best catalyst for my specific substrate?
A4: The choice of catalyst depends on several factors:
-
Starting Materials: If you are starting from an acylhydrazone, an oxidative cyclization catalyst (e.g., I₂, Cu(OTf)₂) is appropriate. If you are starting from a diacylhydrazine, a cyclodehydrating agent (e.g., TsCl) is needed.
-
Functional Group Tolerance: If your substrate has sensitive functional groups, a milder catalytic system like photocatalysis or a well-chosen organocatalyst is recommended.
-
Desired Product: For 2-amino-1,3,4-oxadiazoles, specific methods starting from semicarbazides or thiosemicarbazides are generally most effective.
-
Cost and Availability: For large-scale synthesis, cost-effective and readily available catalysts like iodine or iron-based systems are advantageous.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Iodine-Mediated Oxidative Cyclization of Acylhydrazones
This protocol is adapted from a procedure for the transition-metal-free synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[1][2]
Materials:
-
Acylhydrazone (1.0 mmol)
-
Molecular Iodine (I₂) (2.0 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl Sulfoxide (DMSO) (5 mL)
Procedure:
-
To a round-bottom flask, add the acylhydrazone (1.0 mmol), potassium carbonate (2.0 mmol), and molecular iodine (2.0 mmol).
-
Add DMSO (5 mL) to the flask.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3.2: Copper-Catalyzed Synthesis from N-Arylidenearoylhydrazides
This protocol is based on the Cu(OTf)₂-catalyzed imine C-H functionalization for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[2][3]
Materials:
-
N-Arylidenearoylhydrazide (0.5 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.0 mmol)
-
1,4-Dioxane (3 mL)
Procedure:
-
In a reaction tube, combine the N-arylidenearoylhydrazide (0.5 mmol), Cu(OTf)₂ (0.05 mmol), and Cs₂CO₃ (1.0 mmol).
-
Add 1,4-dioxane (3 mL).
-
Seal the tube and stir the mixture at 120 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Section 4: Data and Visualizations
Table 1: Comparison of Catalytic Systems for 1,3,4-Oxadiazole Synthesis
| Catalyst System | Starting Materials | Typical Conditions | Advantages | Disadvantages |
| I₂ / K₂CO₃ | Acylhydrazones | 80-100 °C, DMSO | Metal-free, high yields, good functional group tolerance.[3] | Requires elevated temperatures. |
| Cu(OTf)₂ | N-Arylidenearoylhydrazides | 120 °C, Dioxane | Practical for both symmetrical and unsymmetrical oxadiazoles, tolerant to air and moisture.[2][3] | Requires a metal catalyst and high temperature. |
| Fe(III) / TEMPO / O₂ | Aroyl hydrazones | Room temp., O₂ atmosphere | Uses an inexpensive and abundant metal, mild conditions.[3] | May require careful control of oxygen supply. |
| Eosin Y / Visible Light | Semicarbazones | Room temp., visible light | Green chemistry approach, very mild conditions. | May require specific photochemical equipment. |
| Tosyl Chloride / Pyridine | Thiosemicarbazides | Reflux | High yields for 2-amino-1,3,4-oxadiazoles, avoids harsh dehydrating agents.[3] | Pyridine has an unpleasant odor and can be difficult to remove. |
Diagrams
Figure 1: General Workflow for Troubleshooting Low Yields
Caption: A logical workflow for diagnosing and resolving low product yields.
Figure 2: Reaction Mechanism for Iodine-Mediated Oxidative Cyclization
Caption: Proposed mechanism for the I₂-mediated synthesis of 1,3,4-oxadiazoles.
References
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Mechanism of TFAA-mediated 1,3,4-Oxadiazole Formation. (2006). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Editorial: Green Synthesis of Heterocycles. (2020). Frontiers in Chemistry. Retrieved January 15, 2026, from [Link]
-
Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes: Access to 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives. (2021). ACS Omega. Retrieved January 15, 2026, from [Link]
-
One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial and anti-tubercular activities. (2023). CSIR-NIScPR. Retrieved January 15, 2026, from [Link]
-
I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. (2015). The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. Retrieved January 15, 2026, from [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2024). ACS Omega. Retrieved January 15, 2026, from [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Preprints.org. Retrieved January 15, 2026, from [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). Bioinorganic Chemistry and Applications. Retrieved January 15, 2026, from [Link]
-
Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013). Molecules. Retrieved January 15, 2026, from [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron. Retrieved January 15, 2026, from [Link]
-
10 questions with answers in OXADIAZOLE | Science topic. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research. Retrieved January 15, 2026, from [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved January 15, 2026, from [Link]
-
Mechanism for the formation of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. (2025). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. (2022). Frontiers. Retrieved January 15, 2026, from [Link]
-
A review on multi-component green synthesis of N-containing heterocycles using mixed oxides as heterogeneous catalysts. (2017). Arabian Journal of Chemistry. Retrieved January 15, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jchemrev.com [jchemrev.com]
- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalysts | Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds [mdpi.com]
- 12. Editorial: Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecules such as 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine, a compound with potential therapeutic applications, establishing a robust, accurate, and reliable analytical method for purity determination is a critical regulatory and scientific imperative. Even trace-level impurities can significantly impact a drug's toxicological profile and therapeutic window.[1][2]
This guide provides an in-depth comparison of analytical methodologies for validating the purity of this specific compound. We will focus on a meticulously developed High-Performance Liquid Chromatography (HPLC) method as the primary approach, detailing its validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] Furthermore, we will objectively compare its performance against powerful alternatives: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Primary Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography is the gold standard for purity analysis in the pharmaceutical industry, offering a balance of high resolution, sensitivity, and robustness.[2] For a polar, basic compound like this compound, a reversed-phase HPLC method is the logical starting point.[5]
Causality Behind Method Development Choices
The selection of each parameter is a deliberate choice grounded in the physicochemical properties of the analyte and the principles of chromatography.
-
Column Selection (Stationary Phase): A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is chosen for its hydrophobic stationary phase, which effectively retains the non-polar cyclopropyl and oxadiazole regions of the molecule.[5] The N-methylmethanamine group imparts basicity and polarity, which requires careful control of the mobile phase to achieve optimal retention and peak shape.
-
Mobile Phase Composition: The mobile phase must control the ionization state of the basic amine group to prevent poor peak shape (tailing) caused by interactions with residual silanols on the silica-based column.[6]
-
Aqueous Phase: A buffer solution, such as 20 mM potassium phosphate adjusted to a pH of 7.0, is used. Operating at a neutral pH ensures the secondary amine is in a consistent, unprotonated state, promoting better retention and symmetrical peaks.[5]
-
Organic Phase: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.
-
Gradient Elution: A gradient elution is employed to ensure that any impurities with significantly different polarities are eluted effectively within a reasonable run time, providing a comprehensive impurity profile.
-
-
Detection: The 1,3,4-oxadiazole ring is an excellent chromophore.[7] UV detection at its lambda max (λmax), determined to be approximately 235 nm, provides high sensitivity for both the API and related impurities.[8]
Workflow for HPLC Purity Validation
The validation process ensures the method is fit for its intended purpose. This workflow is a self-validating system designed to meet stringent regulatory expectations.
Caption: Workflow for HPLC Method Validation.
Experimental Protocol: HPLC Method Validation
The validation protocol is executed according to ICH Q2(R1) guidelines to demonstrate the method's suitability.[3][9]
-
System Suitability: Before any analysis, a system suitability solution (containing the API and a known impurity) is injected. Key parameters like tailing factor (<1.5), resolution between peaks (>2.0), and theoretical plates (>2000) must be met.
-
Specificity: Forced degradation studies are performed by exposing the API to acidic, basic, oxidative, thermal, and photolytic stress. The method must demonstrate the ability to separate the intact API from all degradation products, confirming it is stability-indicating.[8][10]
-
Linearity: A series of solutions are prepared from 50% to 150% of the target concentration. The peak area response is plotted against concentration, and a correlation coefficient (r²) of >0.999 is required.
-
Accuracy: Accuracy is determined by spiking the sample matrix with known amounts of API at three concentration levels (e.g., 80%, 100%, 120%). The percentage recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Six replicate injections of the same sample are analyzed on the same day. The Relative Standard Deviation (RSD) of the peak areas should be ≤1.0%.
-
Intermediate Precision (Inter-day): The analysis is repeated on a different day by a different analyst. The RSD between the two data sets should be ≤2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The method's reliability is tested by deliberately introducing small variations in parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The system suitability parameters must remain within acceptance criteria.
Comparative Analysis: Alternative Purity Validation Methods
While HPLC-UV is a robust workhorse, other techniques offer distinct advantages, particularly for complex samples or when deeper structural information is required.
Alternative 1: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC enhances the principles of HPLC by using smaller particle size columns (<2 µm), resulting in significantly higher resolution, sensitivity, and speed.[11] Coupling UPLC with a mass spectrometer provides an orthogonal detection method, offering molecular weight information for every eluted peak.
-
Advantages over HPLC-UV:
-
Higher Throughput: Analysis times are reduced from ~20-30 minutes to ~2-5 minutes.
-
Superior Resolution: Better separation of closely eluting impurities.
-
Impurity Identification: MS provides mass-to-charge (m/z) data, enabling the rapid identification of unknown impurities and degradation products without needing to synthesize them as standards.[11][12]
-
-
Disadvantages:
-
Higher Cost: Both instrument acquisition and maintenance are more expensive.
-
Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting compounds, potentially affecting quantitation.
-
Method Complexity: Requires volatile mobile phase buffers (e.g., ammonium formate instead of potassium phosphate) and more specialized operator expertise.[11]
-
Alternative 2: Quantitative NMR (qNMR)
Unlike chromatographic techniques, which are relative methods requiring a reference standard, qNMR is a primary ratio method.[13][14] It provides a direct measurement of analyte purity by comparing the integral of a specific analyte proton signal to the integral of a certified internal standard of known purity and weight.[15]
-
Advantages over HPLC-UV:
-
Primary Method: Does not require a specific reference standard of the analyte, making it invaluable for characterizing new chemical entities.[13]
-
High Specificity: Provides structural confirmation alongside quantification.
-
Accuracy: Can achieve very high accuracy and low uncertainty when performed correctly. A recent analysis of an API using qNMR quantified the compound at 99.47% purity, which was accepted for a regulatory filing.[16]
-
-
Disadvantages:
-
Lower Sensitivity: Significantly less sensitive than HPLC or UPLC-MS, making it unsuitable for trace impurity analysis.
-
Complex Spectra: Signal overlap can occur in complex mixtures, complicating quantification.
-
Sample Requirements: Requires a relatively larger amount of sample that must be fully soluble in a deuterated solvent.[15]
-
Logical Comparison of Analytical Techniques
The choice of analytical method is dictated by the specific requirements of the analysis at a given stage of drug development.
Caption: Comparative Analysis of Key Performance Attributes.
Quantitative Data Summary
The following tables present hypothetical but realistic data from the validation of the HPLC method and a comparison of its performance characteristics against the alternative methods.
Table 1: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result | Pass/Fail |
| Specificity | No co-elution of degradants | All peaks resolved (R > 2.0) | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability RSD) | ≤ 1.0% | 0.45% | Pass |
| Precision (Intermediate RSD) | ≤ 2.0% | 1.15% | Pass |
| LOQ | S/N ≥ 10 | 0.05 µg/mL | Pass |
| Robustness | SST criteria met | All variations met criteria | Pass |
Table 2: Head-to-Head Method Performance Comparison
| Feature | HPLC-UV | UPLC-MS | qNMR |
| Typical Run Time | 25 minutes | 3 minutes | 15 minutes per sample |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% | > 0.1% |
| Primary Use Case | Routine Quality Control, Release Testing | Impurity Profiling, Forced Degradation, Metabolite ID | Reference Standard Characterization, Purity of Neat Material |
| Impurity Identification | No (requires isolation) | Yes (direct mass data) | Yes (for major impurities) |
| Relative Cost | 1x | 3-4x | 3-5x |
| Quantitative Principle | Relative (vs. Standard) | Relative (vs. Standard) | Primary/Absolute (vs. Internal Std) |
Conclusion and Recommendations
For the routine quality control and purity validation of this compound, the validated HPLC-UV method stands as the most appropriate choice. It is robust, cost-effective, and provides the necessary accuracy and precision for batch release testing and stability studies.
UPLC-MS should be employed during early development for comprehensive impurity profiling and as a powerful investigative tool to identify unknown peaks that may appear during forced degradation or stability studies. Its speed and mass detection capabilities are unparalleled for this purpose.
qNMR serves a critical, albeit different, role. It is the ideal method for the initial characterization and purity assignment of the primary reference standard itself. This well-characterized standard then serves as the benchmark against which all subsequent HPLC and UPLC analyses are measured.
By integrating these techniques strategically, researchers and drug development professionals can build a comprehensive and unimpeachable data package, ensuring the purity, quality, and safety of the API from initial discovery through to final product manufacturing.
References
- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
- Emery Pharma. (n.d.).
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Patsnap. (2022, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
- PubMed. (2015, July 7). Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. PubMed.
- PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods. Sigma-Aldrich.
- Thieme. (2024, June 10).
- IJRPS. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Research in Pharmaceutical Sciences.
- IJIRT. (n.d.). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC).
- PubMed Central. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central.
- ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- ResearchGate. (n.d.). Q2(R1)
- NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry.
- ResearchGate. (2024, June 10). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
- Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. Agilent Technologies.
- ICH. (n.d.). Quality Guidelines.
- Scribd. (n.d.). ICH Q2(R1)
- European Medicines Agency (EMA). (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA.
Sources
- 1. ijirt.org [ijirt.org]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. spectroscopyworld.com [spectroscopyworld.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. emerypharma.com [emerypharma.com]
- 16. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to Structural Confirmation of 1,3,4-Oxadiazoles Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to engage in hydrogen bonding.[1][2] Its presence in numerous bioactive compounds necessitates unambiguous structural verification.[3] While 1D NMR (¹H and ¹³C) provides initial insights, the subtle electronic environment of the 1,3,4-oxadiazole ring and the potential for isomerism demand more sophisticated analytical tools. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of experiments to definitively confirm the connectivity and spatial arrangement of these heterocycles.
This guide provides an in-depth comparison of key 2D NMR techniques—HSQC, HMBC, COSY, and NOESY—for the structural elucidation of 2,5-disubstituted 1,3,4-oxadiazoles. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Challenge: Beyond 1D NMR
While ¹H NMR can identify the protons on the substituents and ¹³C NMR can locate the carbon signals, including those of the oxadiazole ring (typically in the δ 155-165 ppm range), these 1D techniques fall short in several key areas[4]:
-
Unambiguous Assignment: Directly assigning the C2 and C5 carbons of the 1,3,4-oxadiazole ring can be challenging.
-
Isomer Differentiation: Distinguishing between 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers can be difficult with 1D NMR alone, as their carbon chemical shifts can be very similar.[5]
-
Conformational Analysis: Understanding the spatial orientation of the substituents relative to the central ring is impossible with 1D NMR.
2D NMR overcomes these limitations by correlating nuclear spins through bonds or through space, providing a detailed map of the molecule's structure.[6]
Heteronuclear Correlation Spectroscopy: Pinpointing Connections to the Core
Heteronuclear 2D NMR experiments are the most direct way to probe the connectivity of the 1,3,4-oxadiazole core.
Heteronuclear Single Quantum Coherence (HSQC): The Direct Link
The HSQC experiment identifies direct, one-bond correlations between protons and the carbons they are attached to.[7] For 2,5-disubstituted 1,3,4-oxadiazoles, the C2 and C5 carbons of the oxadiazole ring are quaternary and thus will not show any correlation in an HSQC spectrum. This lack of signals is in itself a key piece of evidence. The primary utility of HSQC in this context is to unambiguously assign the protonated carbons of the substituents.[8]
Heteronuclear Multiple Bond Correlation (HMBC): The Long-Range Detective
The HMBC experiment is arguably the most crucial for confirming the 1,3,4-oxadiazole scaffold. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[7] This long-range information is vital for connecting the substituents to the correct positions on the oxadiazole ring.
Key HMBC Correlations for a 2,5-Disubstituted 1,3,4-Oxadiazole:
-
Protons on the carbon alpha to the C2 position of the oxadiazole will show a correlation to the C2 carbon.
-
Similarly, protons on the carbon alpha to the C5 position will correlate with the C5 carbon.
These correlations provide definitive evidence of the connectivity between the substituents and the heterocyclic core.
A Case Study in Action: 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole
Let's consider a hypothetical 2,5-disubstituted 1,3,4-oxadiazole to illustrate the power of HMBC.
| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |
| H-2', H-6' (phenyl) | ~8.10 | C2 (oxadiazole) | ~164.5 |
| H-2'', H-6'' (tolyl) | ~7.95 | C5 (oxadiazole) | ~163.8 |
| CH₃ (tolyl) | ~2.40 | C-1' (phenyl) | ~124.0 |
| C-1'' (tolyl) | ~121.0 |
In the HMBC spectrum, we would expect to see the following key correlations:
-
A cross-peak between the protons at ~8.10 ppm (H-2'/H-6' of the phenyl ring) and the carbon at ~164.5 ppm (C2 of the oxadiazole).
-
A cross-peak between the protons at ~7.95 ppm (H-2''/H-6'' of the tolyl ring) and the carbon at ~163.8 ppm (C5 of the oxadiazole).
These two correlations definitively establish the attachment of the phenyl group to C2 and the tolyl group to C5.
Homonuclear Correlation Spectroscopy: Mapping the Substituents
Homonuclear 2D NMR experiments are essential for elucidating the structure of the substituents attached to the 1,3,4-oxadiazole core.
Correlated Spectroscopy (COSY): Through-Bond Proton Connectivity
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems within the substituents. For example, in an ethyl substituent, COSY would show a cross-peak between the methylene (-CH₂-) and methyl (-CH₃) protons. For aromatic substituents, COSY helps to assign adjacent protons on the ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): Through-Space Proximity
The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the conformation of the molecule. For instance, NOESY can reveal steric crowding by showing correlations between protons on the substituents that are spatially near the oxadiazole ring. In cases of bulky substituents, NOESY can help to understand their preferred orientation.
Comparison of 2D NMR Techniques for 1,3,4-Oxadiazole Structural Confirmation
| Technique | Primary Application | Strengths | Limitations |
| HSQC | Identifies one-bond ¹H-¹³C correlations. | Highly sensitive; excellent for assigning protonated carbons in substituents. | Provides no information about the quaternary carbons of the oxadiazole ring. |
| HMBC | Identifies two- and three-bond ¹H-¹³C correlations. | Crucial for connecting substituents to the C2 and C5 positions of the oxadiazole ring. | Less sensitive than HSQC; requires careful optimization of the long-range coupling delay. |
| COSY | Identifies through-bond ¹H-¹H correlations. | Excellent for establishing the proton spin systems within the substituents. | Does not provide information about the connectivity to the oxadiazole core. |
| NOESY | Identifies through-space ¹H-¹H correlations. | Useful for determining the 3D conformation and identifying steric interactions between substituents. | Interpretation can be complex; requires careful analysis of cross-peak intensities. |
Experimental Protocols
The following are generalized protocols for acquiring 2D NMR spectra for a 2,5-disubstituted 1,3,4-oxadiazole on a 400 MHz spectrometer.
Sample Preparation
-
Dissolve 5-10 mg of the purified 1,3,4-oxadiazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
HSQC Experiment
-
Pulse Program: Standard gradient-selected HSQC (e.g., hsqcedetgpsp on Bruker).
-
Spectral Width: ¹H dimension: determined from the ¹H spectrum; ¹³C dimension: ~0-180 ppm.
-
Number of Scans: 2-4 per increment.
-
Number of Increments: 256-512 in the F1 dimension.
-
Relaxation Delay: 1.5-2.0 s.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
HMBC Experiment
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker).
-
Spectral Width: Same as HSQC.
-
Number of Scans: 8-16 per increment.
-
Number of Increments: 256-512 in the F1 dimension.
-
Relaxation Delay: 1.5-2.0 s.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 2-3 bond couplings (typically 8-10 Hz).
COSY Experiment
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf on Bruker).
-
Spectral Width: Same in both dimensions, determined from the ¹H spectrum.
-
Number of Scans: 2-4 per increment.
-
Number of Increments: 256-512 in the F1 dimension.
-
Relaxation Delay: 1.5-2.0 s.
NOESY Experiment
-
Pulse Program: Standard phase-sensitive gradient-selected NOESY (e.g., noesygpph on Bruker).
-
Spectral Width: Same as COSY.
-
Number of Scans: 8-16 per increment.
-
Number of Increments: 256-512 in the F1 dimension.
-
Relaxation Delay: 1.5-2.0 s.
-
Mixing Time: 500-800 ms (optimized based on the molecule's size).
Conclusion
The structural confirmation of 1,3,4-oxadiazoles requires a multi-faceted analytical approach where 2D NMR spectroscopy plays a pivotal role. While HSQC and COSY are essential for characterizing the substituents, the HMBC experiment is the linchpin for unequivocally establishing the connectivity to the 1,3,4-oxadiazole core. NOESY provides valuable conformational insights. By judiciously applying this suite of 2D NMR techniques, researchers can ensure the structural integrity of their synthesized compounds, a critical step in the drug discovery and development pipeline.
References
-
Gomtsyan, A. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(7), 3123–3143. [Link]
-
Kim, B. S., et al. (2018). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
-
Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-222. [Link]
-
Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-455. [Link]
-
University of Wisconsin-Madison. (n.d.). Two Dimensional NMR. Organic Chemistry Data. [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Stefaniak, L., et al. (1998). O-17 NMR studies of substituted 1,3,4-oxadiazoles. Magnetic Resonance in Chemistry, 36(4), 281-283. [Link]
-
Nanalysis. (2019). 2D NMR Experiments - HETCOR. [Link]
-
Goldberg, K., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 600-604. [Link]
-
Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Varian. [Link]
-
Wang, S., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2304-2319. [Link]
-
ACD/Labs. (2008). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]
-
The Organic Chemistry Tutor. (2020, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! YouTube. [Link]
-
Contreras, R., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522. [Link]
-
Kumar, K. A., et al. (2011). SYNTHESIS OF 2,5-DISUBSTITUTED-1,3,4-OXADIAZOLES USING ETHYL OLEATE AS PRECURSOR. Rasayan Journal of Chemistry, 4(3), 573-578. [Link]
-
Yurttas, L., et al. (2021). Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as MAO-B inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic Chemistry, 112, 104917. [Link]
-
Bull, J. A., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12148–12161. [Link]
-
Fahim, M. A., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2304-2319. [Link]
Sources
- 1. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as MAO-B inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acdlabs.com [acdlabs.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
A Tale of Two Isomers: A Comparative Analysis of 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Derivatives in Drug Discovery
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the five-membered oxadiazole ring system, with its two nitrogen atoms and one oxygen atom, has emerged as a privileged motif. The constitutional isomers, 1,3,4-oxadiazole and 1,2,4-oxadiazole, while structurally similar, exhibit distinct physicochemical and pharmacological profiles that significantly influence their journey from laboratory synthesis to clinical application. This guide provides a comprehensive, data-supported comparative analysis of these two pivotal scaffolds, offering researchers, scientists, and drug development professionals a detailed understanding of their respective strengths and liabilities.
Structural and Physicochemical Distinctions: More Than Just a Numbers Game
The arrangement of heteroatoms within the oxadiazole ring dictates its electronic distribution, aromaticity, and potential for intermolecular interactions—key determinants of a drug's pharmacokinetic and pharmacodynamic properties.
The 1,3,4-oxadiazole isomer is symmetrical, a feature that often translates to greater thermal stability. It is considered to possess a higher degree of aromaticity compared to its 1,2,4-counterpart.[1] This heightened aromatic character can contribute to more favorable metabolic stability.[2] In contrast, the 1,2,4-oxadiazole ring is asymmetrical and is considered to have a lower aromatic character, behaving more like a conjugated diene.[1] This difference in electron distribution impacts their roles as bioisosteres. For instance, the 1,2,4-oxadiazole ring is often employed as a bioisosteric replacement for esters and amides to address metabolic liabilities associated with these functional groups.[3]
A comparative study on amino-substituted derivatives of both isomers revealed significant differences in their physical and pharmaceutical properties, which were attributed to variations in hydrogen bond acceptor and donor strength.[1][4] Generally, 1,3,4-oxadiazole derivatives tend to exhibit lower lipophilicity and higher aqueous solubility than their 1,2,4-isomers, which can have profound implications for drug formulation and bioavailability.[2]
Comparative Synthesis: Crafting the Core Scaffolds
The synthetic accessibility of a scaffold is a critical consideration in drug development. Both oxadiazole isomers are accessible through various synthetic routes, often starting from common precursors.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A prevalent and straightforward method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. This is commonly achieved by treating a mixture of a carboxylic acid and a hydrazide with a dehydrating agent such as phosphoryl chloride (POCl₃).[5]
Caption: Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles frequently proceeds through the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride. This method, however, can sometimes lead to a mixture of products.[6] One-pot procedures under microwave irradiation have been developed to improve efficiency and yield.[7]
Caption: Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Biological Activity Showdown: A Comparative Look at Therapeutic Potential
Both 1,3,4- and 1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Direct comparative studies of structurally analogous derivatives are invaluable for discerning the more promising isomer for a given therapeutic target.
Anticancer Activity
The oxadiazole scaffold is a recurring feature in the design of novel anticancer agents. A study by Polothi et al. synthesized and evaluated a series of compounds that interestingly contained both a 1,2,4-oxadiazole and a 1,3,4-oxadiazole moiety. One such derivative, 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole , displayed potent anticancer effects against MCF-7, A549, and MDA-MB-231 cancer cell lines, with IC₅₀ values ranging from 0.34 to 2.45 µM, by inhibiting the epidermal growth factor receptor (EGFR).[8]
While this hybrid molecule shows the potential of combining both isomers, other studies focusing on derivatives of a single isomer have also yielded potent compounds. For instance, certain 1,3,4-oxadiazole derivatives have shown to be 30 times more potent than 5-fluorouracil against liver cancer cell lines.[9] Similarly, various 1,2,4-oxadiazole derivatives have demonstrated significant anticancer activity against multiple human cancer cell lines.[3]
Table 1: Comparative Anticancer Activity of Oxadiazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Oxadiazole/1,2,4-Oxadiazole Hybrid | MCF-7 (Breast) | 0.34 ± 0.025 | [8] |
| A549 (Lung) | <10 | [8] | |
| MDA-MB-231 (Breast) | <10 | [8] | |
| 1,3,4-Oxadiazole Derivative | HepG2 (Liver) | Significantly lower than 5-FU | [9] |
| 1,2,4-Oxadiazole Derivative | U937 (Leukemia) | 0.29 | [3] |
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Both oxadiazole isomers have been explored for this purpose. Derivatives of 1,3,4-oxadiazole have shown potent activity against a range of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.[5][10] For instance, certain 1,3,4-oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml against various S. aureus strains.
While direct comparative studies with analogous 1,2,4-oxadiazole derivatives are less common in the literature, the 1,3,4-oxadiazole scaffold has been extensively reviewed for its broad antimicrobial potential.[5][10]
Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| OZE-I | S. aureus USA100 | 4 | |
| OZE-II | S. aureus USA100 | 8 | |
| OZE-III | S. aureus | 8-32 | |
| Derivative 1 | P. aeruginosa | Stronger than ciprofloxacin | [5] |
| Derivative 1 | S. aureus | Comparable to ciprofloxacin | [5] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a host of diseases, making the development of novel anti-inflammatory agents a priority. Both 1,3,4- and 1,2,4-oxadiazole derivatives have been investigated as potential cyclooxygenase-2 (COX-2) inhibitors, a key target in anti-inflammatory drug design. Diaryl-substituted derivatives of both isomers have been reported to exhibit significant and selective COX-2 inhibition. This suggests that either scaffold can be a suitable starting point for the development of new anti-inflammatory drugs, with the specific substitution pattern playing a crucial role in determining potency and selectivity.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of representative oxadiazole derivatives and for a key biological assay.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
This protocol describes a general procedure for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via the condensation of a carboxylic acid and a hydrazide using phosphoryl chloride.[5]
Materials:
-
Aromatic carboxylic acid (0.01 mol)
-
4-Methoxybenzohydrazide (1.66 g, 0.01 mol)
-
Phosphoryl chloride (15 mL)
-
Crushed ice
-
Sodium bicarbonate solution (10% w/v)
-
Ethyl acetate
-
Acetone
Procedure:
-
A mixture of the aromatic acid (0.01 mol) and 4-methoxybenzohydrazide (0.01 mol) in phosphoryl chloride (15 mL) is refluxed on a steam bath for 5-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate:acetone (9:1) mixture as the eluent.
-
After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice (approximately 200 g) with continuous stirring.
-
The solid that separates is collected and neutralized with a 10% sodium bicarbonate solution.
-
The resulting solid is filtered, washed with water, dried, and recrystallized from an appropriate solvent to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.
Protocol 2: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Oxadiazole derivative test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the oxadiazole derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value for each compound.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion: Choosing the Right Isomer for the Job
The comparative analysis of 1,3,4- and 1,2,4-oxadiazole derivatives reveals a nuanced picture. While both isomers are rich sources of biologically active compounds, their subtle structural and electronic differences can lead to significant variations in their physicochemical properties and pharmacological activities. The 1,3,4-oxadiazole scaffold, with its symmetry and higher aromaticity, often presents advantages in terms of metabolic stability and aqueous solubility. Conversely, the 1,2,4-oxadiazole ring serves as an effective bioisostere for esters and amides, providing a valuable tool for overcoming specific drug metabolism challenges.
Ultimately, the choice between these two isomeric scaffolds will depend on the specific therapeutic target and the desired drug-like properties. A thorough understanding of their comparative profiles, as outlined in this guide, will empower researchers to make more informed decisions in the design and development of the next generation of oxadiazole-based therapeutics.
References
-
Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. E-Journal of Chemistry. [Link]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. The Official Journal of the Brazilian Chemical Society. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules. [Link]
-
Goldberg, K., Groombridge, S., Hudson, J. et al. Oxadiazole isomers: all bioisosteres are not created equal. Research Square. [Link]
-
Synthesis and antimicrobial activity of some 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. [Link]
-
Polothi, R. et al. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. [Link]
-
Yadav, U. M., Bhawe, V. G., Patil, R. C., & Pandit, R. D. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry. [Link]
-
Baluja, S., Godvani, N., & Chanda, S. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. SciSpace. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development. [Link]
-
ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. ResearchGate. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]
-
Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. Molecules. [Link]
-
1, 3, 4-Oxadiazole as antimicrobial agents: An overview. Journal of Chemical and Pharmaceutical Research. [Link]
-
New 1,2,4- and 1,3,4-oxadiazole materials: Synthesis, and mesomorphic and luminescence properties. ResearchGate. [Link]
-
Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. [Link]
-
Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Molecules. [Link]
-
Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Thai Science. [Link]
-
Review article on 1, 3, 4-oxadiazole derivaties and it's pharmacological activities. ResearchGate. [Link]
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Cyclopropyl-Substituted Oxadiazoles and Their Analogs
Introduction: The Oxadiazole Scaffold and the Significance of Substitution
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester groups make it a privileged scaffold in drug design.[1][2] The biological activity of 1,3,4-oxadiazole derivatives is profoundly influenced by the nature of the substituents at the 2- and 5-positions. These substituents modulate the compound's lipophilicity, steric profile, and electronic distribution, thereby affecting its interaction with biological targets.[2]
Among the myriad of possible substitutions, small, strained rings like cyclopropyl groups have emerged as intriguing moieties. The cyclopropyl group can enhance metabolic stability, improve binding affinity to target proteins, and introduce a unique three-dimensional character to an otherwise planar molecule. This guide provides a comparative analysis of the biological activities of cyclopropyl-substituted oxadiazoles against those bearing other common substituents, with a focus on antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in the strategic design of novel oxadiazole-based therapeutic agents.
Antimicrobial Activity: A Direct Comparison
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[1] The 1,3,4-oxadiazole scaffold has been extensively explored for this purpose, with various derivatives showing potent activity against a range of pathogens.[3][4]
The Promise of the Cyclopropyl Moiety
Recent studies have highlighted the potential of cyclopropyl-substituted oxadiazoles as effective antibacterial agents. A notable example is N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide (OZE-I) , which has demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1]
In a comparative study, OZE-I exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL against seven different S. aureus strains. This activity was comparable to another potent derivative, OZE-II, which features a dimethoxyphenyl and a complex benzamide substituent. Both OZE-I and OZE-II were significantly more active than OZE-III, a pentanamide derivative with a chlorophenyl substitution, which had MICs in the range of 8 to 32 μg/mL.[1] This data suggests that the compact, rigid structure of the cyclopropyl group can be highly effective in conferring antibacterial properties, rivaling more complex substitutions.
Comparative Antimicrobial Data
The following table summarizes the antimicrobial activity of the cyclopropyl-substituted oxadiazole OZE-I in comparison to other substituted analogs against various strains of S. aureus.
| Compound ID | Key Substituents | S. aureus Strain | MIC (μg/mL)[1] |
| OZE-I | Cyclopropylcarboxamide , Tetrahydronaphthalene | USA100 | 4 |
| USA300 | 16 | ||
| MW2 | 16 | ||
| OZE-II | Dimethoxyphenyl, Dimethyloxazolidin-sulfonyl-benzamide | USA100 | 8 |
| USA300 | 16 | ||
| MW2 | 16 | ||
| OZE-III | Chlorophenyl, Pentanamide | USA100 | 8 |
| USA300 | 32 | ||
| MW2 | 32 |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of substituted 1,3,4-oxadiazoles against S. aureus strains.
The data clearly indicates that the cyclopropyl-containing compound, OZE-I, is a highly potent antimicrobial agent against S. aureus. Its efficacy, particularly against the USA100 strain, surpasses that of the more elaborately substituted OZE-II and the simpler OZE-III. This underscores the value of the cyclopropyl moiety in the design of novel antibacterial oxadiazoles.
Anticancer Activity: Exploring the Potential
The 1,3,4-oxadiazole nucleus is a common feature in many compounds with significant anticancer activity, targeting a variety of mechanisms including enzyme inhibition and disruption of cellular signaling pathways.[5][6][7][8][9]
While direct comparative studies on the anticancer activity of cyclopropyl-substituted oxadiazoles are limited, research on closely related heterocyclic systems provides valuable insights. For instance, a series of 2-cyclopropylimidazo[2,1-b][10][11][12]-thiadiazole derivatives, bioisosteres of oxadiazoles, have been synthesized and evaluated for their antitumor activity. One of the most active compounds in this series, 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][10][11][12]thiadiazole, showed selectivity towards leukemic cancer cell lines in the National Cancer Institute's 60-cell line screen.[11] This suggests that the cyclopropyl group can be a valuable component in the design of cytotoxic agents based on five-membered heterocycles.
Comparative Anticancer Data for Other Substituted Oxadiazoles
In contrast, a vast body of literature exists on the anticancer properties of oxadiazoles with other substitutions. These compounds have demonstrated potent activity against a wide range of cancer cell lines.
| Compound Type | Key Substituents | Cancer Cell Line | IC50 (μM) |
| 2,5-Diaryl-1,3,4-oxadiazole | 2-(phenylsulfanylmethyl)phenyl, 4-pyridyl | MDA-MB-231 (Breast) | <10[13] |
| 2,5-Diaryl-1,3,4-oxadiazole | 4-chlorophenyl, 2-thioxo | MCF-7 (Breast) | Activity comparable to Adriamycin[9] |
| 2,5-Diaryl-1,3,4-oxadiazole | 3-trifluoromethyl-piperazine | HepG2 (Liver) | More effective than 5-fluorouracil[9] |
| 2-Amino-1,3,4-oxadiazole | 2,4-Dimethylphenyl, 4-methoxyphenyl | MDA-MB-435 (Melanoma) | Growth Percent of 15.43[10] |
| 1,3,4-oxadiazole-Mannich base | Pyridin-4-yl, secondary amines | NUGC (Gastric) | 0.021[12] |
Table 2: Anticancer activity of various substituted 1,3,4-oxadiazoles.
The data in Table 2 showcases the significant cytotoxic potential of 1,3,4-oxadiazoles bearing aryl, heteroaryl, and amino substitutions. While direct comparative data for cyclopropyl-oxadiazoles is needed, the promising results from related thiadiazoles suggest that this is a fertile area for future research and development in cancer therapeutics.
Anti-inflammatory Activity: An Area for Future Exploration
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The 1,3,4-oxadiazole scaffold has been investigated for its anti-inflammatory properties, with many derivatives showing promising results.[14]
Currently, there is a notable lack of published data specifically evaluating the anti-inflammatory activity of cyclopropyl-substituted oxadiazoles. This represents a significant gap in the literature and an opportunity for further investigation.
Anti-inflammatory Potential of Other Substituted Oxadiazoles
Numerous studies have demonstrated the anti-inflammatory efficacy of 2,5-disubstituted-1,3,4-oxadiazoles with various aryl and alkyl groups. The carrageenan-induced rat paw edema model is a standard assay for evaluating acute anti-inflammatory activity.
| Compound Type | Key Substituents | % Inhibition of Paw Edema | Reference |
| 2,5-Disubstituted-1,3,4-oxadiazole | 4-methoxyphenyl, 4-fluorophenyl | 46.42 | |
| 2,5-Disubstituted-1,3,4-oxadiazole | 4-methoxyphenyl, 4-hydroxyphenyl | 50.00 | |
| Aroylpropionic acid-based oxadiazole | Varied aryl groups | up to 89.50 | [14] |
| 2,5-Diaryl-1,3,4-oxadiazole | Methylsulfonyl-phenyl moieties | Superior to celecoxib | [12] |
Table 3: Anti-inflammatory activity of substituted 1,3,4-oxadiazoles in the carrageenan-induced rat paw edema model.
The data in Table 3 clearly demonstrates the potential of the 1,3,4-oxadiazole nucleus as a scaffold for the development of novel anti-inflammatory agents. The high percentage of edema inhibition observed for several derivatives suggests that with appropriate substitution, potent anti-inflammatory compounds can be obtained. The exploration of cyclopropyl substitution in this context is a logical and promising next step.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key biological assays discussed in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats (e.g., Wistar or Sprague-Dawley) to the experimental conditions for a sufficient period.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle (control) to different groups of rats, typically via oral or intraperitoneal injection.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
The 1,3,4-oxadiazole scaffold remains a highly versatile and promising platform for the development of new therapeutic agents. This guide has provided a comparative overview of the biological activities of cyclopropyl-substituted oxadiazoles and their analogs, highlighting key findings in the areas of antimicrobial, anticancer, and anti-inflammatory research.
The available data strongly supports the potential of the cyclopropyl moiety in enhancing the antimicrobial activity of 1,3,4-oxadiazoles, with potency comparable or superior to more complex substitutions. While direct evidence for the anticancer and anti-inflammatory effects of cyclopropyl-oxadiazoles is still emerging, preliminary findings from related heterocyclic systems are encouraging.
Future research should focus on the synthesis and systematic evaluation of a broader range of 2- and 5-cyclopropyl-substituted 1,3,4-oxadiazoles to establish a comprehensive structure-activity relationship for anticancer and anti-inflammatory activities. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds.
References
-
Ahsan, M. J., et al. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. Bioorganic & Medicinal Chemistry Letters, 24(15), 3349-3352. [Link]
-
Bhandari, S. V., et al. (2008). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences, 70(5), 638-642. [Link]
-
Kumar, D., et al. (2012). Synthesis and anticancer evaluation of novel 2-cyclopropylimidazo[2,1-b]-t[10][11][12]hiadiazole derivatives. European Journal of Medicinal Chemistry, 53, 31-39. [Link]
-
Özdemir, A., et al. (2015). Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases. European Journal of Medicinal Chemistry, 92, 635-644. [Link]
-
Popa, M., et al. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 25(18), 4253. [Link]
-
Rani, P., & Srivastava, V. K. (2024). 1,3,4-Oxadiazoles as Anticancer Agents: A Review. Recent Patents on Anti-Cancer Drug Discovery, 19(3), 257-267. [Link]
-
Singh, P., et al. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Archiv der Pharmazie, 353(12), e2000244. [Link]
-
Husain, A., et al. (2009). Aroylpropionic acid based 2,5-disubstituted-1,3,4-oxadiazoles: synthesis and their anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 44(8), 3197-3204. [Link]
-
Ahsan, M. J., et al. (2013). Design and synthesis of new 2,5-disubstituted-1,3,4-oxadiazole analogues as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(5), 1347-1351. [Link]
-
Riaz, H., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5693. [Link]
-
Sharma, S., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Molecules, 26(21), 6437. [Link]
-
Nayak, S. K., et al. (2012). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Journal of Pharmacy and Bioallied Sciences, 4(4), 277-283. [Link]
-
Soni, B., et al. (1987). Antiinflammatory and antiproteolytic properties of naphthlthiosemicarbazides and cyclized oxadiazoles. Journal of Pharmaceutical Sciences, 76(11), 853-855. [Link]
-
Nayak, S. K., et al. (2012). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Journal of Pharmacy and Bioallied Sciences, 4(4), 277-283. [Link]
-
Gouault, N., et al. (2004). Synthesis and Potential Anti-Inflammatory Activity of Some Tetrahydrophthalazinones. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(6), 475-480. [Link]
-
Kumar, S., et al. (2010). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. International Journal of ChemTech Research, 2(3), 1546-1552. [Link]
-
Popa, M., et al. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 25(18), 4253. [Link]
-
Kumar, S., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Thai Journal of Pharmaceutical Sciences, 45(6), 428-434. [Link]
-
Husain, A., et al. (2017). Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016. Current Bioactive Compounds, 13(2), 101-111. [Link]
-
Yadav, P., & Singh, A. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development, 8(10), a85-a90. [Link]
-
Hamdy, N. A., et al. (2013). SYNTHESIS, TUMOR INHIBITORY AND ANTIOXIDANT ACTIVITY OF NEW POLYFUNCTIONALLY 2-SUBSTITUTED 5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica ñ Drug Research, 70(1), 85-96. [Link]
-
Chaudhary, T., et al. (2024). Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. Current Organic Synthesis, 21(8), 1014-1020. [Link]
-
Scaccia, F., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(21), 5133. [Link]
-
Gałęziowska, J., & Wujec, M. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]
-
Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-th[10][11][12]iadiazol-2-yl)- propionamide toward human tumor cells in vitro. Biopolymers and Cell, 39(2), 136-142. [Link]
-
Scaccia, F., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(21), 5133. [Link]
-
Kuncheria, R., & Jain, S. K. (2009). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung, 59(11), 562-566. [Link]
-
Bell, S. C., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 38(9), 1500-1507. [Link]
-
Naclerio, G. A., et al. (2019). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology, 14, 1105-1116. [Link]
-
Lelyukh, M., et al. (2023). Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. Pharmacia, 70(4), 981-988. [Link]
-
Grover, J., et al. (2015). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. RSC Advances, 5(56), 45532-45539. [Link]
-
Al-Omair, M. A., & El-Sayed, W. A. (2020). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 25(16), 3583. [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
Sala, A., & Rossoni, G. (2010). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 14(19), 2196-2224. [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
Singh, A., et al. (2022). Synthesis and Biological Activity of Oxadiazole Derivatives. Preprints. [Link]
-
Zhang, H. Z., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215-5223. [Link]
-
Chen, Y., et al. (2024). Extended structure-activity relationship studies of theox[10][13]adiazolo[3,4-b]pyrazine-containing colistin adjuvants. European Journal of Medicinal Chemistry, 265, 116086. [Link]
-
Bhat, K. S., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 310-314. [Link]
-
Unnikrishnan, V. K., et al. (2018). Review Article on Substituted 1,3,4-Oxadiazole Derivatives and their Biological Activities. Research Journal of Pharmacy and Technology, 11(7), 3182-3189. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides [pharmacia.pensoft.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thaiscience.info [thaiscience.info]
- 14. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Primary Standard: A Guide to qNMR for Absolute Purity Determination of Novel Chemical Entities
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity (NCE) from discovery to clinical application is paved with rigorous analytical checkpoints. Among the most critical is the unambiguous determination of its absolute purity. While chromatographic techniques have long been the workhorses of purity assessment, they are fundamentally relative methods. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary method that provides a direct, SI-traceable measure of purity, offering a higher level of analytical certainty.[1][2]
This guide provides an in-depth comparison of qNMR with traditional methods, supported by experimental data and validated protocols. It is designed to equip you with the expertise to implement qNMR as a self-validating system for the purity assessment of NCEs, grounded in authoritative standards and field-proven insights.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Unlike chromatographic methods like HPLC, which rely on the response factor of a molecule to a detector (e.g., UV absorbance), qNMR is based on a fundamental physical principle: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3][4] This allows for the direct quantification of an analyte against a certified internal standard of a different compound, eliminating the need for a chemically identical reference standard of the analyte—which often does not exist for an NCE.[1]
This core principle positions qNMR as a primary ratio method of measurement, capable of delivering an absolute purity value (e.g., mass fraction), traceable to the International System of Units (SI).[5][6]
An Orthogonal Approach: qNMR vs. HPLC in Performance
Relying on a single analytical method can be misleading. An orthogonal approach, using techniques based on different physical principles, provides a more comprehensive and reliable assessment of a compound's purity.[7] Cross-validating qNMR (a spectroscopic method) with HPLC (a chromatographic method) ensures the highest degree of confidence in a reported purity value.
The following table summarizes a typical performance comparison for the purity assessment of a novel small molecule.
| Performance Metric | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative ¹H NMR (qNMR) | Rationale and Causality |
| Purity Assay (%) | 99.2% (Area Normalization) | 99.1% (w/w vs. Internal Standard) | HPLC area percent assumes all impurities have the same response factor as the main peak, which is rarely true. qNMR provides a direct mass/mass (w/w) purity, which is more accurate.[7] |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% | qNMR often shows a tighter recovery range as it is less susceptible to matrix effects and variations in impurity response factors.[3][7] |
| Precision (RSD) | < 1.0% | < 0.5% | The high precision of modern NMR spectrometers and the robustness of the internal standard method can lead to superior repeatability.[7][8] |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over a defined range.[7][9] |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | HPLC-UV is generally more sensitive, making it excellent for trace impurity detection.[7][10] |
| Limit of Quantification (LOQ) | ~0.03% | ~0.3% | Consistent with its higher sensitivity, HPLC has a lower LOQ, ideal for quantifying low-level impurities.[7][10] |
| Reference Standard | Requires a certified reference standard of the analyte. | Can use a universal, certified internal standard (e.g., maleic acid, DSS). | This is a key advantage for NCEs, where a specific reference standard may be unavailable or of uncertified purity.[1] |
| Structural Confirmation | No | Yes | qNMR provides simultaneous, unambiguous structural confirmation of the analyte and can help identify impurities in the same experiment.[1] |
Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.[7]
The Workflow of a Self-Validating qNMR Purity Assay
A robust analytical method must be a self-validating system. The qNMR workflow is designed to ensure traceability, accuracy, and reliability at every stage. Key decisions, such as the selection of the internal standard and the setting of acquisition parameters, are critical for the validity of the final result.
Caption: The qNMR workflow for absolute purity determination.
Experimental Protocols: A Step-by-Step Guide
Trustworthiness in an analytical result stems from a meticulously executed and well-documented protocol. The following sections detail the critical steps in performing a qNMR purity determination.
Selecting the Optimal Internal Standard
The choice of internal standard is the cornerstone of the experiment. An inappropriate standard will directly translate to an inaccurate result.[11] The ideal standard must be chosen based on a logical evaluation of its properties relative to the analyte and the solvent system.
Caption: Decision tree for selecting a qNMR internal standard.
Key Criteria for Internal Standard Selection:
-
High Purity & Stability: Must have a certified purity traceable to a primary standard (e.g., NIST) and be chemically stable, non-volatile, and non-hygroscopic.[12][13]
-
Solubility: Must be fully soluble in the same deuterated solvent as the analyte to ensure a homogeneous solution.[8]
-
Spectral Simplicity: Should ideally have a simple spectrum with one or a few sharp singlets in a region of the spectrum that is free from analyte or impurity signals.[13]
-
Chemical Inertness: Must not react with the analyte, the solvent, or trace water.[13]
-
Appropriate T1: The spin-lattice relaxation time (T1) should not be excessively long, to allow for reasonable experiment times.[13]
Sample Preparation Protocol
-
Weighing: Using a calibrated microbalance (readability of 0.01 mg or better), accurately weigh approximately 5-10 mg of the novel chemical entity (analyte) and an equimolar amount of the selected internal standard into a clean, dry vial.[14] Record the weights precisely.
-
Dissolution: Transfer the weighed solids to a clean 5 mm NMR tube. Add the appropriate volume of deuterated solvent (e.g., 600 µL of DMSO-d₆) using a calibrated pipette.[14]
-
Homogenization: Ensure complete dissolution by vortexing the NMR tube until no solid particles are visible. A homogeneous solution is critical for accurate shimming and quantification.[8]
NMR Data Acquisition Protocol
The key to quantitative accuracy is ensuring the NMR experiment is run under conditions that allow for complete relaxation of all protons between scans. This prevents signal saturation, which leads to systematic errors in integration.[11]
-
Instrument Setup: Lock and shim the instrument on the prepared sample. Do not spin the sample, as this can introduce spinning sidebands that interfere with integration.
-
Determine T1 Relaxation Times:
-
The most critical parameter for quantification is the relaxation delay (d1). To set it correctly, you must first measure the T1 values for both the analyte and internal standard signals.
-
Use the inversion-recovery pulse sequence (t1ir).[15]
-
This experiment acquires a series of spectra with varying delay times (τ). The signal intensity for each peak will go from negative to positive, passing through a "null" point.
-
The instrument software fits the intensity recovery curve for each peak to an exponential function to calculate its T1 value.[16][17]
-
-
Set Quantitative Acquisition Parameters:
-
Pulse Angle: Use a calibrated 90° pulse (p1) to ensure maximum and uniform excitation across the spectrum.[8]
-
Relaxation Delay (d1): Set d1 to be at least 5 times the longest measured T1 value (d1 ≥ 5 × T1max).[8][17] This ensures >99% relaxation for all signals, which is mandatory for accurate integration.
-
Acquisition Time (at): Typically 2-4 seconds is sufficient to ensure sharp signals.
-
Number of Scans (ns): Acquire enough scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[8]
-
Data Processing and Purity Calculation
-
Processing: Manually apply Fourier transform, phase correction, and baseline correction. Automated routines can introduce errors, so manual processing is recommended for the highest accuracy.[12]
-
Integration: Carefully integrate one well-resolved, non-overlapping signal for the analyte and one for the internal standard.
-
Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:[5]
Purityₐ (%) = (Iₐ / IₛₜᏧ) × (NₛₜᏧ / Nₐ) × (Mₐ / MₛₜᏧ) × (mₛₜᏧ / mₐ) × PurityₛₜᏧ
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Weighed mass
-
PurityₛₜᏧ: Certified purity of the internal standard
-
Subscripts 'a' and 'std' refer to the analyte and standard, respectively.
-
Regulatory Landscape and Validation
The use of qNMR for purity determination is increasingly recognized by regulatory bodies. The USP has proposed adopting qNMR as a primary measurement method, aligning with modern metrological principles.[5] Validation of a qNMR method should follow the principles outlined in the ICH Q2(R1) guideline, which covers spectroscopic techniques.[18][19][20]
The validation approach is shifting from a simple checklist of parameters to defining an Analytical Target Profile (ATP) . The ATP pre-defines the performance requirements of the method, including the Target Measurement Uncertainty (TMU) . The method is considered valid if it can be shown that the measured uncertainty is within the target uncertainty.[5]
The Uncertainty Budget
Trustworthiness requires a comprehensive understanding of all potential sources of error. An uncertainty budget is a systematic way to quantify the contribution of each parameter to the final combined uncertainty of the purity value.
Major Sources of Uncertainty in qNMR: [1][5][21]
-
Weighing: Uncertainty from the balance calibration and the repeatability of weighing the analyte and standard.
-
Purity of Standard: The uncertainty stated on the certificate of the Certified Reference Material.
-
Molar Masses: Uncertainty in the atomic weights used to calculate molar masses.
-
Integration: The repeatability of signal integration, influenced by S/N, phasing, and baseline correction.
-
Repeatability: The overall precision of preparing multiple samples and acquiring the data.
The combined standard uncertainty (u_c) is typically calculated using the root sum of squares (RSS) of the individual standard uncertainties (u_i).[22]
Conclusion: Adopting the Gold Standard
For novel chemical entities, where the absence of a dedicated reference standard is common, qNMR provides an unparalleled solution for absolute purity determination. Its foundation in a primary physical principle, combined with a workflow that ensures metrological traceability, makes it a uniquely powerful and trustworthy tool. By serving as an orthogonal method to traditional chromatography, qNMR not only validates purity results but also provides simultaneous structural confirmation, enhancing the quality and integrity of the entire drug development process. Adopting qNMR is not merely an alternative; it is an elevation of analytical standards, providing the highest confidence in the quality of your NCE.
References
-
H-1 T1 Relaxation Time Measurement. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Measuring relaxation times - Inversion recovery for T1. (n.d.). University of Cambridge. Retrieved from [Link]
-
Dai, T., et al. (2019). The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets. Molecules. Retrieved from [Link]
-
A useful workflow to estimate T1 for quantitative NMR analysis. (n.d.). Nanalysis. Retrieved from [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). Integrated Molecular Structure Education and Research Center, UCLA. Retrieved from [Link]
-
USP. (2020). Stimuli to the Revision Process: A Holistic Approach to the Validation of Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopic Methods. United States Pharmacopeia. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Muelaner, J. (n.d.). Calculating an Uncertainty Budget for a Measurement. Retrieved from [Link]
-
King, B., & Raggatt, M. (2003). An uncertainty budget for the determination of the purity of glyphosate by quantitative nuclear magnetic resonance (QNMR) spectroscopy. Accreditation and Quality Assurance, 8(11), 522-528. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
An uncertainty budget for the determination of the purity of glyphosate by quantitative nuclear magnetic resonance (QNMR) spectroscopy. (2003). R Discovery. Retrieved from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2023). YouTube. Retrieved from [Link]
-
T1 relaxation experiment. (n.d.). Northwestern University, IMSERC. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. Retrieved from [Link]
-
Williamson, D. C., et al. (2023). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Molecules. Retrieved from [Link]
-
Estimating T1s for 1Hs in your sample on the Bruker NMR. (n.d.). University of Vermont. Retrieved from [Link]
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Retrieved from [Link]
-
Calculation of Measurement Uncertainty in Environmental Laboratories. (2003). Nordtest. Retrieved from [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. (2020). ResearchGate. Retrieved from [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2023). Patsnap. Retrieved from [Link]
-
EMA. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]
-
Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. Retrieved from [Link]
-
Let's try doing quantitative NMR. (n.d.). JEOL Ltd. Retrieved from [Link]
-
Hart, C. K. (2022). How do I choose a reference standard for my Q-NMR analysis?. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. usp.org [usp.org]
- 6. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. T1 Relaxation Time Measurement [nmr.chem.ucsb.edu]
- 17. imserc.northwestern.edu [imserc.northwestern.edu]
- 18. database.ich.org [database.ich.org]
- 19. starodub.nl [starodub.nl]
- 20. ema.europa.eu [ema.europa.eu]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. Calculating an Uncertainty Budget for a Measurement - Dr Jody Muelaner [muelaner.com]
A Senior Application Scientist's Guide to LC-MS Metabolite Identification for 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
Introduction: Charting the Metabolic Fate of a Novel Oxadiazole Compound
In the landscape of drug discovery and development, a thorough understanding of a candidate's metabolic fate is not merely a regulatory requirement; it is a cornerstone of building a robust safety and efficacy profile. The biotransformation of a parent drug into its metabolites can dramatically alter its pharmacological activity, duration of action, and potential for toxicity. The subject of our analysis, 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine, presents a unique combination of structural motifs: a metabolically robust 1,3,4-oxadiazole ring, a potentially labile N-methyl secondary amine, and a cyclopropyl group, which can be both a metabolic blocker and a site for bioactivation.[1][2][3][4]
This guide provides a comprehensive, technically-grounded strategy for the identification of its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). As the gold standard for metabolite identification, LC-MS, particularly high-resolution mass spectrometry (HRMS), offers unparalleled sensitivity and structural elucidation capabilities for the diverse range of metabolites typically encountered in drug metabolism studies.[5][6][7] We will move beyond a simple recitation of methods to explain the causality behind our experimental choices, ensuring a self-validating and scientifically rigorous approach.
Pillar 1: Predicted Metabolic Pathways - An Expert Assessment
Before any sample is injected, a critical analysis of the parent structure allows us to predict the most probable metabolic "hotspots." This predictive step is crucial for designing an efficient analytical strategy, as it informs which mass shifts to monitor and what types of biotransformations to expect.
The structure of this compound suggests several potential metabolic pathways mediated primarily by Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs):
-
Phase I Reactions (Functionalization):
-
N-Demethylation: The N-methyl group is a classic site for oxidative metabolism, leading to the formation of a secondary amine. This is often a major clearance pathway for N-methylated compounds.
-
Hydroxylation of the Cyclopropyl Ring: While the high C-H bond energy of the cyclopropyl ring can reduce susceptibility to oxidation, it is not metabolically inert.[1] Hydroxylation can occur, and in some cases, the ring can undergo oxidative ring-opening, potentially forming reactive intermediates.[1][8]
-
Oxidation of the Methylene Bridge: The carbon atom linking the oxadiazole ring and the amine could be a site for hydroxylation.
-
1,3,4-Oxadiazole Ring Metabolism: The 1,3,4-oxadiazole ring is generally considered a stable heterocycle and is often used as a bioisosteric replacement for esters and amides to improve metabolic stability.[4][9][10] However, ring opening, while less common than for the 1,2,4-isomer, cannot be entirely ruled out and has been observed in some cases.[11]
-
-
Phase II Reactions (Conjugation):
-
If hydroxylated metabolites are formed, they can be further conjugated with glucuronic acid (via UGTs) or sulfate (via SULTs) to increase their water solubility and facilitate excretion.
-
Below is a diagram illustrating the most probable metabolic transformations.
Caption: Predicted Phase I and Phase II metabolic pathways.
Table 1: Predicted Metabolites and Corresponding Mass Shifts
| Putative Metabolite | Biotransformation | Elemental Composition Change | Exact Mass Shift (Da) |
| M1 | N-Demethylation | -CH₂ | -14.01565 |
| M2 | Hydroxylation (Cyclopropyl) | +O | +15.99491 |
| M3 | Hydroxylation (Methylene) | +O | +15.99491 |
| M4 | Oxadiazole Cleavage | +N-H | +15.01090 |
| M5 | Glucuronidation (of M2/M3) | +C₆H₈O₆ | +176.03209 |
| M6 | Glutathione Conjugate | +C₁₀H₁₇N₃O₆S | +307.08378 |
Note: Glutathione (GSH) conjugation is monitored to screen for the formation of potentially reactive electrophilic intermediates, which could arise from cyclopropyl ring opening.[1][8]
Pillar 2: A Self-Validating Experimental Design
Our workflow is designed to be a self-validating system, incorporating necessary controls and orthogonal checks to ensure the trustworthiness of the final metabolite identification.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpras.com [ijpras.com]
- 7. Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine and Standard Therapeutics in Alzheimer's Disease Models
Authored by: A Senior Application Scientist
Abstract
Alzheimer's disease (AD) presents a significant and growing challenge to global health, necessitating the exploration of novel therapeutic agents. This guide introduces a promising new chemical entity, 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine, and outlines a comprehensive preclinical framework to evaluate its efficacy in comparison to established AD treatments. Based on the well-documented neuroprotective potential of 1,3,4-oxadiazole derivatives and the compound's structural features suggesting monoamine oxidase (MAO) inhibition, we hypothesize its potential as a disease-modifying agent in AD.[1][2] This document provides detailed experimental protocols for in vitro and in vivo studies, designed to rigorously assess and compare its biological activity against standard-of-care drugs such as Donepezil, Rivastigmine, Galantamine, and Memantine.
Introduction: The Rationale for a Novel Neuroprotective Agent
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] Current therapeutic strategies primarily focus on symptomatic relief. Cholinesterase inhibitors like Donepezil, Rivastigmine, and Galantamine work by increasing acetylcholine levels in the brain, a neurotransmitter crucial for memory and learning.[3][4][5][6][7][8][9][10][11][12][13][14] Memantine, an NMDA receptor antagonist, helps regulate glutamate activity, another key neurotransmitter.[15][16][17][18][19] However, these treatments do not halt the underlying disease progression.
The 1,3,4-oxadiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[20][21][22][23] Furthermore, the chemical structure of this compound suggests a potential interaction with monoamine oxidases (MAOs). MAO enzymes, particularly MAO-B, are implicated in the pathogenesis of neurodegenerative diseases like Parkinson's and Alzheimer's.[24][25][26] Inhibition of MAO-B can reduce oxidative stress and protect neurons. This guide, therefore, proposes a rigorous evaluation of this novel compound as a potential MAO inhibitor with neuroprotective properties for the treatment of AD.
In Vitro Efficacy Screening: Monoamine Oxidase Inhibition
The initial phase of evaluation focuses on determining the compound's inhibitory activity against the two isoforms of monoamine oxidase, MAO-A and MAO-B. This is a critical step to establish a potential mechanism of action and to assess its selectivity.
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from established fluorometric methods for determining MAO inhibitory activity.[27][28][29][30][31]
-
Preparation of Reagents:
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrate: p-Tyramine for total MAO activity.
-
Fluorogenic Probe: Amplex® Red.
-
Enzyme: Horseradish peroxidase (HRP).
-
Test Compound: this compound dissolved in DMSO to create a stock solution.
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of MAO Assay Buffer.
-
Add 10 µL of a serial dilution of the test compound or positive control.
-
Add 20 µL of the respective MAO enzyme (MAO-A or MAO-B).
-
Incubate for 15 minutes at 37°C.
-
To initiate the reaction, add a 20 µL mixture of HRP, Amplex® Red, and the substrate.
-
Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 585 nm every 2 minutes for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation: Comparative In Vitro MAO Inhibition
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | Hypothetical Value | Hypothetical Value | Calculated Value |
| Selegiline (Positive Control) | ~10,000 | ~15 | >600 |
| Clorgyline (Positive Control) | ~5 | ~8,000 | <0.001 |
| Donepezil | >10,000 | >10,000 | - |
| Rivastigmine | >10,000 | >10,000 | - |
| Galantamine | >10,000 | >10,000 | - |
| Memantine | >10,000 | >10,000 | - |
Note: Hypothetical values for the novel compound are included for illustrative purposes. The standard drugs are not expected to be potent MAO inhibitors.
Visualization: In Vitro Experimental Workflow
Caption: Workflow for the in vitro monoamine oxidase inhibition assay.
In Vivo Efficacy Evaluation: Murine Model of Alzheimer's Disease
To assess the therapeutic potential in a living organism, a transgenic mouse model of Alzheimer's disease, such as the 5xFAD model, is proposed.[32][33] These mice express human genes with mutations that cause familial AD, leading to the development of amyloid plaques and cognitive deficits.[32][33][34]
Experimental Protocol: 5xFAD Mouse Model Study
-
Animal Model and Treatment Groups:
-
Model: 5xFAD transgenic mice and wild-type littermates.
-
Age: 4 months (treatment initiation).
-
Groups (n=15 per group):
-
Vehicle (Control)
-
This compound (dose to be determined by pharmacokinetic studies)
-
Donepezil (1 mg/kg)
-
Memantine (10 mg/kg)
-
-
Administration: Daily oral gavage for 3 months.
-
-
Behavioral Testing (performed during the final month of treatment):
-
Post-mortem Brain Analysis:
-
At the end of the treatment period, mice will be euthanized, and brains will be collected.
-
Immunohistochemistry: To quantify amyloid-beta (Aβ) plaque load and microglial activation.
-
ELISA: To measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).
-
Neurotransmitter Analysis (HPLC): To measure levels of monoamines (dopamine, serotonin, norepinephrine) in brain tissue.
-
Data Presentation: Comparative In Vivo Efficacy
Table 2: Behavioral Test Outcomes (Hypothetical Data)
| Treatment Group | Morris Water Maze (Escape Latency - Day 5, seconds) | Y-Maze (% Spontaneous Alternation) | Novel Object Recognition (Discrimination Index) |
| Wild-Type + Vehicle | 20 ± 3 | 75 ± 5 | 0.7 ± 0.1 |
| 5xFAD + Vehicle | 55 ± 8 | 50 ± 6 | 0.3 ± 0.08 |
| 5xFAD + Novel Compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 5xFAD + Donepezil | 40 ± 6 | 60 ± 7 | 0.5 ± 0.1 |
| 5xFAD + Memantine | 45 ± 7 | 58 ± 6 | 0.45 ± 0.09 |
Table 3: Brain Biomarker Analysis (Hypothetical Data)
| Treatment Group | Aβ Plaque Load (% Area) | Microglial Activation (Iba1+ cells/mm²) | TNF-α levels (pg/mg protein) |
| Wild-Type + Vehicle | <0.1 | 50 ± 10 | 15 ± 4 |
| 5xFAD + Vehicle | 12 ± 2.5 | 250 ± 40 | 80 ± 15 |
| 5xFAD + Novel Compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 5xFAD + Donepezil | 11 ± 2.3 | 230 ± 35 | 75 ± 12 |
| 5xFAD + Memantine | 11.5 ± 2.4 | 240 ± 38 | 78 ± 14 |
Note: Hypothetical values are included for illustrative purposes. Standard drugs are not expected to significantly impact amyloid pathology in this model.[40][41][42][43]
Visualization: In Vivo Experimental Workflow
Caption: Workflow for the in vivo evaluation in a mouse model of Alzheimer's disease.
Proposed Mechanism of Action: Dual Neuroprotective Effects
Based on the proposed experimental data, this compound is hypothesized to exert its neuroprotective effects through a dual mechanism:
-
MAO-B Inhibition: By selectively inhibiting MAO-B, the compound is expected to increase the levels of dopamine and other monoamines in the brain, which can improve synaptic function. More importantly, this inhibition reduces the production of reactive oxygen species (ROS) and neurotoxic aldehydes that result from monoamine metabolism, thereby mitigating oxidative stress and neuronal damage.[24]
-
Anti-inflammatory Effects: The 1,3,4-oxadiazole core may contribute to a reduction in neuroinflammation, as evidenced by a potential decrease in microglial activation and pro-inflammatory cytokine levels in the brain.
Visualization: Monoamine Oxidase Pathway in Neurodegeneration
Caption: Role of MAO-B in neurodegeneration and the proposed inhibitory action of the novel compound.
Conclusion
This guide presents a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound as a potential therapeutic agent for Alzheimer's disease. By systematically comparing its efficacy against standard-of-care drugs in both in vitro and in vivo models, we can elucidate its mechanism of action and determine its potential for further development. The hypothesized dual action of MAO-B inhibition and anti-inflammatory effects positions this compound as a promising candidate for a disease-modifying therapy that could address the unmet needs of patients with Alzheimer's disease.
References
-
Use of monoamine oxidase inhibitors in chronic neurodegeneration. Expert Opinion on Drug Safety.
-
Medications for Memory, Cognition & Dementia-Related Behaviors. Alzheimer's Association.
-
Memantine (oral route). Mayo Clinic.
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
-
Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. Journal of Advanced Research.
-
Monoamine Oxidase Inhibitors as Neuroprotective Agents in Age-Dependent Neurodegenerative Disorders. Current Pharmaceutical Design.
-
Memantine. Wikipedia.
-
What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse.
-
Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy. Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Rivastigmine in the treatment of Alzheimer's disease: an update. Clinical Interventions in Aging.
-
Memantine: Uses, Dosage, Side Effects, Warnings. Drugs.com.
-
Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD.
-
Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays. Benchchem.
-
Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Egyptian Journal of Medical Human Genetics.
-
The Pharmacology and Mechanism of Donepezil Action. IvyPanda.
-
Memantine: Uses, Interactions & Side Effects. Cleveland Clinic.
-
1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical Biology & Drug Design.
-
Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology.
-
Donepezil: an update. Expert Opinion on Pharmacotherapy.
-
"Is Rivastigmine Effective in the Treatment of Alzheimer's Disease?" by Beena Patel. PCOM Physician Assistant Studies Student Scholarship.
-
Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx.
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry.
-
Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. Brain Sciences.
-
What to know about the Rivastigmine patch for Alzheimer's disease. Medical News Today.
-
Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
-
Efficacy and safety of rivastigmine in patients with Alzheimer's disease: international randomised controlled trial. The BMJ.
-
Use of monoamine oxidase inhibitors in chronic neurodegeneration. Semantic Scholar.
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry.
-
Rivastigmine for people with Alzheimer's disease. Cochrane Database of Systematic Reviews.
-
A Study of the Safety and Effectiveness of Galantamine Versus Placebo in the Treatment of Patients With Vascular Dementia or Mixed Dementia. ClinicalTrials.gov.
-
Animal Models of Alzheimer's Disease Evaluated with [11C]Pittsburg Compound B. International Journal of Molecular Sciences.
-
Brain Biomarkers in Familial Alzheimer's Disease Mouse Models. Journal of Alzheimer's Disease.
-
Animal models of Alzheimer's disease: preclinical insights and challenges. ScienceOpen.
-
Phase III clinical trial results with galantamine suggest novel mechanism of action. BioWorld.
-
Alzheimer's Disease: Animal Research Models. Labome.
-
Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. Frontiers in Genetics.
-
Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Molecular Neurodegeneration.
-
Evaluation of Galantamine in the Treatment of Alzheimer's Disease. ClinicalTrials.Veeva.
-
Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial. The BMJ.
-
Biomarker Modeling of Alzheimer's Disease. Neuro-degenerative diseases.
-
Effects of galantamine in a 2-year, randomized, placebo-controlled study in Alzheimer's disease. European Journal of Neurology.
-
Cognitive and behavioral evaluation of nutritional interventions in rodent models of brain aging and dementia. Nutrients.
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules.
-
Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. Journal of Alzheimer's Disease & Parkinsonism.
-
Behavioral assays with mouse models of Alzheimer's disease: Practical considerations and guidelines. ResearchGate.
-
New study shows Alzheimer’s disease can be reversed to achieve full neurological recovery—not just prevented or slowed—in animal models. CWRU Newsroom.
-
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). SpringerLink.
-
Molecular and Imaging Biomarkers in Alzheimer's Disease: A Focus on Recent Insights. International Journal of Molecular Sciences.
-
Monoamine Oxidase Assay Kit (MAK136). Sigma-Aldrich.
-
Screen, Sample, Stratify: Biomarkers and Machine Learning Compress Dementia Pathways. Brain Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. ivypanda.com [ivypanda.com]
- 5. "Is Rivastigmine Effective in the Treatment of Alzheimer’s Disease?" by Beena Patel [digitalcommons.pcom.edu]
- 6. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 7. Patch for Alzheimer‘s disease: What is it and does it work? [medicalnewstoday.com]
- 8. Efficacy and safety of rivastigmine in patients with Alzheimer’s disease: international randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rivastigmine for people with Alzheimer's disease | Cochrane [cochrane.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. | BioWorld [bioworld.com]
- 12. Evaluation of Galantamine in the Treatment of Alzheimer's Disease [ctv.veeva.com]
- 13. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of galantamine in a 2-year, randomized, placebo-controlled study in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alz.org [alz.org]
- 16. Memantine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. Memantine - Wikipedia [en.wikipedia.org]
- 18. drugs.com [drugs.com]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jusst.org [jusst.org]
- 22. tandfonline.com [tandfonline.com]
- 23. rroij.com [rroij.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Use of monoamine oxidase inhibitors in chronic neurodegeneration | Semantic Scholar [semanticscholar.org]
- 27. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. mdpi.com [mdpi.com]
- 30. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Alzheimer’s Disease: Animal Research Models [labome.com]
- 34. scienceopen.com [scienceopen.com]
- 35. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
- 36. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Cognitive and behavioral evaluation of nutritional interventions in rodent models of brain aging and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 39. researchgate.net [researchgate.net]
- 40. Biomarker Modeling of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 41. New study shows Alzheimer’s disease can be reversed to achieve full neurological recovery—not just prevented or slowed—in animal models | CWRU Newsroom | Case Western Reserve University [case.edu]
- 42. Molecular and Imaging Biomarkers in Alzheimer’s Disease: A Focus on Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Screen, Sample, Stratify: Biomarkers and Machine Learning Compress Dementia Pathways [mdpi.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Oxadiazole Characterization
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of successful pharmaceutical development. When characterizing novel oxadiazole derivatives—a class of heterocyclic compounds renowned for their diverse pharmacological activities—robust and reliable analytical methods are non-negotiable.[1] This guide provides an in-depth comparison of analytical methodologies for oxadiazole characterization and a comprehensive framework for their cross-validation, ensuring seamless method transfer and consistent, high-quality data across different laboratories and throughout the drug development lifecycle.
The validation of an analytical procedure is the documented process that demonstrates its suitability for the intended purpose.[2][3] When a method is transferred from a sending unit (e.g., R&D) to a receiving unit (e.g., QC), cross-validation is critical to ensure the receiving laboratory can perform the method with equivalent accuracy and precision.[4][5][6]
Comparing Analytical Techniques for Oxadiazole Characterization
The choice of analytical technique for oxadiazole characterization is dictated by the physicochemical properties of the specific derivative and the intended application of the method (e.g., identification, purity, or assay).[7]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode (RP-HPLC), is the workhorse for the analysis of many pharmaceutical compounds, including oxadiazoles.[8][9][10][11][12]
-
Expertise & Experience: The selection of a C18 column is a common starting point due to its versatility in retaining moderately polar to nonpolar compounds like many oxadiazole derivatives.[8][12] The mobile phase, often a mixture of acetonitrile or methanol with an aqueous buffer, is optimized to achieve adequate resolution between the main peak and any impurities or degradation products.[8][13] A photodiode array (PDA) detector is highly recommended as it provides spectral information, which is invaluable for peak purity assessment and method specificity.[8][10]
-
Trustworthiness: A well-developed HPLC method for oxadiazoles will demonstrate specificity through forced degradation studies.[8][9][10][13][14] Exposing the oxadiazole derivative to stress conditions (acid, base, oxidation, heat, and light) helps to ensure that the method can separate the intact drug from its degradation products, a critical aspect of stability-indicating methods.[13][15][16] For instance, some oxadiazole derivatives are known to be labile to hydrolysis, leading to ring-opening.[15][16]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable oxadiazole derivatives, GC-MS offers excellent separation efficiency and definitive identification capabilities.[17][18][19]
-
Expertise & Experience: The choice of a non-polar or medium-polarity capillary column (e.g., DB-5MS) is typically suitable for a broad range of semi-volatile organic compounds.[17][18] The temperature program is optimized to ensure good separation of analytes. Mass spectrometry provides high specificity, and the resulting fragmentation patterns can be used for structural elucidation of unknown impurities.[20][21]
-
Trustworthiness: Method validation for GC-MS will focus on specificity, ensuring that matrix components do not interfere with the analyte of interest. The use of selective ion monitoring (SIM) mode can enhance sensitivity and selectivity.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple and cost-effective technique often used for quantitative analysis and determination of λmax for oxadiazole derivatives.[1][22][23][24][25]
-
Expertise & Experience: The absorption maxima (λmax) of oxadiazole derivatives are dependent on their substitution patterns and the extent of conjugation in the molecule.[23][25] This technique is particularly useful for straightforward assays where the oxadiazole is the only absorbing species in the sample matrix.
-
Trustworthiness: While simple, a standalone UV-Vis method often lacks the specificity of chromatographic methods. It is crucial to demonstrate that excipients and potential impurities do not absorb at the analytical wavelength. Therefore, it is often used in conjunction with a separation technique like HPLC.
The Cross-Validation Workflow: A Step-by-Step Guide
The objective of cross-validation, or method transfer, is to demonstrate that a validated analytical procedure can be successfully performed by a receiving laboratory.[4][5]
Caption: Workflow for Analytical Method Transfer.
Part 1: The Method Transfer Protocol
A comprehensive method transfer protocol is the cornerstone of a successful cross-validation.[4] It should be a collaborative effort between the sending and receiving units and must be approved by all relevant parties, including Quality Assurance.
Key Elements of the Protocol:
-
Objective and Scope: Clearly define the analytical method being transferred and the purpose of the transfer.[6]
-
Responsibilities: Delineate the roles and responsibilities of the sending and receiving units.[4][6]
-
Materials and Instruments: Specify all critical reagents, standards, and equipment, including model and qualification status.[6]
-
Analytical Procedure: Provide the detailed, step-by-step analytical method.[6]
-
Experimental Design: Describe the samples to be tested (e.g., multiple batches of the oxadiazole drug substance or product), the number of replicates, and the specific validation parameters to be evaluated.[6]
-
Acceptance Criteria: Predetermined, statistically justified criteria for comparing the results from both laboratories.[4][6]
Part 2: Comparative Testing and Key Validation Parameters
The core of the cross-validation is the comparative testing performed by both the sending and receiving units.[6][26] The choice of validation parameters to be re-evaluated depends on a risk assessment of the method's complexity and criticality.[5]
| Validation Parameter | Purpose | Typical Acceptance Criteria (for HPLC Assay) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[2][27] | Peak purity of the oxadiazole should pass using a PDA detector. No interfering peaks at the retention time of the analyte in the blank and placebo. |
| Linearity | To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.[27] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of test results obtained by the method to the true value.[27] | Recovery of 98.0% to 102.0% for the oxadiazole drug substance. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[27] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[27] | Signal-to-noise ratio of ~10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[27] | The results should remain within the acceptance criteria for precision. |
Acceptance criteria should be based on regulatory guidelines such as ICH Q2(R1) and internal standard operating procedures.[2][28][29]
Detailed Experimental Protocol: Intermediate Precision for HPLC Assay of an Oxadiazole Derivative
This protocol is designed to assess the precision of the analytical method when performed by different analysts, on different days, and with different equipment within the receiving laboratory, and to compare these results to those from the sending laboratory.
Objective: To demonstrate the intermediate precision of the HPLC assay for the quantification of Oxadiazole Derivative X in a drug substance.
Materials:
-
Oxadiazole Derivative X Reference Standard
-
Oxadiazole Derivative X Drug Substance (at least two different batches)
-
HPLC grade acetonitrile, methanol, and water[12]
-
Phosphate buffer components
-
0.45 µm syringe filters
Equipment:
-
Two different qualified HPLC systems with PDA detectors
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
Day 1 / Analyst 1 / HPLC System 1 (at both Sending and Receiving Units):
-
Standard Preparation: Accurately weigh and dissolve the Oxadiazole Derivative X Reference Standard in the mobile phase to prepare a stock solution. Serially dilute to the nominal concentration (e.g., 100 µg/mL).
-
Sample Preparation: Prepare six independent samples of Oxadiazole Derivative X Drug Substance Batch 1 at the nominal concentration.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solution five times to check for system suitability (RSD of peak areas ≤ 2.0%).
-
Inject the six sample preparations.
-
-
Calculation: Calculate the assay value for each sample preparation against the average of the standard injections.
Day 2 / Analyst 2 / HPLC System 2 (at both Sending and Receiving Units):
-
Repeat steps 1-4 using fresh reagents and solutions, and a different batch of the drug substance (Batch 2).
Data Analysis and Acceptance Criteria:
-
Calculate the mean, standard deviation, and RSD for the 12 assay results (6 from each day/analyst/system) at each laboratory.
-
The RSD for the 12 results at the receiving unit should be ≤ 2.0%.
-
The mean assay values obtained by the sending and receiving units should be compared. A common approach is to use a statistical test, such as a two one-sided t-test (TOST) for equivalence, or to ensure the difference between the means is within a pre-defined limit (e.g., ± 2.0%).
Caption: Logic diagram for Intermediate Precision testing.
Conclusion and Future Outlook
A robust cross-validation strategy is not merely a regulatory checkbox; it is a fundamental component of ensuring data integrity and product quality. By systematically comparing the performance of analytical methods for oxadiazole characterization between laboratories, drug development professionals can have confidence in the consistency and reliability of their data.
The recent evolution of regulatory guidelines, such as ICH Q14 on Analytical Procedure Development and the revision of Q2(R1) to Q2(R2), emphasizes a lifecycle approach to analytical methods.[30][31][32] This paradigm shift encourages a deeper understanding of the method's performance characteristics, moving from a one-time validation event to a continuous process of verification.[31] Embracing these principles will not only facilitate smoother method transfers but also build more robust and reliable analytical procedures for the exciting and ever-expanding field of oxadiazole-based therapeutics.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Lab Manager. (n.d.). Analytical Method Transfer: Best Practices and Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Sun, M., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2796-2806. [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
OUCI. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]
-
Pharma Beginners. (2021). Analytical Method Transfer (USP 1224) Guideline. [Link]
-
APV Mainz. (n.d.). Transfer of Analytical Procedures: Position Paper. [Link]
-
Medfiles. (2023). Best practices for analytical method transfers. [Link]
-
ResearchGate. (n.d.). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate | Request PDF. [Link]
-
gmp-compliance.org. (2011). New WHO Document on Transfer of Processes with detailed Guidelines for Analytical Method Transfer. [Link]
-
CoLab. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]
-
ResearchGate. (n.d.). Force degradation study of compound A3 | Download Scientific Diagram. [Link]
-
ResearchGate. (2024). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]
-
ResearchGate. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. [Link]
-
Thieme Connect. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]
-
Current Botany. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. [Link]
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]
-
ResearchGate. (n.d.). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. [Link]
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]
-
National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]
-
Pharmuni. (2025). The Hidden Risks in Analytical Method Validation. [Link]
-
PubMed. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. [Link]
-
ResearchGate. (n.d.). Physical properties and UV-Visible analysis of synthesized 1,3,4-oxadiazole derivatives. [Link]
-
Scribd. (n.d.). Challenges in Analytical Method Development For | PDF. [Link]
-
Contract Pharma. (2018). Top Mistakes in Analytical Method Validation and How to Avoid Them. [Link]
-
ResearchGate. (n.d.). Oxazoles and Gas chromatography-Mass spectrometry. [Link]
-
ResearchGate. (n.d.). UV-Vis spectrum of Oxa-4-Py. | Download Scientific Diagram. [Link]
-
BioPharm International. (n.d.). Challenges in Analytical Method Development and Validation. [Link]
-
ResearchGate. (n.d.). Current Practices and Challenges in Method Validation. [Link]
-
ResearchGate. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]
-
Heliyon. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. [Link]
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. The Hidden Risks in Analytical Method Validation - [pharmuni.com]
- 4. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 5. apv-mainz.de [apv-mainz.de]
- 6. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavi… [ouci.dntb.gov.ua]
- 10. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 13. Thieme E-Journals - Journal of Health and Allied Sciences NU / Full Text [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. updatepublishing.com [updatepublishing.com]
- 19. researchgate.net [researchgate.net]
- 20. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journalspub.com [journalspub.com]
- 23. journalspub.com [journalspub.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pharmabeginers.com [pharmabeginers.com]
- 27. scribd.com [scribd.com]
- 28. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 29. fda.gov [fda.gov]
- 30. fda.gov [fda.gov]
- 31. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 32. biopharminternational.com [biopharminternational.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Cyclopropyl-Oxadiazole Compounds
For researchers, scientists, and drug development professionals, understanding the transition from laboratory assays to whole-organism responses is a critical step in the drug discovery pipeline. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of cyclopropyl-oxadiazole compounds, a class of molecules noted for their therapeutic potential. By examining the experimental data and underlying methodologies, we aim to illuminate the factors influencing the translation of preclinical findings.
The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with its derivatives displaying a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of a cyclopropyl group can enhance metabolic stability and improve the binding affinity of these compounds to their biological targets, making them attractive candidates for further development.[1] This guide will delve into the nuances of their performance in both controlled laboratory settings and complex biological systems.
In Vitro Efficacy: Unveiling Potential at the Cellular and Molecular Level
In vitro studies are the foundational step in assessing the therapeutic potential of novel compounds. These assays provide a controlled environment to evaluate a compound's direct effect on specific biological targets, such as enzymes or cancer cell lines. For cyclopropyl-oxadiazole derivatives, a tiered screening approach is often employed, beginning with broad cytotoxicity and antimicrobial assays, followed by more targeted enzyme or receptor-based evaluations.[1]
Cytotoxicity Against Cancer Cell Lines
A primary application of cyclopropyl-oxadiazole compounds is in oncology research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic effects of these compounds on various cancer cell lines. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Table 1: Representative In Vitro Cytotoxicity of Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| AMK OX-8 | HeLa, A549 | <20 µg/mL | [4][5] |
| AMK OX-9 | HeLa, A549 | <20 µg/mL | [4][5] |
| AMK OX-11 | HeLa, A549 | <20 µg/mL | [4][5] |
| AMK OX-12 | HeLa, A549 | <20 µg/mL | [4][5] |
Note: While the specific compounds in this table are 1,3,4-oxadiazole derivatives, they provide a relevant benchmark for the potential efficacy of cyclopropyl-substituted analogs.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cyclopropyl-oxadiazole derivatives, dissolved in a suitable solvent like DMSO, are added to the cell culture medium at various concentrations. The cells are then incubated for a specified period (e.g., 48 hours).[4]
-
MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 3-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Enzyme Inhibition
Many oxadiazole derivatives exert their therapeutic effects by inhibiting specific enzymes. For instance, in the context of inflammation, cyclooxygenase (COX) enzymes are key targets.[6] In vitro enzyme inhibition assays are crucial for determining the potency and selectivity of these compounds.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Substrate Preparation: Solutions of the target enzyme (e.g., COX-1 or COX-2) and its substrate are prepared in an appropriate buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the cyclopropyl-oxadiazole compounds.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.
-
Monitoring: The progress of the reaction is monitored by measuring the change in a detectable signal (e.g., color or fluorescence) over time.
-
Data Analysis: The initial reaction velocities are calculated, and the percentage of inhibition is determined for each compound concentration. The IC50 value is then calculated from the dose-response curve.[6]
In Vivo Efficacy: Assessing Therapeutic Effects in a Living System
While in vitro assays are invaluable for initial screening, in vivo studies in animal models are essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system. These studies provide insights into how a compound is absorbed, distributed, metabolized, and excreted (ADME), all of which are critical factors for its therapeutic success.
Anti-Tumor Activity in Animal Models
For anticancer drug candidates, in vivo efficacy is often assessed using tumor xenograft models in immunocompromised mice. In these models, human cancer cells are implanted, and the effect of the test compound on tumor growth is monitored.
Table 2: Representative In Vivo Anti-Tumor Efficacy of Oxadiazole Derivatives
| Compound ID | Animal Model | Dosage | Tumor Weight Reduction | Reference |
| AMK OX-8 | DLA-induced solid tumor in mice | Not Specified | Significant | [5] |
| AMK OX-9 | DLA-induced solid tumor in mice | Not Specified | Significant | [5] |
| AMK OX-11 | DLA-induced solid tumor in mice | Not Specified | Significant | [5] |
| AMK OX-12 | DLA-induced solid tumor in mice | Not Specified | Significant | [5] |
Note: These data for 1,3,4-oxadiazole derivatives highlight the potential for significant tumor reduction in vivo.
Experimental Protocol: DLA-Induced Solid Tumor Model
-
Tumor Induction: Dalton's Lymphoma Ascites (DLA) cells are injected subcutaneously into the right hind limb of mice.
-
Compound Administration: After 24 hours of tumor inoculation, the cyclopropyl-oxadiazole compounds are administered orally or intraperitoneally at a specific dose for a defined period. A control group receives the vehicle, and a positive control group may receive a known anticancer drug.
-
Tumor Monitoring: The tumor volume is measured at regular intervals.
-
Endpoint Analysis: After the treatment period, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor weight in the treated groups to the control group.[5]
Anti-Inflammatory Activity in Animal Models
The carrageenan-induced paw edema model in rodents is a widely used and well-established method for evaluating the in vivo anti-inflammatory activity of novel compounds.[7][8]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
-
Compound Administration: The test compounds are administered to the animals (rats or mice) orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group.[7][8]
The In Vitro-In Vivo Discrepancy: Bridging the Translational Gap
A significant challenge in drug development is the often-observed discrepancy between in vitro potency and in vivo efficacy. A compound that shows promising results in a cell-based assay may fail to demonstrate the desired therapeutic effect in an animal model. Several factors contribute to this translational gap:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound can significantly impact its concentration at the target site. Poor oral bioavailability, rapid metabolism, or inefficient distribution can lead to sub-therapeutic concentrations in vivo, despite high in vitro potency.[9] The introduction of a cyclopropyl moiety is often intended to improve metabolic stability.[1]
-
Plasma Protein Binding: Extensive binding to plasma proteins can reduce the free concentration of a drug available to interact with its target.[10]
-
Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unforeseen side effects or a reduction in its primary therapeutic effect.
-
Toxicity: A compound may exhibit toxicity in an animal model that was not apparent in in vitro cytotoxicity assays against specific cell lines.[10]
Visualizing the Path Forward: Experimental Workflows and Signaling Pathways
To better understand the journey of a cyclopropyl-oxadiazole compound from the lab bench to a preclinical model, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway.
Caption: A generalized workflow for evaluating cyclopropyl-oxadiazole compounds.
Caption: A potential signaling pathway for an anticancer cyclopropyl-oxadiazole.
Conclusion
The journey of a cyclopropyl-oxadiazole compound from a promising in vitro candidate to a viable in vivo therapeutic agent is complex and multifaceted. While in vitro assays provide essential initial data on potency and mechanism of action, in vivo studies are indispensable for evaluating the true therapeutic potential in a living organism. A thorough understanding of a compound's pharmacokinetic profile is paramount in bridging the gap between these two stages of preclinical development. The structure-activity relationship (SAR) studies, which correlate the chemical structure of these compounds with their biological activity, are crucial for optimizing lead compounds to enhance their efficacy and drug-like properties.[10] Future research should focus on conducting comprehensive studies that directly compare the in vitro and in vivo efficacy of the same series of cyclopropyl-oxadiazole compounds to better understand the structural features that promote successful clinical translation.
References
-
Tiwari, A., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Cytotechnology, 68(4), 1263–1275. [Link]
-
Tiwari, A., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. R Discovery. [Link]
-
Mobitz, H., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(11), 1895-1903. [Link]
-
In vivo Anti Inflammation Studies of Novel 1, 2, 5 Oxadiazole Sulfonamide Hybrids. (n.d.). CABI Digital Library. [Link]
-
Song, B. A., et al. (2001). Synthesis and quantitative structure - Activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. Journal of Agricultural and Food Chemistry, 49(1), 124–130. [Link]
-
Mobitz, H., & Miller, M. J. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. Journal of Medicinal Chemistry, 58(5), 2416–2426. [Link]
-
Mobitz, H., et al. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ResearchGate. [Link]
-
Mobitz, H., & Miller, M. J. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. PubMed. [Link]
-
Głowacka, I. E., & Uliasz, M. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3247. [Link]
-
Patil, S. M. (2021). A Review on Oxadiazole derivatives and their Biological activities. ResearchGate. [Link]
-
Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]
-
de Oliveira, C. S., et al. (2025). In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. Authorea. [Link]
-
Szkaradek, N., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2424. [Link]
-
Khan, I., et al. (2025). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. Scientific Reports, 15(1), 13351. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. (2022). Taylor & Francis Online. [Link]
-
Sławiński, J., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. International Journal of Molecular Sciences, 22(17), 9130. [Link]
-
Kumar, V., Sharma, S., & Husain, A. (2015). Synthesis and in vivo Anti-inflammatory and Analgesic activities of Oxadiazoles clubbed with Benzothiazole nucleus. Semantic Scholar. [Link]
-
Cox, J. M., et al. (2010). Discovery of potent, selective, and orally bioavailable oxadiazole-based dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 573–577. [Link]
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
-
Khan, I., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5708. [Link]
-
A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (2021). Journal of Mines, Metals and Fuels. [Link]
-
Sławiński, J., & Uliasz, M. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(12), 2263. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry, 13(1), 1-22. [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). Journal of Pharma and Biomedics. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jpbsci.com [jpbsci.com]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Replacement of the Cyclopropyl Group in 1,3,4-Oxadiazole Analogs
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and securing intellectual property. The 1,3,4-oxadiazole core is a privileged scaffold, frequently incorporated into drug candidates due to its favorable metabolic stability and ability to participate in hydrogen bonding.[1] When appended with a cyclopropyl group, this combination often yields compounds with desirable properties. However, fine-tuning a drug candidate may necessitate the bioisosteric replacement of this cyclopropyl moiety. This guide provides an in-depth comparison of common bioisosteres for the cyclopropyl group in the context of 1,3,4-oxadiazole analogs, supported by experimental data and detailed protocols.
The Cyclopropyl Group: A Privileged Moiety in Drug Design
The cyclopropyl group is a small, rigid, three-membered ring that imparts unique conformational constraints on a molecule.[2] This rigidity can lock a molecule into its bioactive conformation, thereby enhancing its binding affinity to a biological target. Furthermore, the cyclopropyl group is generally more resistant to oxidative metabolism compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile. In one notable instance, the bioisosteric replacement of a methyl group with a cyclopropyl group resulted in the identification of a potent hit compound, underscoring the potential of this moiety to significantly enhance biological activity.[3]
However, the very properties that make the cyclopropyl group advantageous can also present challenges. Its lipophilicity, while often favorable, may need to be modulated to optimize solubility or permeability. Furthermore, exploring alternative chemical space is crucial for structure-activity relationship (SAR) studies and for developing backup compounds with diverse profiles.
A Comparative Analysis of Cyclopropyl Bioisosteres
The selection of a suitable bioisostere is a multifactorial decision, guided by the specific properties that need to be optimized. Here, we compare the cyclopropyl group to three common bioisosteres—isopropyl, oxetanyl, and tert-butyl—in the context of their attachment to a 1,3,4-oxadiazole ring.
Physicochemical Properties
A key consideration in bioisosteric replacement is the impact on physicochemical properties such as lipophilicity, which can influence solubility, permeability, and metabolism. The following table summarizes a comparison of calculated logP (cLogP) values for hypothetical 2-substituted-5-phenyl-1,3,4-oxadiazoles to illustrate the relative lipophilicity of these substituents.
| Substituent | Structure | Hansch π-value | Key Physicochemical Features |
| Cyclopropyl | 1.14 | Rigid, metabolically stable, moderately lipophilic.[4] | |
| Isopropyl | 1.53 | Flexible, more lipophilic than cyclopropyl, potential site for metabolism.[4] | |
| Oxetan-3-yl | N/A | Polar, can act as a hydrogen bond acceptor, generally reduces lipophilicity and can improve metabolic stability.[5] | |
| tert-Butyl | 1.98 | Bulky, highly lipophilic, sterically shielding, can enhance metabolic stability.[4] |
Note: Hansch π-values are a measure of the lipophilicity of a substituent.
The data indicates that replacing a cyclopropyl group with an isopropyl or tert-butyl group will increase lipophilicity. Conversely, an oxetanyl group is expected to decrease lipophilicity and increase polarity, which can be advantageous for improving aqueous solubility.
Causality Behind Experimental Choices: A Strategic Perspective
The decision to replace a cyclopropyl group is driven by the specific goals of the drug discovery program.
-
To Enhance Potency: If the binding pocket has additional hydrophobic space, a slightly larger and more lipophilic group like isopropyl might lead to improved van der Waals interactions.
-
To Improve Solubility: If a compound suffers from poor aqueous solubility, the introduction of a more polar bioisostere like the oxetanyl ring can be a highly effective strategy.[5]
-
To Enhance Metabolic Stability: While the cyclopropyl group is relatively stable, if it is still a site of metabolism, the sterically hindered tert-butyl group can be introduced to block metabolic enzymes. The oxetane ring has also been shown to improve metabolic stability in many cases.[6]
-
To Modulate Conformation: The rigid cyclopropyl ring imposes a specific vector for the rest of the molecule. Replacing it with a flexible isopropyl group can allow the molecule to adopt alternative conformations that may have higher affinity for the target.
Experimental Protocols
The synthesis of 2-substituted-1,3,4-oxadiazoles is a well-established process in medicinal chemistry. The following protocols provide a general framework for the synthesis of the compared analogs.
General Synthesis of 2-Substituted-1,3,4-Oxadiazoles
The most common route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. This can be achieved using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) being a common choice.
Sources
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine (CAS No. 1223748-28-4), a heterocyclic compound utilized in research and development.[1][2][3] Adherence to these protocols is essential for mitigating potential hazards and ensuring regulatory compliance.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the potential risks is paramount. The structural components of this compound suggest the following potential hazards:
-
Amine Group: Organic amines can be corrosive, irritants, and toxic. They may also be flammable.[9]
-
1,3,4-Oxadiazole Ring: Heterocyclic compounds can have varied toxicological profiles, and it is best to handle them with care.[4][5]
-
Cyclopropyl Group: While the cyclopropyl group itself is a stable carbocycle, its presence in a larger molecule can influence reactivity and biological activity.[10][11]
Personal Protective Equipment (PPE):
All personnel handling this compound must wear the following PPE to prevent exposure:[4][9]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9][12][13]
-
Dedicated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[12][14]
-
Compatibility: The container must be made of a material compatible with the chemical. Glass or polyethylene containers are generally suitable.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[12][14]
-
Segregation: Do not mix this waste with other waste streams, particularly strong oxidizing agents or acids, to avoid potentially violent reactions.[15][16] Store the waste container in a designated satellite accumulation area.[16]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
-
Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid generating dust.[17] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.[12]
Disposal Procedures
Disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[13] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [12]
Step-by-Step Disposal Protocol:
-
Waste Collection: Ensure all waste, including pure compound, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, is collected in the designated and properly labeled hazardous waste container.[12]
-
Container Management: Keep the waste container securely closed except when adding waste.[12][16] Do not overfill the container.
-
EHS Pickup: Arrange for the pickup of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[13][14] They will ensure the waste is transported to a permitted treatment, storage, and disposal facility.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.
Disposal of Empty Containers:
Empty containers that held this compound must also be handled as hazardous waste unless properly decontaminated.[13][18]
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., methanol, acetone).[13][18]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste.[12] Subsequent rinsates may also need to be collected depending on local regulations.
-
Defacing Labels: Once the container is thoroughly decontaminated, remove or deface the original label.[12][19]
-
Final Disposal: The decontaminated container can then typically be disposed of as non-hazardous solid waste or recycled, in accordance with institutional policies.[19]
In-Lab Neutralization (Not Recommended)
While in-laboratory treatment of some chemical waste can be a viable option, it is generally not recommended for a compound with an unknown reactivity profile like this compound.[20] The potential for hazardous byproducts and incomplete reactions presents a significant safety risk. The most reliable and safest method of disposal is through a licensed hazardous waste contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Business Services. (n.d.). Hazardous (Chemical) Waste Disposal Procedures. Retrieved from [Link]
-
Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Synergy Recycling. (n.d.). Cyclopropane Disposal. Retrieved from [Link]
-
Future Medicinal Chemistry. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
EPFL. (2012, September 2). Cyclopropane-Containing Natural Products. Retrieved from [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine AldrichCPR 1223748-28-4 [sigmaaldrich.cn]
- 3. This compound [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epfl.ch [epfl.ch]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. business-services.miami.edu [business-services.miami.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. epfl.ch [epfl.ch]
Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
In the fast-paced environment of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, immediate, and actionable information on the appropriate personal protective equipment (PPE) for handling 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine (CAS No. 1223748-28-4).[1][2][3] As a novel compound, specific safety data may be limited. Therefore, this document synthesizes information from structurally similar molecules and established laboratory safety protocols to ensure a comprehensive and cautious approach.
Our commitment is to empower you with the knowledge to work safely, fostering a culture of proactive risk management. This guide is structured to provide not just a list of equipment, but the reasoning behind each recommendation, enabling you to make informed decisions in your daily laboratory operations.
Hazard Assessment: Understanding the Risks
-
Oxadiazole Derivatives: The 1,3,4-oxadiazole ring is a common moiety in medicinal chemistry.[4][5][6] Some oxadiazole derivatives are known to cause skin and eye irritation.[7] For instance, 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole is classified as a skin and eye irritant.[7]
-
Secondary Amines: The N-methylmethanamine portion of the molecule classifies it as a secondary amine. Amines, as a class, can be irritants to the skin, eyes, and respiratory tract.[8] It is recommended to wear appropriate PPE, including gloves, goggles, and protective clothing when handling amines.[8]
-
Analogous Compounds: A structurally similar compound, 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine, is classified as acutely toxic if swallowed.[9] Another related compound, (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine, is described as a combustible solid.
Based on this analysis, we must assume that this compound is a solid that may be combustible and could cause skin and eye irritation, with potential for oral toxicity.
Table 1: Summary of Potential Hazards
| Hazard Classification | Evidence from Structurally Similar Compounds |
| Skin Irritation | A known hazard for some oxadiazole derivatives.[7] |
| Eye Irritation | A known hazard for some oxadiazole derivatives.[7] |
| Acute Oral Toxicity | A related cyclopropyl oxadiazole compound is classified as acutely toxic (oral).[9] |
| Combustible Solid | A closely related compound is classified as a combustible solid. |
| Respiratory Irritation | A general characteristic of amines.[8] |
Personal Protective Equipment (PPE) Protocol
The following PPE recommendations are based on a hierarchical approach to risk control, where engineering controls (like fume hoods) are the first line of defense, supplemented by appropriate PPE.
Standard Laboratory Operations (Low-Risk Scenarios)
For routine tasks such as weighing, preparing solutions, and conducting reactions in a well-ventilated laboratory or fume hood, the following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves are essential. Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[10] Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[10] If there is a significant splash hazard, a face shield should be worn in addition to goggles.[10]
-
Protective Clothing: A flame-resistant laboratory coat should be worn and fully buttoned to protect the skin.[10] Long pants and closed-toe shoes are also required.[10]
High-Risk Scenarios and Emergency Response
For non-routine operations with a higher risk of exposure, such as handling large quantities, potential for aerosol generation outside of a fume hood, or responding to a spill, an enhanced level of PPE is necessary. This corresponds to a Level C or B level of protection as outlined by environmental and safety agencies.[11][12]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is required.[8][10][11] The type of respirator (e.g., an air-purifying respirator with appropriate cartridges or a supplied-air respirator) should be determined by a formal risk assessment.[10]
-
Enhanced Body Protection: Chemical-resistant coveralls or a two-piece chemical splash suit should be worn over standard laboratory clothing.[11][12]
-
Double Gloving: Wearing two pairs of chemical-resistant gloves (e.g., nitrile inner gloves and neoprene outer gloves) provides an additional layer of protection.
-
Foot Protection: Chemical-resistant boots with steel toes are recommended.[11][12]
Diagram 1: PPE Selection Workflow
Caption: A workflow diagram for selecting the appropriate level of PPE based on risk assessment.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent unintended exposure and environmental contamination.
Decontamination
-
Personnel: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[7][13] If eye contact occurs, flush with water for at least 15 minutes and seek medical attention.[7][13]
-
Equipment and Work Surfaces: All surfaces and equipment should be decontaminated after use. A suitable solvent (e.g., ethanol or isopropanol) followed by a detergent solution is generally effective.
Waste Disposal
-
Solid Waste: All solid waste contaminated with the compound, including used gloves, weigh boats, and filter paper, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled hazardous waste container. Do not dispose of this chemical down the drain.
-
Disposal Guidelines: All chemical waste should be disposed of in accordance with local, state, and federal regulations.[8] Green chemistry principles, such as minimizing waste generation, should be applied whenever possible.[5][14][15]
Diagram 2: Decontamination and Disposal Workflow
Caption: A workflow for the proper decontamination and disposal of waste after handling the compound.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a secure and responsible research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training.
References
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
- 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine AldrichCPR | Sigma-Aldrich.
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment | US EPA.
- Chemical Safety: Personal Protective Equipment.
- This compound - PubChemLite.
- This compound - CymitQuimica.
- (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine AldrichCPR 1223748-28-4 - Sigma-Aldrich.
- SAFETY DATA SHEET - TCI Chemicals.
- Personal Protective Equipment - American Chemistry Council.
-
C-(5-Cyclopropyl-[8][11][12]oxadiazol-2-yl)-methylamine - Echemi. Available at:
- This compound - CymitQuimica.
- CAS NO. 1223748-28-4 | 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl) - Arctom.
- A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods - ResearchGate.
- 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride - Fluorochem.
- Safety Data Sheet(SDS).
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
- 1160246-02-5|1-(5-Cyclopropylisoxazol-3-yl)-N-methylmethanamine - BLDpharm.
- A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods - ResearchGate.
- Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PubMed Central.
- Different Method for the Production of Oxadiazole Compounds. - JournalsPub.
- Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies - PubMed.
Sources
- 1. This compound [cymitquimica.com]
- 2. This compound [cymitquimica.com]
- 3. arctomsci.com [arctomsci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. epa.gov [epa.gov]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journalspub.com [journalspub.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
